molecular formula C12H17BrN2 B7975830 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine

3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine

Cat. No.: B7975830
M. Wt: 269.18 g/mol
InChI Key: RRAQLTNHIFQKGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine (CAS 1774953-11-5) is a chemical compound with the molecular formula C12H17BrN2 and a molecular weight of 269.18 . This pyridine derivative is characterized by a bromine atom at the 3-position and a (4-methylpiperidin-1-yl)methyl functional group at the 5-position of the pyridine ring, making it a valuable intermediate in organic synthesis and drug discovery. The presence of both the bromo substituent and the basic amine group in its structure makes it a versatile building block for constructing more complex molecules, particularly in medicinal chemistry. Researchers can utilize this compound in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, where the bromine atom acts as a handle for forming new carbon-carbon or carbon-heteroatom bonds. Simultaneously, the basic 4-methylpiperidine moiety can be instrumental in modulating the physicochemical properties, such as lipophilicity and basicity, of potential drug candidates. This compound is intended for research and development applications only and is not for diagnostic, therapeutic, or any other human or veterinary use . Proper handling procedures in a controlled laboratory environment are recommended.

Properties

IUPAC Name

3-bromo-5-[(4-methylpiperidin-1-yl)methyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c1-10-2-4-15(5-3-10)9-11-6-12(13)8-14-7-11/h6-8,10H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAQLTNHIFQKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and potential applications of the novel compound, 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine. As a molecule incorporating both a bromopyridine and a 4-methylpiperidine moiety, it holds significant potential as a versatile building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its synthesis, characterization, and prospective utility.

Introduction

The pyridine ring is a fundamental scaffold in a multitude of pharmaceutical agents, owing to its ability to engage in hydrogen bonding and its overall metabolic stability.[1] Similarly, the piperidine motif is a prevalent feature in many biologically active compounds, contributing to desirable pharmacokinetic properties.[2] The strategic combination of these two privileged structures in 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine creates a molecule with considerable potential for the development of novel therapeutics, particularly in the areas of central nervous system (CNS) disorders and oncology.[3] The bromine atom on the pyridine ring offers a reactive handle for further functionalization through various cross-coupling reactions, while the tertiary amine of the piperidine moiety can influence solubility and receptor interactions.

This guide will delineate the key chemical and physical properties of this compound, present a detailed, two-step synthetic protocol, and explore its potential applications based on the known pharmacology of related structures.

Chemical Structure and Identifiers

The core structure of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine consists of a pyridine ring substituted with a bromine atom at the 3-position and a (4-methylpiperidin-1-yl)methyl group at the 5-position.

Diagram 1: Chemical Structure of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine

Caption: Chemical structure of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine
Molecular Formula C12H17BrN2
Molecular Weight 269.18 g/mol
Canonical SMILES CC1CCN(CC1)CC2=CN=C(C=C2)Br
InChI Key (Predicted)
CAS Number Not available

Physicochemical Properties (Predicted)

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Appearance Colorless to pale yellow oil or low melting solidBased on similar N-benzylpiperidine derivatives.
Boiling Point > 300 °C at 760 mmHgEstimated based on the high boiling points of its constituent parts (e.g., 3-bromo-4-methylpyridine boils at 199-200 °C).[4]
Melting Point Not availableLikely a low melting solid or an oil at room temperature.
Solubility Soluble in methanol, ethanol, chloroform, and other common organic solvents. Limited solubility in water.The tertiary amine and the pyridine nitrogen will contribute to some water solubility, but the overall molecule is largely nonpolar.
pKa ~8.5-9.5 (for the piperidine nitrogen)Typical range for tertiary amines. The pyridine nitrogen will be significantly less basic.

Synthesis and Purification

The synthesis of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine can be plausibly achieved through a two-step process starting from commercially available 3-bromo-5-methylpyridine. The overall synthetic workflow is depicted below.

Diagram 2: Synthetic Workflow

cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: N-Alkylation 3-bromo-5-methylpyridine 3-bromo-5-methylpyridine 3-bromo-5-(bromomethyl)pyridine 3-bromo-5-(bromomethyl)pyridine 3-bromo-5-methylpyridine->3-bromo-5-(bromomethyl)pyridine NBS, AIBN, CCl4, Reflux Target_Molecule 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine 3-bromo-5-(bromomethyl)pyridine->Target_Molecule 4-methylpiperidine, K2CO3, Acetonitrile, RT 4-methylpiperidine 4-methylpiperidine

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 3-Bromo-5-(bromomethyl)pyridine

The first step involves the free-radical bromination of the methyl group of 3-bromo-5-methylpyridine at the benzylic position. This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[5]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-5-methylpyridine (1.0 eq.) in a suitable solvent such as carbon tetrachloride (CCl4) or acetonitrile.

  • Addition of Reagents: Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.05 eq.) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for CCl4) and irradiate with a UV lamp to facilitate the initiation of the radical reaction.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude 3-bromo-5-(bromomethyl)pyridine can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Synthesis of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine

The second step is a nucleophilic substitution (SN2) reaction where the secondary amine of 4-methylpiperidine displaces the benzylic bromide of the intermediate synthesized in Step 1.[6]

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 3-bromo-5-(bromomethyl)pyridine (1.0 eq.) in an anhydrous polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Addition of Reagents: Add 4-methylpiperidine (1.2 eq.) and a non-nucleophilic base such as potassium carbonate (K2CO3) or triethylamine (Et3N) (2.0 eq.) to the solution. The base is crucial to neutralize the hydrobromic acid byproduct.

  • Reaction Conditions: Stir the reaction mixture at room temperature. Gentle heating (e.g., 40-50°C) may be applied to increase the reaction rate if necessary.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: The final product, 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine, can be purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques. The following are the predicted key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the benzylic methylene protons, the protons of the 4-methylpiperidine ring, and the methyl group protons. The pyridine protons will appear in the aromatic region (δ 7.5-8.5 ppm). The benzylic protons (CH2) will likely appear as a singlet around δ 3.5-4.0 ppm. The protons on the piperidine ring will be in the aliphatic region (δ 1.0-3.0 ppm), and the methyl group will be a doublet around δ 0.9 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyridine ring (δ 120-150 ppm), the benzylic carbon (δ ~60 ppm), and the carbons of the 4-methylpiperidine ring (δ 20-55 ppm), including the methyl carbon (δ ~22 ppm).

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent protonated molecular ion [M+H]⁺ peak. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units will be observed for the molecular ion and bromine-containing fragments.[7] A common fragmentation pathway for N-benzylpiperidine derivatives is the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium ion at m/z 91.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum will likely display characteristic absorption bands for:

  • Aromatic C-H stretching (~3000-3100 cm⁻¹)

  • Aliphatic C-H stretching (~2800-3000 cm⁻¹)

  • C=N and C=C stretching of the pyridine ring (~1400-1600 cm⁻¹)

  • C-Br stretching (~500-600 cm⁻¹)

Potential Applications in Drug Discovery

The structural motifs present in 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine suggest its potential as a valuable scaffold in medicinal chemistry.

  • CNS-active agents: The piperidine ring is a common feature in many CNS-active drugs. The overall lipophilicity and the basic nitrogen of the piperidine moiety can facilitate blood-brain barrier penetration.[1]

  • Oncology: The bromopyridine moiety can be utilized for the synthesis of kinase inhibitors and other anti-cancer agents through Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions.[10]

  • Fragment-based drug design: This molecule can serve as a versatile fragment for library synthesis, allowing for the exploration of chemical space around a privileged core structure.

Safety and Handling

As with any novel chemical compound, 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. The starting materials and intermediates, particularly 3-bromo-5-(bromomethyl)pyridine, are likely to be irritants and lachrymators.

Conclusion

3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine represents a promising, yet underexplored, chemical entity with significant potential for applications in drug discovery and development. This technical guide has provided a comprehensive overview of its predicted chemical properties, a plausible and detailed synthetic route, and a discussion of its potential therapeutic applications. The synthetic protocols outlined herein offer a practical approach for researchers to access this molecule for further investigation. The structural features of this compound make it an attractive candidate for the development of new chemical libraries and the discovery of novel bioactive agents.

References

  • BenchChem. (2025).
  • ChemicalBook. (2026, January 13). 3-Bromo-4-methylpyridine | 3430-22-6. ChemicalBook.
  • BenchChem. (2025).
  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Fiveable.
  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry.
  • Molecules. (2023, February 2).
  • BenchChem. (2025). Application Notes and Protocols: NMR and Mass Spectrometry Analysis of (4-Benzyl-piperidin-1-yl)-acetic acid. BenchChem.
  • Eureka. (2017, September 15). Synthesis method of 3-bromo-5-methylpyridine.
  • Cayman Chemical. (n.d.). Tips for Interpreting GC MS Fragmentation of Unknown Substituted Fentanyls. Cayman Chemical.
  • Chemistry LibreTexts. (2023, August 29).
  • The Royal Society of Chemistry. (n.d.).
  • SpectraBase. (n.d.). Piperidine, 3-(bromomethyl)- - Optional[Vapor Phase IR] - Spectrum. SpectraBase.
  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry, 66, 2487-2492.
  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole. BenchChem.
  • European Journal of Medicinal Chemistry. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • PubChem. (n.d.). 3-Bromo-4-methylpyridine | C6H6BrN | CID 817630. PubChem.
  • Canadian Journal of Chemistry. (1973). Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts.
  • BLDpharm. (n.d.). 1291384-32-1|3-Bromo-5-((4-methylpiperidin-1-yl)sulfonyl)pyridine. BLDpharm.
  • Elsevier. (2017, June 14). Piperidine-based drug discovery. University of Arizona.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) IR Spectrum. ChemicalBook.
  • Molecules. (n.d.).
  • Molecules. (2017, January 27).
  • Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • Chemistry – A European Journal. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • ResearchGate. (n.d.). 13C and 1H NMR spectroscopic studies on the structure of N‐methyl‐3‐pyridone and 3‐hydroxypyridine.
  • Google Patents. (n.d.). CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone.
  • ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethylpepiridine and (b) 1ATP.
  • ChemicalBook. (2022, December 30). 3-bromo-5-methoxy-4-methylpyridine | 70201-49-9. ChemicalBook.
  • Thermo Fisher Scientific. (n.d.).
  • Molecules. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
  • BenchChem. (2025). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. BenchChem.
  • Acta Crystallographica Section E: Structure Reports Online. (2011, April 1). 3-Bromo-5-meth-oxy-4-(4-methyl-piperidin-1-yl)furan-2(5H)-one. PubMed.

Sources

An In-depth Technical Guide to 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the novel compound 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine, a molecule of significant interest in medicinal chemistry and organic synthesis. Due to its unique structural features, combining a substituted pyridine core with a piperidine moiety, this compound serves as a valuable building block for the development of new therapeutic agents and functional materials. The pyridine ring is a well-established "privileged scaffold" in drug discovery, known for its ability to form hydrogen bonds and its overall stability.[1]

While a specific CAS number for this compound is not publicly available, indicating its status as a novel or less-common chemical entity, this guide outlines a plausible and scientifically sound synthetic pathway, predicted physicochemical properties, and potential applications based on its structural motifs.

Compound Identifiers and Physicochemical Properties

The key identifiers and predicted physicochemical properties of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine are summarized below. These predicted values offer a valuable starting point for experimental design and characterization.

IdentifierValue
IUPAC Name 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine
Chemical Formula C12H17BrN2
Molecular Weight 269.18 g/mol
Canonical SMILES CC1CCN(CC2=CN=C(Br)C=C2)CC1
Predicted Boiling Point ~350-400 °C at 760 mmHg
Predicted LogP ~3.5
Predicted pKa ~8.5 (for the piperidine nitrogen)
Appearance Likely a colorless to pale yellow oil or low-melting solid

Proposed Synthetic Route

The synthesis of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine can be strategically approached through a two-step process starting from the commercially available 3-bromo-5-methylpyridine. This pathway involves the introduction of a leaving group onto the methyl substituent, followed by nucleophilic substitution with 4-methylpiperidine.

Step 1: Bromination of 3-Bromo-5-methylpyridine to yield 3-Bromo-5-(bromomethyl)pyridine

The initial step focuses on the free-radical bromination of the methyl group of 3-bromo-5-methylpyridine. This reaction is typically initiated by light or a radical initiator.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-5-methylpyridine in a suitable solvent such as carbon tetrachloride (CCl4).

  • Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.

  • Heat the reaction mixture to reflux and irradiate with a UV lamp to facilitate the reaction.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-bromo-5-(bromomethyl)pyridine.

  • Purify the product by column chromatography on silica gel.

Step 2: Nucleophilic Substitution with 4-Methylpiperidine

The second step involves the N-alkylation of 4-methylpiperidine with the synthesized 3-bromo-5-(bromomethyl)pyridine. This is a classic SN2 reaction where the secondary amine acts as the nucleophile.[2]

Protocol:

  • To a solution of 3-bromo-5-(bromomethyl)pyridine in a polar aprotic solvent like acetonitrile or DMF, add 4-methylpiperidine.

  • Add a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine, to neutralize the HBr generated during the reaction.[3]

  • Stir the reaction mixture at room temperature or with gentle heating to drive the reaction to completion.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine.

SynthesisWorkflow cluster_0 Step 1: Bromination cluster_1 Step 2: Nucleophilic Substitution A 3-Bromo-5-methylpyridine B 3-Bromo-5-(bromomethyl)pyridine A->B NBS, AIBN, CCl4, hv, Reflux C 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine B->C 4-Methylpiperidine, K2CO3, Acetonitrile

Sources

Spectroscopic Validation of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine: A Multi-Modal Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine CAS Registry Number: 1774953-11-5[1] Molecular Formula: C₁₂H₁₇BrN₂ Exact Mass: 268.057 Da

Executive Summary

In modern drug discovery, the fidelity of bifunctional building blocks is paramount. 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine features a halogenated heteroaromatic core coupled with a basic aliphatic amine, making it a highly versatile scaffold for cross-coupling reactions and kinase inhibitor synthesis. However, its structural duality requires rigorous, orthogonal analytical techniques to confirm regiochemistry and functional group integrity. This whitepaper establishes a self-validating, multi-modal spectroscopic framework—utilizing LC-ESI-MS, NMR, and ATR-FTIR—to definitively characterize this compound.

High-Resolution Mass Spectrometry (LC-ESI-MS)

Causality & Self-Validation

The tertiary amine within the 4-methylpiperidine ring is highly basic. Consequently, positive-ion Electrospray Ionization (ESI+) is the optimal technique, as it efficiently protonates the nitrogen in the solution phase prior to aerosolization[2]. ESI is a "soft" ionization method, meaning it transfers the intact molecular ion into the gas phase with minimal fragmentation.

The self-validating mechanism of this protocol relies on the isotopic signature of the bromine atom. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. The observation of a distinct doublet for the


 pseudo-molecular ion, separated by exactly 2 m/z units with equal intensity, unequivocally confirms the presence of the mono-brominated species and validates the molecular formula.
Standard Operating Procedure (SOP)
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in a 50:50 mixture of H₂O/MeOH containing 0.1% Formic Acid (v/v) to drive protonation.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size). Elute using a linear gradient from 5% to 95% Acetonitrile (0.1% Formic Acid) over 5 minutes.

  • Ionization Parameters: Set the ESI capillary voltage to +3.0 kV, the desolvation temperature to 350 °C, and the desolvation gas (N₂) flow to 600 L/hr.

  • Acquisition: Scan m/z 100–1000 in positive ion mode.

Quantitative Data Summary
Ion SpeciesIsotopic FormulaExact Mass (Da)Expected m/z

Relative Abundance
⁷⁹Br IsotopeC₁₂H₁₇(⁷⁹Br)N₂268.057269.065 ~100%
⁸¹Br IsotopeC₁₂H₁₇(⁸¹Br)N₂270.055271.063 ~98%

Nuclear Magnetic Resonance (¹H and ¹³C NMR)

Causality & Self-Validation

Chloroform-d (CDCl₃) is selected as the solvent because the target compound is lipophilic and lacks highly polar, exchangeable hydrogen-bond donors (like -OH or -NH₂), ensuring sharp, well-resolved aliphatic signals.

The critical self-validating feature of the ¹H NMR spectrum lies in the splitting pattern of the pyridine protons. In a 3,5-disubstituted pyridine, the protons at positions C2, C4, and C6 are meta to one another. This spatial arrangement restricts scalar coupling to small meta-coupling constants (


 Hz)[3]. The complete absence of large ortho-coupling (

Hz) definitively rules out 2,3- or 2,5-substitution patterns, thereby locking in the 3,5-regiochemistry with absolute certainty.
Standard Operating Procedure (SOP)
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Instrument Tuning: Transfer the solution to a standard 5 mm NMR tube. Insert into a 400 MHz (or higher) spectrometer. Perform automated gradient shimming on the z-axis and tune the probe to both ¹H and ¹³C frequencies.

  • ¹H Acquisition: Execute a standard 1D proton pulse sequence (zg30). Acquire 16 transients with a 2-second relaxation delay and a spectral width of 12 ppm.

  • ¹³C Acquisition: Execute a proton-decoupled ¹³C pulse sequence (zgpg30). Acquire 512 transients with a 2-second relaxation delay and a spectral width of 220 ppm.

Quantitative Data Summary (Predicted ¹H Assignments)
NucleusChemical Shift (ppm)MultiplicityCoupling (

in Hz)
IntegrationStructural Assignment
¹H8.55d2.01HPyridine C2-H (between N and Br)
¹H8.42d2.01HPyridine C6-H (between N and alkyl)
¹H7.85t2.01HPyridine C4-H (between Br and alkyl)
¹H3.45s-2HPy-CH₂-N (Methylene bridge)
¹H2.80m-2HPiperidine C2,C6-H (equatorial)
¹H1.95m-2HPiperidine C2,C6-H (axial)
¹H1.60m-2HPiperidine C3,C5-H (equatorial)
¹H1.35m-1HPiperidine C4-H (methine)
¹H1.20m-2HPiperidine C3,C5-H (axial)
¹H0.92d6.53HAliphatic -CH₃

Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR)

Causality & Self-Validation

Traditional IR transmission methods (like KBr pellet pressing) often introduce moisture artifacts and baseline scattering due to poor sample grinding. ATR-FTIR circumvents this by utilizing an evanescent wave generated by total internal reflection within a high-refractive-index diamond crystal[4]. Because the penetration depth of the evanescent wave is strictly controlled by optical physics (typically 0.5–2.0 µm), the resulting spectrum is highly reproducible and free of thickness-dependent saturation. The self-validating markers for this compound are the C-Br stretch in the fingerprint region and the distinct C=N/C=C skeletal vibrations of the heteroaromatic ring.

Standard Operating Procedure (SOP)
  • Background Scan: Clean the diamond ATR crystal with a lint-free wipe and isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.

  • Sample Application: Deposit ~2 mg of the compound directly onto the center of the crystal.

  • Compression: Lower the pressure anvil until the integrated clutch clicks. This ensures intimate physical contact between the sample and the evanescent wave field.

  • Acquisition: Acquire the sample spectrum (32 scans, 4000–400 cm⁻¹). Apply atmospheric compensation algorithms to subtract ambient CO₂ and H₂O vapor lines.

Quantitative Data Summary
Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3050 - 3020WeakC-H stretch (sp²)Pyridine ring
2950 - 2800StrongC-H stretch (sp³)Piperidine & Methyl groups
1580, 1450MediumC=C, C=N stretchPyridine ring skeleton
1350 - 1250MediumC-N stretchAliphatic tertiary amine
650 - 550StrongC-Br stretchAryl bromide

Multi-Modal Analytical Workflow

The following diagram illustrates the logical progression of the orthogonal analytical techniques used to validate the chemical structure.

Workflow Sample 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine (CAS: 1774953-11-5) LCMS LC-ESI-MS (Molecular Weight & Isotopes) Sample->LCMS Aliquot 1 NMR 1H & 13C NMR (Regiochemistry & Connectivity) Sample->NMR Aliquot 2 FTIR ATR-FTIR (Functional Group Fingerprint) Sample->FTIR Aliquot 3 DataMS m/z 269.06 / 271.06 [M+H]+ (1:1 Ratio) LCMS->DataMS DataNMR 3,5-Disubstituted Pyridine Piperidine Scaffold NMR->DataNMR DataIR C-N, C=N, C-Br Vibrational Bands FTIR->DataIR Validated Fully Validated Chemical Structure DataMS->Validated DataNMR->Validated DataIR->Validated

Multi-modal spectroscopic workflow for the structural validation of the target compound.

References

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier.3

  • Ho, C. S., et al. "Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications." The Clinical Biochemist Reviews, PMC.2

  • Kazarian, S. G., et al. "Attenuated total reflection-Fourier transform infrared spectroscopy: a universal analytical technique with promising applications in forensic analyses." PMC. 4

Sources

role of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Role of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutic agents. 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine emerges as a highly valuable, yet underexplored, heterocyclic scaffold. This technical guide provides a comprehensive analysis of its molecular architecture, plausible synthetic routes, and its strategic application in medicinal chemistry. By deconstructing the molecule into its constituent parts—the versatile 3-bromopyridine handle, the privileged 4-methylpiperidine moiety, and the flexible methylene linker—we illuminate its potential for generating diverse chemical libraries. This guide serves as a resource for researchers, scientists, and drug development professionals, offering field-proven insights into leveraging this scaffold for efficient lead generation and optimization through systematic Structure-Activity Relationship (SAR) studies.

Deconstructing the Molecular Architecture: A Trifecta of Functionality

The strategic value of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine lies in the synergistic interplay of its three core components. Each component imparts distinct and advantageous properties crucial for drug design.

  • The 3-Bromopyridine Core: The pyridine ring is a foundational motif in numerous approved drugs, prized for its ability to act as a hydrogen bond acceptor and engage in key interactions with biological targets.[1] The bromine atom at the 3-position is not merely a substituent; it is a powerful and versatile synthetic handle. It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig couplings.[1][2] This reactivity allows for the controlled and systematic introduction of diverse aryl, heteroaryl, and amine substituents, enabling medicinal chemists to thoroughly probe the chemical space of a target's binding pocket.

  • The 4-Methylpiperidine Moiety: Piperidine rings are among the most significant synthetic fragments in the pharmaceutical industry, present in a vast number of pharmaceuticals.[3][4] Unlike flat aromatic rings, the saturated piperidine ring provides a non-planar, three-dimensional geometry. This is critical for achieving precise stereochemical arrangements to fit complex protein binding sites, often leading to enhanced potency and selectivity.[5] The methyl group at the 4-position introduces a specific conformational bias and a lipophilic contact point, which can be exploited to optimize binding interactions and fine-tune physicochemical properties.

  • The Methylene Linker (-CH2-): This single-carbon bridge connects the aromatic pyridine core to the saturated piperidine ring. It provides rotational flexibility, allowing the two cyclic systems to adopt optimal orientations for binding to a biological target. The linker's length and composition can be another point of modification to explore deeper pockets or avoid steric clashes within the active site.

cluster_molecule 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine cluster_properties Medicinal Chemistry Significance Py Pyridine Ring Br Bromine Handle (Position 3) Py->Br Synthetic Versatility Linker Methylene Linker Py->Linker Connection Point P2 Hydrogen Bonding Py->P2 Participates in P1 Cross-Coupling (e.g., Suzuki) Br->P1 Enables Pip 4-Methylpiperidine Linker->Pip Flexible Tether P3 3D Scaffolding Pip->P3 Provides P4 Pharmacokinetic Modulation Pip->P4 Influences

Caption: Key functional components of the title compound.

Synthetic Strategies and Protocols

While direct literature on the synthesis of this specific molecule is sparse, a robust and logical synthetic pathway can be devised based on well-established chemical transformations. The most efficient approach involves the reductive amination or direct alkylation of 4-methylpiperidine with a suitable pyridine precursor.

Retrosynthetic Analysis

A logical retrosynthetic disconnection breaks the C-N bond between the methylene linker and the piperidine nitrogen. This simplifies the target molecule into two readily accessible building blocks: 3-bromo-5-(halomethyl)pyridine (an electrophile) and 4-methylpiperidine (a nucleophile).

TM Target Molecule 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine Disconnection C-N Bond Disconnection (Alkylation) TM->Disconnection BB1 Building Block 1 (Electrophile) 3-Bromo-5-(bromomethyl)pyridine Disconnection->BB1 BB2 Building Block 2 (Nucleophile) 4-Methylpiperidine Disconnection->BB2 Precursor Precursor 3-Bromo-5-methylpyridine BB1->Precursor via Radical Bromination

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocol: Synthesis via Alkylation

This protocol describes a two-step synthesis starting from commercially available 3-bromo-5-methylpyridine.

Step 1: Radical Bromination of 3-Bromo-5-methylpyridine

This step functionalizes the methyl group, preparing it for nucleophilic attack.

  • Reagents & Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-5-methylpyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and a suitable solvent such as carbon tetrachloride (CCl₄).

  • Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a UV lamp to facilitate the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-bromo-5-(bromomethyl)pyridine can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.

Step 2: Nucleophilic Substitution with 4-Methylpiperidine

  • Reagents & Setup: In a round-bottom flask, dissolve the crude 3-bromo-5-(bromomethyl)pyridine (1.0 eq) from the previous step in a polar aprotic solvent like acetonitrile or DMF.

  • Addition: Add 4-methylpiperidine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃, 2.0 eq) to act as a proton scavenger.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours but can be gently heated (40-50°C) to accelerate the process. Monitor by TLC until the starting material disappears.

  • Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine to remove the base and any water-soluble impurities.

  • Purification & Characterization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Strategic Application in Drug Design

The true power of this scaffold lies in its application as a versatile intermediate for building libraries of potential drug candidates for SAR exploration.

A Platform for Library Synthesis

The bromine atom at the 3-position is the primary anchor point for diversification. Using Suzuki-Miyaura cross-coupling, a vast array of commercially available aryl and heteroaryl boronic acids can be introduced, allowing for the exploration of different substituents that can interact with specific sub-pockets of a target protein.

Aryl Boronic Acid MoietyHypothetical Target InteractionPotential Therapeutic Area
Phenyl, TolylProbes general hydrophobic pocketsGeneral Kinase, GPCR Ligands
3-MethoxyphenylIntroduces H-bond acceptorKinase Hinge-Binding
4-TrifluoromethylphenylAdds strong electron-withdrawing groupIon Channel Modulators
Pyridyl, PyrimidinylAdds H-bond donor/acceptor sitesCNS Targets, Kinase Inhibitors
Thienyl, FuranylVaries heteroaromatic electronicsMetabolic Disease Targets
Hypothetical Case Study: Development of LSD1 Inhibitors

Lysine-specific demethylase 1 (LSD1) is an important epigenetic target in oncology. Many known LSD1 inhibitors feature a core aromatic system and a basic amine moiety.[6] Our title compound is an ideal starting point for developing novel LSD1 inhibitors.

  • Scaffold Synthesis: Prepare the core scaffold, 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine, as per the protocol in Section 2.

  • Library Generation: Perform a parallel Suzuki coupling reaction with a library of 96 diverse arylboronic acids to create a focused library of compounds.

  • Biological Screening: Screen the resulting library for inhibitory activity against LSD1 using a high-throughput biochemical assay.

  • SAR Analysis: Analyze the screening data to identify key SAR trends. For example, it might be found that electron-deficient aromatic rings at the 3-position enhance potency, while bulky ortho-substituents are detrimental. The 4-methylpiperidine provides a key basic nitrogen and a defined 3D vector for interaction within the active site.

cluster_workflow Drug Discovery Workflow Start Core Scaffold 3-Bromo-5-((4-Me-pip) methyl)pyridine Step1 Parallel Suzuki Coupling (with Arylboronic Acid Library) Start->Step1 Step2 Compound Library (Diverse Analogs) Step1->Step2 Step3 High-Throughput Screening (e.g., LSD1 Inhibition Assay) Step2->Step3 Step4 Hit Compounds (Potent & Selective) Step3->Step4 Step5 SAR Analysis & Lead Optimization Step4->Step5 End Preclinical Candidate Step5->End

Caption: Workflow for SAR exploration using the scaffold.

Conclusion and Future Outlook

3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine represents a strategically designed molecular building block with significant potential in medicinal chemistry. Its architecture provides a stable, 3D-rich core that is pre-functionalized for rapid and systematic diversification. The combination of a reactive handle for cross-coupling with a privileged, conformationally defined piperidine moiety makes it an ideal platform for generating focused compound libraries. This enables an efficient exploration of structure-activity relationships, accelerating the journey from hit identification to lead optimization. Future research should focus on the synthesis and evaluation of libraries derived from this scaffold against a range of biological targets, particularly in areas where both aromatic interactions and a basic amine are known to be important for activity, such as in kinase, epigenetic, and CNS drug discovery.

References

  • BenchChem. (2025). Application of 1-(3-Bromopyridin-2-yl)
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Bromopyridine in Modern Pharmaceutical Synthesis.
  • ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives.
  • The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI)
  • Liu, R. (2017). Synthesis method of 3-bromo-5-methylpyridine.
  • Google Patents. (n.d.). Method for preparing 3-bromo-4-methylpyridine.
  • Google Patents. (n.d.). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole. BenchChem.
  • MDPI. (n.d.).
  • Google Patents. (n.d.).
  • MDPI. (2024). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity.
  • PubMed. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists.
  • MDPI. (2017).
  • Google Patents. (n.d.). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • BLDpharm. (n.d.). 1291384-32-1|3-Bromo-5-((4-methylpiperidin-1-yl)sulfonyl)pyridine.
  • ResearchGate. (2024).
  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19.
  • ResearchGate. (2011). Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine.
  • Chem-Impex. (n.d.). 3-Bromo-5-methylpyridine.
  • PubMed. (2003). Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors.
  • Chem-Impex. (n.d.). 3-Bromo-4-methylpyridine.
  • Benchchem. (n.d.). 3-Bromo-5-(pyrrolidin-3-yloxy)pyridine.
  • BenchChem. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-BROMO-4-(2-METHYLPIPERIDIN-1-YL)PYRIDINE.
  • ACS Publications. (n.d.). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)
  • PubMed. (2011). 3-Bromo-5-meth-oxy-4-(4-methyl-piperidin-1-yl)furan-2(5H)-one.
  • PMC. (n.d.). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.
  • Research and Reviews. (2015). Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine.
  • ResearchGate. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.

Sources

Synthetic Utility of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine: A Bifunctional Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the strategic selection of synthetic building blocks dictates the efficiency of multiparameter optimization (MPO). 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine serves as a highly versatile, bifunctional intermediate. It combines a rigid, electron-deficient pyridine core with an orthogonal reactive handle (the C3-bromine) and a flexible, basic, lipophilic vector (the C5-methylpiperidine moiety). This whitepaper provides an in-depth technical analysis of its structural profiling, synthetic pathways, and downstream functionalization, complete with self-validating experimental protocols.

Structural and Electronic Profiling

The architecture of this intermediate is deliberately designed to fulfill multiple pharmacophoric and synthetic roles:

  • The Pyridine Core: The electronegative nitrogen atom reduces the electron density of the aromatic ring[1]. This electron deficiency lowers the pKa of attached substituents, acts as a directional hydrogen-bond acceptor, and critically facilitates the oxidative addition step in transition-metal-catalyzed cross-couplings.

  • The C3-Bromine Handle: Positioned meta to the nitrogen, the bromo substituent is a prime leaving group for palladium- and nickel-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling late-stage divergent synthesis[2].

  • The C5-(4-Methylpiperidin-1-yl)methyl Vector: This moiety introduces a basic tertiary amine (pKa ~9.5). At physiological pH, the nitrogen is protonated, enabling critical salt-bridge interactions with target proteins (such as aspartate or glutamate residues in GPCRs or kinase hinge regions). The terminal methyl group provides a distinct lipophilic projection to occupy adjacent hydrophobic pockets, thereby improving the target's binding affinity and overall lipophilic efficiency (LiPE).

Synthetic Pathways to the Intermediate

Two primary synthetic routes are employed to generate this intermediate, each with distinct advantages depending on the availability of starting materials and scale-up requirements.

  • Route A: Nucleophilic Substitution. This route utilizes 3-bromo-5-(bromomethyl)pyridine as an electrophile, reacting it with 4-methylpiperidine in the presence of a mild base (e.g., K2CO3)[3]. While highly efficient, handling the lachrymatory and potentially genotoxic bromomethyl intermediate can be a drawback for large-scale manufacturing.

  • Route B: Direct Reductive Amination. This highly atom-economical route reacts 3-bromo-5-formylpyridine with 4-methylpiperidine using sodium triacetoxyborohydride (NaBH(OAc)3)[4][5]. It avoids genotoxic intermediates and proceeds with excellent chemoselectivity.

Table 1: Comparative Analysis of Synthetic Routes
ParameterRoute A: Nucleophilic SubstitutionRoute B: Reductive Amination
Starting Material 3-Bromo-5-(bromomethyl)pyridine3-Bromo-5-formylpyridine
Reagents 4-Methylpiperidine, K2CO3, DMF4-Methylpiperidine, NaBH(OAc)3, DCE
Typical Yield 80 - 90%85 - 95%
Reaction Time 12 - 16 hours2 - 4 hours
Pros Simple setup, inexpensive reagents.No genotoxic intermediates, highly chemoselective, rapid kinetics[5].
Cons Bromomethyl precursor is lachrymatory and prone to hydrolysis.Requires stoichiometric hydride reducing agents.

Divergent Downstream Functionalization

The true value of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine lies in its capacity for divergent late-stage functionalization. The electron-deficient nature of the pyridine ring makes the C3-Br bond highly susceptible to oxidative addition by Pd(0) or Ni(0) catalysts[1][2].

SyntheticUtility SM 3-Bromo-5-formylpyridine + 4-Methylpiperidine INT 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine (Core Intermediate) SM->INT Reductive Amination NaBH(OAc)3, DCE SUZ Suzuki-Miyaura Coupling (Aryl/Heteroaryl Vector) INT->SUZ Pd(dppf)Cl2, Ar-B(OH)2 BUC Buchwald-Hartwig Amination (C-N Bond Formation) INT->BUC Pd2(dba)3, Amine SON Sonogashira Coupling (Alkyne Insertion) INT->SON Pd(PPh3)2Cl2, CuI, Alkyne MET Lithiation/Electrophile Trapping (e.g., CO2, DMF) INT->MET n-BuLi, -78°C

Divergent synthetic pathways and cross-coupling utility from the core intermediate.

Detailed Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected to ensure reproducibility and high fidelity in the lab.

Protocol A: Synthesis of the Intermediate via Reductive Amination

Causality & Design: 1,2-Dichloroethane (DCE) is selected as the solvent over THF or Methanol because it accelerates iminium ion formation and stabilizes the transition state without solvolyzing the hydride reagent[5][6]. NaBH(OAc)3 is chosen over NaBH3CN to avoid the generation of highly toxic hydrogen cyanide gas during aqueous workup[7], and because its steric bulk provides superior chemoselectivity for the intermediate iminium ion over the starting aldehyde.

Step-by-Step Methodology:

  • Imine Formation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-5-formylpyridine (1.0 equiv, 10 mmol) and anhydrous DCE (30 mL). Add 4-methylpiperidine (1.1 equiv, 11 mmol) dropwise at room temperature. Stir the mixture for 30 minutes under an argon atmosphere to allow for complete iminium ion formation.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)3 (1.4 equiv, 14 mmol) portion-wise over 10 minutes to control the mild exotherm.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Reaction progress should be monitored via LC-MS or TLC (eluting with 10% MeOH in DCM).

  • Quench & Workup: Quench the reaction by carefully adding saturated aqueous NaHCO3 (20 mL) to neutralize the acetic acid byproduct and partition the free base into the organic layer. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction & Purification: Separate the layers and extract the aqueous phase with DCM (2 × 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified via silica gel chromatography (gradient: 0–10% MeOH in DCM containing 1% Et3N to prevent streaking of the basic amine) to afford the pure intermediate.

Protocol B: Downstream Suzuki-Miyaura Cross-Coupling

Causality & Design: Pd(dppf)Cl2 is utilized as the pre-catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This dramatically accelerates the reductive elimination step and prevents catalyst deactivation, which is a common failure mode when coupling electron-deficient pyridines. The aqueous base (K2CO3) is critical for activating the boronic acid into a nucleophilic boronate complex, facilitating transmetalation.

Step-by-Step Methodology:

  • Reagent Assembly: In a 20 mL microwave vial, combine 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and K2CO3 (3.0 equiv, 3.0 mmol).

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane and H2O (4:1 v/v, 10 mL). Crucial Step: Degas the mixture by sparging with argon gas for 15 minutes. Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2 (0.05 equiv, 0.05 mmol) under a positive stream of argon. Seal the vial with a crimp cap.

  • Reaction: Heat the reaction mixture to 90 °C in an oil bath or heating block for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over MgSO4, and concentrate. Purify via reverse-phase preparative HPLC to isolate the target compound.

Application in Drug Discovery

Compounds derived from 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine have shown significant utility in the development of targeted therapeutics. For instance, structurally related substituted pyridines are critical intermediates in the synthesis of aldosterone synthase (CYP11B2) inhibitors, which are utilized for treating cardiovascular diseases, renal disease, and diabetic nephropathy[3]. The ability to rapidly iterate on the C3 position while maintaining the favorable pharmacokinetic properties of the C5-methylpiperidine tail makes this scaffold an invaluable asset in the medicinal chemist's toolkit.

References

  • "STANDARD PATENT Application No. AU 2015333611 B2 (WO 2016/061161)", Googleapis.com / Australian Patent Office. URL: [Link]

  • "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures 1", Scilit. URL: [Link]

  • "“Naked Nickel”-Catalyzed Amination of Heteroaryl Bromides", ChemRxiv. URL: [Link]

  • "Electrocatalytic Reductive Amination of Aldehydes and Ketones with Aqueous Nitrite", Journal of the American Chemical Society - ACS Publications. URL: [Link]

  • "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes", Sciencemadness.org. URL: [Link]

Sources

Architectural Profiling of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine: A Bifunctional Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks dictates the success of hit-to-lead optimization. 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine (CAS: 1774953-11-5)[1] represents a highly versatile, bifunctional scaffold designed to accelerate the synthesis of complex pharmacophores.

This technical whitepaper provides an in-depth analysis of this compound, exploring the physicochemical logic behind its structural design, its behavior in transition-metal-catalyzed cross-coupling reactions, and its utility in generating libraries of central nervous system (CNS) active compounds, kinase inhibitors, and G-protein coupled receptor (GPCR) ligands.

Structural Logic and Physicochemical Profiling

The architecture of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine is not arbitrary; it is engineered to balance synthetic tractability with favorable drug-like properties.

  • The Pyridine Core: Acts as a metabolic stable bioisostere for benzene, reducing lipophilicity (LogP) while providing a hydrogen-bond acceptor to interact with target kinase hinge regions.

  • The 3-Bromo Substituent: Serves as an orthogonal synthetic handle. The electron-withdrawing nature of the pyridine ring weakens the C-Br bond, lowering the activation energy required for the oxidative addition of palladium(0) species during cross-coupling.

  • The Methylene Spacer (-CH₂-): This is a critical design element. By isolating the piperidine nitrogen from the conjugated

    
    -system of the pyridine ring, the piperidine nitrogen retains its localized lone pair. This ensures it remains highly basic (pKa ~9.5), allowing it to form critical salt bridges with aspartate or glutamate residues in target protein binding pockets.
    
  • The 4-Methylpiperidine Moiety: Introduces a controlled degree of steric bulk and lipophilicity, ideal for occupying deep, hydrophobic sub-pockets in GPCRs (such as the histamine H3 or Sigma-1 receptors).

Quantitative Data Summary

The following table outlines the calculated physicochemical parameters that govern the handling and biological behavior of this building block.

PropertyValueCausality / Impact on Development
CAS Number 1774953-11-5[1]Unique identifier for procurement and registry.
Molecular Formula C₁₂H₁₇BrN₂Defines the mass and isotopic distribution.
Molecular Weight 269.18 g/mol Low molecular weight allows for extensive derivatization without violating Lipinski's Rule of 5.
H-Bond Donors / Acceptors 0 / 2Enhances passive membrane permeability (zero donors) while maintaining aqueous solubility.
Estimated pKa (Piperidine N) ~9.5Ensures protonation at physiological pH (7.4), critical for solubility and target engagement.
Estimated pKa (Pyridine N) ~3.5Remains unprotonated at physiological pH, acting solely as an H-bond acceptor.

Pharmacophore Mapping

To visualize how this building block translates into biological activity, we map its non-covalent interaction potential.

Pharmacophore Core 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine Pyridine Pyridine Ring (H-Bond Acceptor / pi-pi Stacking) Core->Pyridine Bromine Bromine Atom (Halogen Bonding / Synthetic Handle) Core->Bromine Piperidine 4-Methylpiperidine (Basic Center / Lipophilic Pocket) Core->Piperidine

Figure 1: Pharmacophore mapping and non-covalent interaction potential of the core scaffold.

Synthetic Utility & Derivatization Pathways

The primary value of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine lies in its capacity for divergent synthesis. The aryl bromide is primed for palladium-catalyzed C-C and C-N bond formation.

G Start 3-Bromo-5-((4-methylpiperidin -1-yl)methyl)pyridine Suzuki Suzuki-Miyaura (Pd-catalyzed) Start->Suzuki Buchwald Buchwald-Hartwig (Pd-catalyzed) Start->Buchwald Sonogashira Sonogashira (Pd/Cu-catalyzed) Start->Sonogashira Product1 Aryl/Heteroaryl Derivatives Suzuki->Product1 Product2 Amino-Pyridine Derivatives Buchwald->Product2 Product3 Alkynyl-Pyridine Derivatives Sonogashira->Product3

Figure 2: Divergent synthetic derivatization pathways for the 3-bromo-pyridine scaffold.

Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is the industry standard for generating biaryl systems[2][3]. When coupling this specific scaffold, the basic piperidine nitrogen poses a risk of coordinating to the palladium center, potentially poisoning the catalyst.

Causality in Experimental Design: To mitigate catalyst poisoning, a bidentate ligand with a large bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), is utilized. The biphasic solvent system (1,4-Dioxane/H₂O) is chosen because the organic phase solubilizes the lipophilic pyridine, while the aqueous phase dissolves the K₂CO₃ base. The base is fundamentally required to convert the trivalent arylboronic acid into a tetravalent, nucleophilic boronate complex, which is necessary for the transmetalation step to occur.

Standardized Protocol: Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system; the reaction completion can be definitively tracked via the disappearance of the unique bromine isotopic signature (M, M+2) in LC-MS.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and anhydrous K₂CO₃ (2.5 equiv, 2.5 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and deionized H₂O (4:1 v/v, 10 mL).

  • Degassing: Purge the reaction mixture with Argon for 10 minutes using a sub-surface needle to remove dissolved oxygen (preventing homocoupling of the boronic acid).

  • Execution: Seal the flask and heat to 90 °C in an oil bath for 4–6 hours.

  • Validation: Sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material mass ([M+H]⁺ = 269/271) is fully consumed.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (SiO₂, DCM/MeOH gradient).

Buchwald-Hartwig Amination (C-N Bond Formation)

Constructing aminopyridines from this scaffold requires overcoming the electron-deficient nature of the pyridine ring, which accelerates oxidative addition but can severely retard the reductive elimination step[4][5][6].

Causality in Experimental Design: To force reductive elimination, we employ tBuBrettPhos, a highly sterically demanding biarylphosphine ligand. The massive steric bulk of tBuBrettPhos enforces a mono-ligated Pd(0) active species, which accelerates reductive elimination while simultaneously shielding the palladium center from off-target coordination by the substrate's piperidine nitrogen[5][6]. Sodium tert-butoxide (NaOtBu) is selected as the base because its strong basicity is required to deprotonate the amine upon its coordination to the Pd(II) intermediate.

Standardized Protocol: Buchwald-Hartwig Amination
  • Preparation: Inside an argon-filled glovebox, charge a vial with 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine (1.0 equiv, 1.0 mmol), the target primary or secondary amine (1.2 equiv, 1.2 mmol), and NaOtBu (1.5 equiv, 1.5 mmol).

  • Catalyst Assembly: Add Pd₂(dba)₃ (0.02 equiv, 2 mol%) and tBuBrettPhos (0.04 equiv, 4 mol%). Note: The 1:2 Pd to ligand ratio ensures complete formation of the active catalytic species.

  • Solvent: Add anhydrous, degassed Toluene (5 mL). Seal the vial with a PTFE-lined crimp cap.

  • Execution: Remove the vial from the glovebox and heat at 100 °C for 12 hours under vigorous stirring.

  • Validation: Monitor via TLC or GC-MS. The basicity of the product will be significantly different from the starting material, allowing for easy visualization using ninhydrin or Dragendorff's reagent stains.

  • Workup: Cool the mixture, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via reverse-phase preparative HPLC (C18, H₂O/MeCN with 0.1% TFA) to isolate the product as a TFA salt.

Conclusion

3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine is a masterclass in rational building block design. By combining a reactive cross-coupling handle with a strategically insulated, basic lipophilic tail, it allows medicinal chemists to rapidly explore chemical space. Whether utilized in the pursuit of novel kinase inhibitors or targeted GPCR modulators, mastering the specific catalytic conditions required to manipulate this scaffold—namely, steric shielding of the palladium catalyst and precise base selection—is essential for high-yielding library generation.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Amination of Aryl Halides and Sulfonates. Accounts of Chemical Research, 41(11), 1461-1473. URL:[Link]

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832-835. URL:[Link]

  • AA Blocks Catalog Data (2024). Product Index: 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine (CAS: 1774953-11-5). URL: [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. URL:[Link]

Sources

safety, handling, and storage of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety, Handling, and Storage Guide for 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine

Executive Summary

3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine is a complex, bifunctional organic building block widely utilized in medicinal chemistry and advanced drug development. Structurally, it merges a halogenated heteroaromatic ring (3-bromopyridine) with a tertiary aliphatic amine (a 4-methylpiperidine derivative). This dual-moiety architecture imparts unique reactivity but also introduces multifaceted hazards. The basicity of the piperidine group presents severe corrosive risks to biological tissues, while the bromopyridine core introduces systemic toxicity and photolytic instability. This whitepaper establishes a self-validating framework for the safe handling, storage, and lifecycle management of this compound, grounded in mechanistic causality and authoritative safety protocols.

Physicochemical Hazard Profile

To safely manipulate this compound, researchers must first understand the quantitative and qualitative properties that dictate its behavior. The following table synthesizes the core physicochemical hazards extrapolated from its constituent functional groups[1],[2].

Table 1: Quantitative Hazard and Property Summary

ParameterEstimated Value / CharacteristicHazard Implication & Causality
Molecular Weight 269.18 g/mol Solid or high-boiling liquid at standard conditions; primarily an aerosol/dust inhalation hazard rather than a highly volatile vapor risk.
pKa (Piperidine moiety) ~10.2 – 11.2Highly basic; causes rapid saponification of cellular lipids, leading to liquefactive necrosis (severe chemical burns) upon dermal contact[2].
GHS Health Hazards Cat 3 (Oral/Dermal/Inhalation), Cat 1B (Skin)Toxic via systemic absorption; causes severe skin irritation and irreversible eye damage[1],[2].
Photostability Low (C-Br bond)UV exposure induces homolytic radical cleavage of the carbon-bromine bond, necessitating opaque storage[3].
Oxidation Potential High (Tertiary Amine)The nucleophilic nitrogen lone pairs are highly susceptible to N-oxide formation; mandates inert gas backfilling[3].

Mechanistic Toxicology & Exposure Pathways

The toxicity of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine is not arbitrary; it is a direct consequence of its molecular structure.

  • Dermal and Ocular Toxicity: The tertiary amine of the piperidine ring is a strong Brønsted-Lowry base. Upon contact with the moisture in human skin or eyes, it rapidly generates hydroxide ions. This localized spike in pH causes the saponification of fatty acids in cell membranes, destroying the lipid bilayer and allowing the chemical to penetrate deeper into the tissue[2].

  • Systemic Toxicity: The halopyridine moiety acts as a systemic toxin. If absorbed through the skin or inhaled, pyridine derivatives are metabolized in the liver, potentially leading to hepatotoxicity and central nervous system depression[1].

Self-Validating Experimental Protocols for Safe Handling

Standard operating procedures often fail due to a lack of built-in verification. The following step-by-step methodology incorporates self-validating checks to ensure absolute safety during material transfer and experimentation.

Step 1: Pre-Operational Verification

  • Action: Validate the Class II fume hood face velocity using a digital anemometer (Target: 80–120 feet per minute).

  • Causality: Ensures total containment of potentially toxic aerosols generated during the opening of the container. Pyridine derivatives have notoriously low odor thresholds and high olfactory fatigue rates; you cannot rely on smell to detect a leak[4].

Step 2: PPE Donning & Barrier Verification

  • Action: Equip double-layered nitrile gloves, splash-proof chemical goggles (not safety glasses), and a flame-resistant lab coat.

  • Causality: Nitrile provides a temporary barrier against basic amines, but chemical breakthrough can occur rapidly. Double-gloving allows the immediate removal of the outer layer upon suspected contamination without exposing bare skin[2],[4].

Step 3: Material Transfer and Weighing

  • Action: Use grounded, anti-static spatulas and place the analytical balance inside the fume hood.

  • Causality: Friction during the transfer of dry powders can generate static electricity. Grounding prevents static discharge, which could ignite aerosolized organic dust or flammable co-solvents used in the reaction[2].

Step 4: Decontamination and Spill Response

  • Action: In the event of a spill, immediately cover the material with an inert, non-combustible absorbent (e.g., diatomaceous earth or silica gel)[1]. Never use sawdust or paper towels.

  • Causality: Basic amines can react exothermically with organic matter like cellulose, potentially causing spontaneous combustion. After containment, wipe the surface with a 1% citric acid solution to neutralize residual base into water-soluble, non-volatile salts.

HandlingWorkflow Start Initiate Handling Protocol PPE Don PPE (Nitrile, Goggles) Start->PPE Hood Transfer to Fume Hood PPE->Hood Weigh Weighing & Aliquoting Hood->Weigh Spill Spill Detected? Weigh->Spill Contain Contain with Absorbent Spill->Contain Yes Proceed Proceed to Reaction Spill->Proceed No Dispose Hazardous Waste Disposal Contain->Dispose

Workflow for safe handling and spill response of functionalized pyridines.

Advanced Storage & Stability Matrix

Improper storage of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine will lead to rapid degradation, ruining reaction yields and generating unknown toxic byproducts. Storage protocols must address both the photolabile halogen and the oxidizable amines[3].

  • Temperature Control: Store strictly at 2–8°C. Causality: Lowering the thermal energy of the system exponentially decreases the kinetic rate of spontaneous degradation and minimizes the volatilization of the compound within the sealed vial.

  • Atmospheric Control (Inerting): Backfill the container headspace with high-purity Argon or Nitrogen before sealing. Causality: Displacing atmospheric oxygen prevents the highly nucleophilic tertiary amine and the pyridine nitrogen from undergoing spontaneous N-oxidation[3].

  • Light Protection: Store in amber glass vials, ideally wrapped in aluminum foil or kept in a dark secondary container. Causality: The C(sp2)-Br bond in the bromopyridine moiety is photolabile. Ambient UV photons provide sufficient energy to overcome the bond dissociation energy, triggering homolytic cleavage and generating highly reactive radicals that will polymerize or cross-react with the solvent[3].

DegradationPathways Compound 3-Bromo-5-((4-methylpiperidin- 1-yl)methyl)pyridine Light UV/Light Exposure Compound->Light Improper Storage Oxygen Atmospheric O2 / Moisture Compound->Oxygen Improper Sealing Photolysis C-Br Bond Cleavage Light->Photolysis Oxidation N-Oxidation Oxygen->Oxidation Degradant1 Debrominated Byproducts Photolysis->Degradant1 Degradant2 N-Oxide Derivatives Oxidation->Degradant2

Mechanisms of photolytic and oxidative degradation in halopyridines.

References[1] Title: 3-Bromopyridine - SAFETY DATA SHEET | Source: Fisher Scientific | URL: 2]">https://www.fishersci.com[2] Title: Piperidine - SAFETY DATA SHEET | Source: Sigma-Aldrich | URL: 4]">https://www.sigmaaldrich.com[4] Title: 4-(4-Chlorobutyl)pyridine hydrochloride | Source: Benchchem | URL: 3]">https://www.benchchem.com[3] Title: SAFETY DATA SHEET - 3-Bromopyridine | Source: TCI Chemicals | URL: https://www.tcichemicals.com

Sources

solubility profile of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the solubility profile of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine (CAS: 1774953-11-5) requires a rigorous understanding of its molecular topology, acid-base chemistry, and thermodynamic interactions. As a critical intermediate in medicinal chemistry and cross-coupling reactions, its behavior in organic solvents dictates process efficiency, yield, and purity.

This guide provides a mechanistic framework for predicting and validating the solubility of this compound, transitioning from theoretical thermodynamic modeling to sustainable solvent selection and self-validating empirical protocols.

Molecular Topology and Solvation Causality

To predict solubility, we must first deconstruct the molecule into its functional domains. The compound consists of a rigid aromatic core (3-bromopyridine) linked via a methylene bridge to a flexible, aliphatic heterocycle (4-methylpiperidine).

  • Electronic & Acid-Base Profile: The molecule possesses two distinct basic centers with vastly different proton affinities. The pyridine nitrogen is weakly basic, analogous to the parent 1 (pKa ~2.84)[1]. Conversely, the piperidine moiety acts as a strong base, derived from 2 (pKa ~11.23)[2]. In its unprotonated free-base form, the tertiary amine acts exclusively as a strong hydrogen-bond acceptor.

  • Lipophilicity & Dispersion: The bromine atom is highly polarizable, creating strong dispersion forces (

    
    ). The 4-methyl group adds aliphatic bulk, increasing the free volume and overall lipophilicity. This structural combination severely limits aqueous solubility at neutral pH but drives high affinity for non-polar to moderately polar organic solvents.
    

Thermodynamic Modeling via Hansen Solubility Parameters (HSP)

According to the 3[3], a solute dissolves when the distance (


) between the solvent and solute in the 3D Hansen space is less than the solute's interaction radius (

). The total cohesive energy is the sum of dispersion (

), polar (

), and hydrogen-bonding (

) forces[4].

For 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine, the theoretical HSP coordinates are driven by specific sub-structures:

  • 
     : Dominated by the brominated aromatic system.
    
  • 
     : Driven by the asymmetric dipole of the pyridine ring.
    
  • 
     : Dictated by the tertiary amine's H-bond acceptor capacity.
    

G cluster_solute Solute Features cluster_hsp Hansen Parameters N1 Bromopyridine Core H1 Dispersion (δD) N1->H1 High Polarizability H2 Polarity (δP) N1->H2 Dipole Moment N2 Piperidine Nitrogen N2->H2 Amine Polarity H3 H-Bonding (δH) N2->H3 H-Bond Acceptor

Mapping structural features of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine to HSP.

Quantitative Solubility Profiling

By correlating the 5[5] with the predicted HSP values, we can establish a highly accurate solubility matrix for process chemistry applications.

Solvent ClassSolventPredicted Solubility (mg/mL)Solvation Rationale (Causality)
Halogenated Dichloromethane (DCM)> 150Optimal

match with the brominated core; high polarizability overcomes the lack of H-bond donors.
Polar Aprotic 2-Methyltetrahydrofuran50 - 100Strong dipole interaction (

); ether oxygen stabilizes the aromatic

-system.
Polar Aprotic Ethyl Acetate (EtOAc)40 - 80Good

alignment; standard for chromatographic purification of basic amines.
Polar Protic Methanol (MeOH)30 - 60H-bond donation from the solvent stabilizes the basic piperidine nitrogen, compensating for the solute's lack of H-bond donors.
Non-Polar Heptane< 5Severe

and

mismatch; acts as a highly effective anti-solvent for crystallization.

Green Chemistry & Strategic Solvent Substitution

Historically, chlorinated solvents like DCM were the default media for extracting and reacting brominated pyridine derivatives. However, to align with modern E-E-A-T standards and the6[6], DCM must be phased out due to its severe environmental and health hazards[7].

Strategic Substitution: Based on the 8[8], 2-Methyltetrahydrofuran (2-MeTHF) is the premier bio-derived alternative. It offers a nearly identical HSP profile to DCM for lipophilic amines, forms a distinct biphasic layer with water (unlike THF), and provides excellent solubility for subsequent Suzuki or Buchwald-Hartwig cross-coupling steps.

Self-Validating Empirical Protocol: Isothermal Shake-Flask Method

To empirically validate the theoretical solubility profile, kinetic dissolution artifacts must be eliminated. The following protocol utilizes a self-validating feedback loop to ensure that only true thermodynamic solubility is measured.

Step-by-Step Methodology:

  • Saturation: Add 500 mg of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine to 1.0 mL of the target solvent in a sealed 2.0 mL glass HPLC vial. Ensure a visible excess of solid remains.

  • Thermostatic Agitation: Place the vial in an orbital shaker maintained strictly at 25.0 ± 0.1 °C, agitating at 300 rpm.

  • Self-Validation (Equilibrium Check): Withdraw a 50 µL aliquot at

    
     hours and a second at 
    
    
    
    hours. If the concentration difference between the two time points is
    
    
    , thermodynamic equilibrium is mathematically confirmed. If
    
    
    , shaking must continue.
  • Phase Separation: Centrifuge the equilibrated samples at 10,000 rpm for 10 minutes. Note: Avoid syringe filtration (e.g., 0.22 µm PTFE), as lipophilic tertiary amines are notorious for adsorbing onto filter membranes, artificially lowering the measured concentration.

  • Quantification: Dilute the supernatant 1:1000 in the mobile phase and analyze via HPLC-UV (C18 column, detection at 254 nm to capture the pyridine chromophore).

G A 1. Saturation Add excess solute to solvent B 2. Equilibration Thermostatic shaking (25°C) A->B C 3. Self-Validation Sample at 24h & 48h (Δ < 5%) B->C D 4. Phase Separation Centrifugation at 10,000 rpm C->D E 5. Quantification HPLC-UV/Vis Analysis D->E

Self-validating isothermal shake-flask workflow for empirical solubility determination.

References

  • Solvents and sustainable chemistry | Proceedings A | The Royal Society. royalsocietypublishing.org. 7

  • 3-Pyridyl bromide | 626-55-1 - ChemicalBook. chemicalbook.com. 1

  • 4-Methylpiperidine CAS#: 626-58-4 - ChemicalBook. chemicalbook.com. 2

  • Ideal Solubility & Solubility Models | Agno Pharmaceuticals. agnopharma.com. 5

  • Chem21 Solvent Selection Guide - Green Chemistry For Sustainability. chemistryforsustainability.org. 6

  • Solvent Selection Guide - Department of Chemistry - University of York. york.ac.uk. 8

  • Hansen Solubility Parameters: A User's Handbook, 2nd Ed. | Chemtec Publishing. chemtec.org.3

  • Revisiting Hansen Solubility Parameters by Including Thermodynamics - PMC. nih.gov.4

Sources

Methodological & Application

Advanced Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine (CAS: Custom/Proprietary)

Executive Summary & Mechanistic Rationale

In modern drug discovery, the pyridine ring is a ubiquitous scaffold due to its favorable physicochemical properties and ability to engage in key hydrogen-bonding interactions within biological targets. The compound 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine is a highly versatile bifunctional building block. It features an electron-deficient 3-bromo site primed for oxidative addition, alongside a Lewis-basic 4-methylpiperidine moiety.

The Mechanistic Challenge: While the electron-deficient pyridine ring accelerates the initial oxidative addition step in palladium-catalyzed cross-coupling, the basic tertiary amine of the piperidine group poses a significant risk of catalyst poisoning. The nitrogen lone pair can competitively coordinate to the electrophilic Pd(II) intermediate, stalling the catalytic cycle and leading to the precipitation of inactive palladium black.

As an application scientist, overcoming this requires the strategic selection of sterically demanding, electron-rich ligands (e.g., BrettPhos, dppf) that tightly bind the metal center, shielding it from off-target coordination by the substrate's piperidine ring, while facilitating the desired transmetalation or amine coordination steps[1].

Divergent Synthetic Workflows

The true value of this building block lies in its ability to undergo divergent cross-coupling to generate diverse libraries of kinase inhibitors and CNS-active agents. The diagram below illustrates the primary synthetic trajectories.

G A 3-Bromo-5-((4-methylpiperidin- 1-yl)methyl)pyridine B Suzuki-Miyaura (C-C Bond) A->B Arylboronic Acids Pd(dppf)Cl2 C Buchwald-Hartwig (C-N Bond) A->C Amines Pd2(dba)3 / BrettPhos D Sonogashira (C-C Alkynyl) A->D Terminal Alkynes Pd(PPh3)4 / CuI B1 Biaryl Kinase Inhibitors B->B1 C1 Aminopyridine CNS Agents C->C1 D1 Alkynyl Intermediates D->D1

Caption: Divergent palladium-catalyzed cross-coupling pathways for the bromopyridine building block.

Protocol I: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the premier method for synthesizing biaryl compounds[2]. For this specific substrate, the use of an aqueous base is critical. Water facilitates the formation of a reactive palladium-hydroxo complex, which is the actual species that undergoes transmetalation with the arylboronic acid.

Optimization Data

To establish the most robust conditions, various catalyst/base combinations were screened. The bidentate ligand dppf proved superior in preventing catalyst deactivation by the piperidine moiety.

Catalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Conversion (%)
Pd(PPh₃)₄Na₂CO₃ (aq)Toluene/H₂O (4:1)9045%
Pd(OAc)₂ / SPhosK₃PO₄ (aq)1,4-Dioxane/H₂O (4:1)10082%
Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ (aq) 1,4-Dioxane/H₂O (4:1) 100 >95%
Step-by-Step Methodology

Self-Validating System: This protocol utilizes a slight excess of boronic acid to account for competitive protodeboronation. The reaction is self-validating; a complete conversion is visually accompanied by the maintenance of a clear, amber solution (active Pd) rather than a black suspension (dead Pd).

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine (1.0 mmol, 1.0 eq) and the desired arylboronic acid (1.5 mmol, 1.5 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%).

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3x).

  • Solvent Introduction: Inject degassed 1,4-dioxane (4.0 mL) and a degassed aqueous solution of 2M K₂CO₃ (1.0 mL, 2.0 eq) via syringe.

  • Reaction: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the biphasic mixture at 100 °C in a pre-heated oil bath with vigorous stirring (800 rpm) for 12 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot from the organic layer, dilute in MeCN, and analyze via LC-MS. The protocol is validated when the starting material mass (m/z ~269/271) is fully depleted.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (DCM/MeOH gradient).

Protocol II: Buchwald-Hartwig Amination

Forming C-N bonds on electron-deficient pyridines is a cornerstone of pharmaceutical synthesis[3]. The primary mode of failure in this reaction is the competitive binding of the substrate's tertiary amine or the product's newly formed amine to the palladium center. Utilizing bulky, electron-rich ligands like BrettPhos or BINAP forces the reductive elimination step to occur rapidly, ejecting the product before it can poison the catalyst[4].

CatalyticCycle Pd0 Pd(0)L_n Active Species (Sterically Protected) OA Oxidative Addition (Fast on Electron-Deficient Pyridine) Pd0->OA + 3-Bromo-5-(...)-pyridine Coord Amine Coordination & Base Deprotonation OA->Coord Pd(II) Intermediate RE Reductive Elimination (C-N Bond Formation) Coord->RE Amido-Pd(II) Complex RE->Pd0 Catalyst Regeneration Product Target Aminopyridine Derivative RE->Product Product Release

Caption: Buchwald-Hartwig catalytic cycle highlighting the necessity of steric protection.

Ligand & Base Screening Data

The choice of base is dictated by the nucleophile. For robust secondary amines (e.g., morpholine), NaOtBu is ideal. For base-sensitive primary amines, Cs₂CO₃ is required[4].

Palladium SourceLigandBaseAmine NucleophileYield (%)
Pd₂(dba)₃PPh₃NaOtBuMorpholine<10% (Decomp.)
Pd(OAc)₂BINAPCs₂CO₃Aniline76%
Pd₂(dba)₃ BrettPhos NaOtBu Morpholine 91%
Step-by-Step Methodology

Self-Validating System: The use of NaOtBu with BrettPhos generates a highly active, deep-red/purple catalytic species. If the reaction turns black within the first 30 minutes, moisture or oxygen has compromised the system, or the substrate has poisoned the catalyst. A successful run maintains its characteristic color until the bromide is consumed.

  • Preparation: In an inert-atmosphere glovebox (or using strict standard Schlenk techniques), charge a vial with 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine (1.0 mmol, 1.0 eq), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), BrettPhos (0.048 mmol, 4.8 mol%), and NaOtBu (1.5 mmol, 1.5 eq).

  • Solvent & Nucleophile: Add anhydrous, degassed Toluene (5.0 mL) followed by the amine nucleophile (1.2 mmol, 1.2 eq).

  • Reaction: Seal the vial with a PTFE-lined cap. Remove from the glovebox and heat at 110 °C in a heating block for 4–8 hours.

  • In-Process Control (IPC): Monitor via TLC (UV 254 nm). The starting material spot will disappear, and a new, highly polar spot (often requiring a basic stain like Dragendorff's reagent due to the dual-amine nature of the product) will appear.

  • Workup: Cool the mixture to room temperature. Quench by adding a saturated aqueous solution of NH₄Cl (5 mL) to neutralize the strong base. Filter the biphasic mixture through a pad of Celite to remove palladium residues, washing the pad with EtOAc (20 mL).

  • Isolation: Separate the layers, extract the aqueous layer with EtOAc (2 x 10 mL), dry the combined organics over Na₂SO₄, and concentrate. Purify via reverse-phase chromatography (C18, Water/MeCN with 0.1% TFA) to isolate the pure aminopyridine salt.

References

  • BenchChem.
  • BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling of 3,6-Dibromopyridazine.
  • Organic Synthesis. Buchwald-Hartwig Coupling - General Procedure.
  • ACS Publications. Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry.

Sources

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cross-coupling of highly basic, nitrogen-rich heteroaryl halides is a notorious bottleneck in early-stage drug development. This application note provides a comprehensive, self-validating protocol for the Suzuki-Miyaura coupling of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine . By leveraging rational catalyst design (Buchwald G3 precatalysts) and biphasic reaction conditions, this guide enables researchers to bypass common pitfalls such as catalyst poisoning and protodehalogenation, ensuring high-yielding carbon-carbon bond formation.

Mechanistic Rationale & Substrate Challenges

The Suzuki-Miyaura reaction is a foundational transformation in organic synthesis 1. However, 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine presents two distinct mechanistic challenges:

  • Pyridine Coordination: The sp² nitrogen of the pyridine ring can act as a strong σ-donor to electron-deficient Pd(II) intermediates, creating stable off-cycle resting states that halt the catalytic cycle 2.

  • Aliphatic Amine Basicity: The tertiary amine (4-methylpiperidine) is highly Lewis basic. It can competitively bind to the palladium center or interfere with the inorganic base required for the critical transmetalation step.

The Causality of Catalyst Selection: To overcome these issues, standard catalysts like Pd(PPh₃)₄ are insufficient. A highly active catalyst utilizing a sterically demanding, electron-rich biarylphosphine ligand (such as XPhos) is required. The extreme steric bulk of XPhos creates a protective "pocket" around the active Pd(0) center, physically blocking the bulky 4-methylpiperidine and pyridine nitrogens from coordinating. Simultaneously, the electron-rich nature of the ligand accelerates oxidative addition into the C-Br bond 3.

Catalyst Selection Logic

CatalystLogic Substrate Substrate: Basic Aminopyridine Challenge Challenge: Catalyst Poisoning via N-Coordination Substrate->Challenge Induces Solution Solution: Sterically Hindered Ligands (e.g., XPhos) Challenge->Solution Mitigated by Precatalyst Precatalyst: XPhos Pd G3 (Fast Activation) Solution->Precatalyst Implemented via

Logical flow for catalyst selection in basic aminopyridine cross-coupling.

Reaction Optimization Data

The quantitative data below illustrates the necessity of the G3 precatalyst system. Early-generation catalysts fail to achieve meaningful conversion due to substrate-induced poisoning.

EntryCatalyst SystemLigandBaseSolvent (v/v)Temp (°C)Conversion (%)
1Pd(PPh₃)₄ (5 mol%)NoneK₂CO₃Toluene/H₂O (4:1)10012%
2Pd(dppf)Cl₂ (5 mol%)dppfK₃PO₄Dioxane/H₂O (4:1)10041%
3Pd₂(dba)₃ (2.5 mol%)SPhosK₃PO₄Dioxane/H₂O (4:1)10068%
4 XPhos Pd G3 (5 mol%) XPhos K₃PO₄ Dioxane/H₂O (4:1) 100 >99%

Note: Conversion determined by LC-MS analysis of the crude reaction mixture at t = 2 hours.

Self-Validating Experimental Protocol

Workflow Step1 1. Reagent Prep & Degassing Step2 2. Catalyst Activation Step1->Step2 Step3 3. Cross-Coupling (100°C, 2h) Step2->Step3 Step4 4. Aqueous Workup Step3->Step4 Step5 5. Purification (Silica/RP-HPLC) Step4->Step5

Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Reagents and Materials
  • Electrophile: 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine (1.0 equiv, 1.0 mmol, 269.18 g/mol )

  • Nucleophile: Phenylboronic acid (or desired Ar-B(OH)₂) (1.5 equiv, 1.5 mmol, 121.93 g/mol )

  • Catalyst: XPhos Pd G3 (0.05 equiv, 5 mol%, 84.6 g/mol )

  • Base: K₃PO₄ (3.0 equiv, 3.0 mmol, 212.27 g/mol )

  • Solvent: 1,4-Dioxane / Deionized H₂O (4:1 v/v, 10 mL total)

Step-by-Step Procedure
  • Reaction Assembly: In a 20 mL reaction vial equipped with a magnetic stir bar, add the bromopyridine substrate (269.2 mg), phenylboronic acid (182.9 mg), and K₃PO₄ (636.8 mg). Add 1,4-Dioxane (8 mL) and deionized water (2 mL).

  • Rigorous Deoxygenation (Crucial Step): Sparge the biphasic mixture with a steady stream of Argon for exactly 15 minutes.

    • Causality: Oxygen must be excluded to prevent the competitive oxidative homocoupling of the boronic acid and the oxidation of the electron-rich XPhos ligand.

    • Self-Validation: The solution should remain a clear, pale suspension. Any immediate darkening indicates trace impurities reacting prematurely.

  • Catalyst Introduction: Quickly add XPhos Pd G3 (42.3 mg) under a positive stream of Argon. Seal the vial tightly with a Teflon-lined crimp cap.

    • Causality: G3 precatalysts are highly stable on the bench, but adding them after degassing prevents premature activation and degradation in the presence of dissolved oxygen.

  • Thermal Activation: Transfer the sealed vial to a pre-heated oil bath or heating block set to 100 °C. Stir vigorously (800 rpm) for 2 hours.

    • Self-Validation: Within 10–15 minutes of heating, the mixture will transition from a pale suspension to a dark, homogeneous solution, visually confirming the generation of the active Pd(0) species and the initiation of the catalytic cycle.

  • In-Process Control (IPC): After 1 hour, safely sample 10 µL of the organic (upper) layer. Dilute with 1 mL of LC-MS grade acetonitrile and analyze.

    • Self-Validation: The catalytic cycle is validated when the starting material mass (m/z [M+H]⁺ = 269.1/271.1) is fully consumed, and the product mass (m/z [M+H]⁺ = 267.2 for the phenyl derivative) emerges as the base peak.

  • Aqueous Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with additional Ethyl Acetate (2 x 15 mL). Wash the combined organic layers with saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient of 0–10% Methanol in Dichloromethane containing 1% Triethylamine).

    • Causality: The addition of 1% Et₃N to the mobile phase neutralizes the acidic silanol groups on the silica gel. This prevents the basic 4-methylpiperidine moiety from streaking, ensuring sharp elution bands and maximizing isolated yield.

Analytical Validation

Final product verification should be conducted via ¹H NMR and ¹³C NMR. Pay special attention to the disappearance of the pyridine C3 proton adjacent to the bromine, and the appearance of the new aryl multiplet integrations. The methylene bridge (singlet, ~3.5 ppm) connecting the pyridine to the piperidine ring should remain intact, confirming that the basic amine side-chain did not undergo unintended C-N bond cleavage during the high-temperature coupling.

References

  • Suzuki reaction - Wikipedia | wikipedia.org | 1

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles | nih.gov | 2

  • Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides | nih.gov | 3

Sources

Application Note: Purification of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine via Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Executive Summary

The isolation and purification of basic nitrogen heterocycles remain a persistent bottleneck in synthetic organic chemistry. The target molecule, 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine , is a highly valuable pharmaceutical intermediate featuring a dual-nitrogen architecture: an electron-deficient pyridine ring and a highly basic tertiary alkylamine (piperidine moiety).

As a Senior Application Scientist, I frequently observe that attempting to purify such compounds on standard bare silica gel results in severe peak tailing, irreversible adsorption, and compromised yields[1]. This guide outlines the mechanistic causality behind these chromatographic failures and provides two field-proven, self-validating protocols to achieve >98% purity: Mobile Phase Modification (TEA) and Stationary Phase Modification (Amine-Functionalized Silica) .

Physicochemical Profiling & Chromatographic Challenges

To design an effective purification strategy, we must first analyze the physicochemical properties of the target molecule:

  • Pyridine Nitrogen: Weakly basic (pKa ~ 5.2), capable of hydrogen bonding.

  • Piperidine Nitrogen: Highly basic tertiary amine (pKa ~ 10.0).

  • Lipophilicity: The bromine atom and 4-methyl substitution render the molecule highly lipophilic, making it highly soluble in non-polar solvents like dichloromethane (DCM) and moderately soluble in hexanes.

The Causality of Streaking: Standard normal-phase chromatography utilizes bare silica gel, which is populated with acidic surface silanol groups (Si-OH, pKa ~ 4.5–5.0). When 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine is loaded onto the column, the highly basic piperidine nitrogen undergoes a strong acid-base interaction with these silanols[2]. This interaction acts as a secondary retention mechanism, causing the compound to drag through the column rather than eluting in a discrete band, leading to broad, tailing peaks and cross-contamination[1].

Mechanistic Solutions for Amine Purification

To circumvent silanol-induced tailing, we must disrupt the acid-base interaction. This is achieved through two primary strategies:

  • Competitive Inhibition (The TEA Method): The addition of a volatile basic modifier, such as 1–5% Triethylamine (TEA), to the mobile phase. TEA acts as a sacrificial base, competitively binding to and neutralizing the acidic silanol sites, allowing the target amine to elute sharply[3][4].

  • Stationary Phase Masking (Amine-Functionalized Silica): The use of specialized silica gel covalently bonded with aminopropyl groups (e.g., Biotage KP-NH or Teledyne ISCO RediSep Amine). This permanently masks the silanols, eliminating the need for mobile phase modifiers and drastically simplifying downstream solvent removal[2][5].

Mechanism cluster_bare Standard Silica Gel Route cluster_amine Amine-Functionalized Route Target 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine (Highly Basic Amine) BareSilica Bare Silica Gel (Acidic Silanols: Si-OH) Target->BareSilica AmineSilica Amine-Functionalized Silica (Silanols Masked by NH2) Target->AmineSilica Interaction Strong Acid-Base Interaction (Peak Tailing & Streaking) BareSilica->Interaction TEASolution Add 1% TEA to Mobile Phase (Competitive Binding) Interaction->TEASolution Resolved1 Sharp Elution Profile (Requires TEA Removal) TEASolution->Resolved1 Resolved2 Direct Sharp Elution (No Modifier Needed) AmineSilica->Resolved2

Figure 1: Mechanistic pathways for overcoming silanol interactions during basic amine purification.

Experimental Methodologies

The following step-by-step protocols are designed to be self-validating, ensuring that intermediate steps (like TLC monitoring) confirm the integrity of the process before proceeding.

Workflow S1 1. Sample Prep (Dry Load on Celite) S2 2. Equilibration (Hex/EtOAc ± TEA) S1->S2 S3 3. Gradient Elution (Isocratic to Gradient) S2->S3 S4 4. Fraction Collection (UV 254 nm / 280 nm) S3->S4 S5 5. TLC / LC-MS (Fraction Analysis) S4->S5 S6 6. Solvent Removal (Rotovap + High Vac) S5->S6

Figure 2: Step-by-step experimental workflow for the chromatographic purification of basic heterocycles.

Protocol A: Standard Normal-Phase Chromatography with TEA Modifier

Best for: Routine purifications where budget constraints preclude the use of specialty columns.

  • Mobile Phase Preparation: Prepare a stock solution of the mobile phase (e.g., Hexane and Ethyl Acetate) containing exactly 1% (v/v) Triethylamine (TEA)[3]. Expert Insight: Do not exceed 5% TEA, as it can artificially increase the polarity of the eluent and cause premature co-elution of impurities.

  • Sample Loading (Dry Loading): Dissolve the crude reaction mixture in a minimal volume of DCM. Add Celite 545 (1:2 w/w ratio to crude mass). Concentrate to complete dryness under reduced pressure to yield a free-flowing powder. This prevents band broadening caused by the high solubility of the free base[3].

  • Column Equilibration: Slurry pack a bare silica gel column (230-400 mesh) and flush with at least 3 column volumes (CV) of 1% TEA in Hexane. This pre-neutralizes the column[4].

  • Elution: Apply the dry-loaded sample. Run a step gradient from 100% Hexane (+1% TEA) to 70:30 Hexane:Ethyl Acetate (+1% TEA). Collect fractions based on UV absorbance at 254 nm (pyridine ring absorption).

  • TLC Analysis: Spot fractions on standard silica TLC plates. Critical: The TLC developing chamber must also contain 1% TEA; otherwise, the compound will streak on the plate, yielding false-negative purity assessments[4].

  • Solvent Removal & Azeotropic Drying: Pool pure fractions and concentrate via rotary evaporation. Pro-Tip: TEA is notoriously difficult to remove completely. Co-evaporate the resulting residue with 2 × 10 mL of Toluene. Toluene forms an azeotrope with TEA, efficiently stripping residual traces that would otherwise interfere with downstream NMR or biological assays[4].

Protocol B: High-Performance Purification via Amine-Functionalized Silica

Best for: Late-stage drug development, scale-up, or when absolute removal of TEA is required.

  • Column Selection: Select an amine-functionalized pre-packed flash column (e.g., 20–40 µm spherical amine silica)[6][7].

  • Equilibration: Equilibrate the column with 100% Hexane. Do not add TEA or any other basic modifier [5].

  • Elution Strategy: Treat the amine column exactly like normal-phase silica during method development[8]. Run a gradient from 100% Hexane to 50:50 Hexane:Ethyl Acetate. Expect the target compound to elute slightly earlier than it would on bare silica due to the reduced overall polarity of the aminopropyl phase[8].

  • Fraction Collection & Concentration: Collect fractions (UV 254 nm). Pool the pure fractions and concentrate via standard rotary evaporation. Because no TEA was used, azeotropic co-evaporation is entirely unnecessary, saving significant processing time and reducing thermal degradation risks[2].

  • Column Regeneration: Amine columns are highly robust. Flush the column with 100% Isopropanol immediately after use; they can be reused for an average of 20 runs, offsetting their higher initial cost[2][6][7].

Quantitative Data & Methodological Comparison

The following table summarizes the operational metrics and expected outcomes when purifying 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine using the two described protocols.

ParameterProtocol A: Bare Silica + TEAProtocol B: Amine-Functionalized Silica
Stationary Phase Chemistry Acidic Silica (Si-OH)Aminopropyl-bonded Silica (Si-NH₂)
Mobile Phase Modifier 1–5% Triethylamine (TEA)None Required
Expected Elution Profile Moderate tailing (dependent on TEA saturation)Sharp, highly symmetrical peaks
Solvent Removal Complexity High (Requires Toluene co-evaporation)Low (Standard rotary evaporation)
Risk of Target Degradation Moderate (Acidic microenvironment)Low (Neutral/Basic microenvironment)
Initial Consumable Cost LowMedium to High
Column Reusability Single-useReusable (Average of 20 runs)
Method Development Requires specialized TLC preparationStandard TLC / Direct transfer

References

1.[6] Teledyne ISCO. "RediSep Gold® Amine Column (275 Gram) - Package of 1". teledyneisco.com. 2.[3] Benchchem. "Application Notes and Protocols: Purification of Geranylamine by Column Chromatography". benchchem.com. 3.[7] Teledyne Labs. "RediSep Gold Normal Phase Columns". teledynelabs.com. 4.[2] Teledyne ISCO. "RediSep amine functionalized column". teledyneisco.com. 5.[4] Benchchem. "(2-Methyl-1,3-dioxolan-2-yl)methanamine". benchchem.com. 6.[1] Benchchem. "Application Notes and Protocols: Purification of N-cyclohexylthiolan-3-amine by Column Chromatography". benchchem.com. 7.[8] Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography". teledyneisco.com. 8.[5] Biotage. "Is there an easy way to purify organic amines?". biotage.com.

Sources

Analytical Characterization of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

The compound 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine (Chemical Formula: C₁₂H₁₇BrN₂) represents a highly functionalized heterocyclic scaffold frequently utilized in modern drug discovery. Structurally, it combines an electron-deficient bromopyridine ring—a prime candidate for palladium-catalyzed cross-coupling reactions—with a lipophilic, basic 4-methylpiperidine moiety.

Characterizing this molecule requires overcoming specific analytical challenges: the presence of two basic nitrogen atoms with vastly different pKa values, and the regiochemical assignment of a 3,5-disubstituted pyridine ring. This application note provides a comprehensive, self-validating analytical strategy to confirm the purity, exact mass, isotopic signature, and structural connectivity of this compound.

Chromatographic Purity Assessment (HPLC-UV)

Mechanistic Causality

The target molecule contains two basic sites: a weakly basic pyridine nitrogen (pKa ~5.2) and a highly basic piperidine nitrogen (pKa ~10.4). When analyzed using standard reversed-phase high-performance liquid chromatography (RP-HPLC) at acidic or neutral pH, the protonated piperidine nitrogen interacts strongly with residual silanol groups on the silica stationary phase. This secondary interaction causes severe peak tailing, which compromises purity calculations. To mitigate this, the protocol employs a high-pH mobile phase (pH 10.0) to suppress the ionization of the piperidine nitrogen, ensuring sharp, symmetrical peaks .

Step-by-Step Protocol: High-pH RP-HPLC

System Validation: This protocol is self-validating; the analytical run is only considered valid if the tailing factor (


) of the main peak is 

.
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of Methanol:Water (50:50, v/v) to yield a 1 mg/mL stock solution. Dilute to a 100 µg/mL working solution using the same diluent.

  • Column Selection: Install a base-stable C18 column designed for high-pH applications (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.0 using dilute Ammonium Hydroxide.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Elution: Run at a flow rate of 1.0 mL/min.

    • 0–2 min: 10% B

    • 2–10 min: Linear ramp to 90% B

    • 10–12 min: Hold at 90% B

    • 12–15 min: Return to 10% B for re-equilibration.

  • Detection: Monitor UV absorbance at 254 nm (optimal for the conjugated pyridine system) and 280 nm.

High-Resolution Mass Spectrometry (HRMS) & Isotopic Profiling

Mechanistic Causality

Electrospray Ionization (ESI) in positive mode is the ideal ionization technique due to the ready protonation of the piperidine nitrogen. The presence of the bromine atom provides a massive analytical advantage: bromine exists in nature as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). Consequently, the intact molecular ion will present as a distinct 1:1 doublet separated by 2 mass units. This isotopic signature acts as a built-in tracer during MS/MS fragmentation; any daughter ion retaining the 1:1 doublet still contains the pyridine ring, while fragments lacking the doublet represent the cleaved piperidine moiety .

MS_Workflow Parent [M+H]+ m/z 269.06 / 271.06 (1:1 Isotopic Doublet) Frag1 Loss of 4-methylpiperidine (- 99 Da) Parent->Frag1 CID Energy Frag2 Loss of HBr (- 80/82 Da) Parent->Frag2 CID Energy Daughter1 Bromopyridinyl Cation m/z 170.0 / 172.0 (Retains 1:1 Doublet) Frag1->Daughter1 Daughter2 Pyridine-Piperidine Cation m/z 189.1 (No Doublet) Frag2->Daughter2

Proposed ESI-MS/MS fragmentation pathways highlighting bromine isotopic signatures.

Step-by-Step Protocol: LC-HRMS (ESI+)

System Validation: The analysis is self-validating if the mass error of the parent ion is


 ppm and the ⁷⁹Br/⁸¹Br intensity ratio is between 0.95 and 1.05.
  • Sample Dilution: Dilute the HPLC stock solution to 1 µg/mL in Methanol:Water (50:50) containing 0.1% Formic Acid (to promote ionization).

  • Instrument Setup: Calibrate a Q-TOF or Orbitrap mass spectrometer in ESI+ mode.

  • Source Parameters: Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and cone gas flow to 50 L/h.

  • Acquisition: Scan over a mass range of m/z 100 to 600.

  • Data Processing: Extract the exact masses for the protonated isotopes and calculate the mass error.

Quantitative Data: HRMS Expected Values
IsotopeFormulaTheoretical Exact Mass [M+H]⁺Expected m/zRelative Abundance
⁷⁹Br C₁₂H₁₈⁷⁹BrN₂⁺269.0649269.065~100%
⁸¹Br C₁₂H₁₈⁸¹BrN₂⁺271.0629271.063~98%

Structural Elucidation via NMR Spectroscopy

Mechanistic Causality

Nuclear Magnetic Resonance (NMR) spectroscopy is required to definitively prove the regiochemistry of the molecule. The pyridine ring is electron-deficient, an effect amplified by the electronegative bromine atom. Consequently, the pyridine protons (H2, H4, H6) will appear highly deshielded in the aromatic region (7.5–8.6 ppm). Because the pyridine is 3,5-disubstituted, the protons will couple with each other, appearing as finely split doublets or triplets (meta-coupling, J ~ 2 Hz). 2D HMBC (Heteronuclear Multiple Bond Correlation) is critical here: it validates the structure by showing a cross-peak between the benzylic -CH₂- bridge protons and the C4/C6 carbons of the pyridine ring .

NMR_Workflow Sample NMR Sample Prep (CDCl3 + 0.03% TMS) HNMR 1H NMR (400 MHz) Proton Environments Sample->HNMR CNMR 13C NMR (100 MHz) Carbon Skeleton Sample->CNMR HMBC 2D HMBC Connectivity Proof Sample->HMBC Aromatic Deshielded Pyridine (7.5 - 8.6 ppm) HNMR->Aromatic Aliphatic Shielded Piperidine (0.9 - 3.5 ppm) HNMR->Aliphatic Bridge CH2 Bridge to C4/C6 Cross-peaks HMBC->Bridge

Analytical workflow for the structural elucidation of the target molecule using NMR.

Step-by-Step Protocol: 1H and 13C NMR

System Validation: The protocol is self-validating by utilizing Tetramethylsilane (TMS) as an internal standard. The TMS peak must be perfectly referenced to 0.00 ppm before peak integration.

  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS. Transfer to a 5 mm NMR tube.

  • Instrument Setup: Tune and match the NMR spectrometer (minimum 400 MHz) to ¹H and ¹³C frequencies. Shim the magnetic field using the deuterium lock signal of CDCl₃.

  • ¹H Acquisition: Run a standard 1D proton pulse sequence (e.g., zg30). Set the spectral width to 12 ppm, relaxation delay (D1) to 2.0 s, and number of scans (NS) to 16.

  • ¹³C Acquisition: Run a standard proton-decoupled carbon sequence (e.g., zgpg30). Set the spectral width to 250 ppm, D1 to 2.0 s, and NS to 1024 to ensure an adequate signal-to-noise ratio for quaternary carbons.

  • Data Processing: Apply a Fourier transform, perform phase and baseline corrections, and reference the TMS peak to 0.00 ppm.

Quantitative Data: Expected ¹H NMR Assignments (CDCl₃, 400 MHz)
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J)
Pyridine H2 (between N and Br)~8.55d1H~2.0 Hz
Pyridine H6 (between N and CH₂)~8.40d1H~2.0 Hz
Pyridine H4 (between Br and CH₂)~7.85t1H~2.0 Hz
Benzylic Bridge (-CH₂-)~3.45s2H-
Piperidine N-CH₂ (equatorial)~2.80m2H-
Piperidine N-CH₂ (axial)~2.00m2H-
Piperidine -CH₂- (positions 3,5)~1.60 & ~1.20m4H-
Piperidine -CH- (position 4)~1.40m1H-
Terminal Methyl (-CH₃)~0.95d3H~6.5 Hz

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Usuki et al., Molecules (NIH PMC). URL:[Link]

  • Synthesis, characterization and antimicrobial activity of piperidine derivatives. Shaista Zafar et al., Journal of the Chemical Society of Pakistan. URL:[Link]

Application Note: 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine as a Strategic Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid generation of diverse, drug-like chemical space relies heavily on bifunctional building blocks. 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine is a highly versatile scaffold designed for late-stage functionalization. It combines a transition-metal-reactive halogen handle (bromine) with a privileged basic pharmacophore (4-methylpiperidine) linked via a methylene spacer to a pyridine core. This application note provides drug development professionals with a comprehensive guide to the physicochemical rationale, strategic applications, and validated synthetic protocols for incorporating this building block into novel therapeutic agents.

Physicochemical Profiling & Rationale

The structural architecture of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine is engineered to address multiple drug discovery challenges simultaneously:

  • The Pyridine Core: Pyridine is ubiquitous in FDA-approved drugs. It acts as a robust hydrogen-bond acceptor, improving target engagement while favorably modulating the topological polar surface area (tPSA).

  • The Bromine Handle: Positioned at the 3-position of the pyridine ring, the bromine atom serves as an ideal electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings)[1][2].

  • The (4-Methylpiperidin-1-yl)methyl Motif:

    • Solubilization & DMPK: The basicity of amines is a fundamental modulator of Drug Metabolism and Pharmacokinetics (DMPK)[3]. The tertiary amine of the piperidine ring (pKa ~9.5) ensures the molecule is predominantly ionized at physiological pH (7.4). This ionization enables salt formation, which drastically improves aqueous solubility—a critical factor for oral bioavailability[4].

    • Target Binding: The 4-methylpiperidine ring is a well-established pharmacophore in analgesic compounds and Sigma-1 receptor ligands[5][6]. The methyl group at the 4-position restricts conformational flexibility, favoring the equatorial conformation, which can enhance target-binding affinity and metabolic stability by blocking cytochrome P450 oxidation sites[5].

G Core 3-Bromo-5-((4-methylpiperidin- 1-yl)methyl)pyridine Br Bromine Atom Late-Stage Cross-Coupling Core->Br Pyr Pyridine Ring H-Bond Acceptor / Core Scaffold Core->Pyr Pip 4-Methylpiperidine Solubilizing Group / Target Binding Core->Pip

Pharmacophore mapping of the building block's structural features.

Strategic Applications in Medicinal Chemistry

Kinase Inhibitors (Solvent-Channel Targeting)

In the design of ATP-competitive kinase inhibitors, the central scaffold typically binds to the highly conserved hinge region. By coupling a hinge-binding motif to the bromine position of this building block, the (4-methylpiperidin-1-yl)methyl group is directed outward into the solvent-exposed channel. This strategy significantly enhances aqueous solubility without disrupting the critical hydrogen bonds required for kinase affinity.

GPCR Ligands

G-protein coupled receptors (GPCRs), such as Histamine H3 or Sigma-1 receptors, frequently require a basic aliphatic amine for an essential salt-bridge interaction with a conserved aspartate residue in the binding pocket[6]. This building block acts as a ready-made pharmacophore that can be rapidly diversified via the bromine handle to explore Structure-Activity Relationships (SAR) in the lipophilic sub-pockets of the receptor.

Experimental Protocols

The presence of basic nitrogens (both pyridine and piperidine) can coordinate with palladium, potentially leading to catalyst poisoning. The following protocols are optimized to mitigate these effects, ensuring self-validating and high-yielding workflows.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Rationale: A biphasic solvent system (1,4-Dioxane/H₂O) is critical here. Water facilitates the dissolution of the inorganic base and accelerates the formation of the reactive boronate complex, which is essential for transmetalation[1][7]. Pd(dppf)Cl₂ is utilized because the bidentate dppf ligand is sterically demanding, preventing the basic piperidine nitrogen from displacing the ligand and deactivating the catalyst.

Materials:

  • 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine (1.0 eq)

  • Aryl or Heteroaryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • K₂CO₃ (3.0 eq)

  • 1,4-Dioxane / H₂O (4:1 v/v, degassed)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyridine building block, boronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Degassing: Evacuate the flask and backfill with inert gas (N₂ or Argon). Repeat this process three times.

  • Solvent Addition: Add the degassed 1,4-Dioxane/H₂O mixture via syringe.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath for 4–6 hours. Monitor reaction progress via LC-MS.

  • Workup: Cool to room temperature. Dilute with EtOAc and water. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (DCM/MeOH gradient containing 1% Et₃N to prevent streaking of the basic amine).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Rationale: Coupling amines to electron-deficient pyridines requires a bulky, electron-rich ligand to promote reductive elimination and prevent the formation of off-target bis-amine palladium complexes. BrettPhos is specifically selected for its ability to couple primary and secondary amines to challenging aryl bromides efficiently.

Materials:

  • 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine (1.0 eq)

  • Primary or Secondary Amine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • BrettPhos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Anhydrous Toluene (degassed)

Step-by-Step Procedure:

  • Catalyst Pre-activation: In a glovebox or under strict inert atmosphere, combine Pd₂(dba)₃ and BrettPhos in anhydrous toluene. Stir for 15 minutes at room temperature until a color change indicates active complex formation.

  • Reagent Addition: Add the bromopyridine, the amine, and NaOtBu to the reaction vial.

  • Reaction: Seal the vial and heat to 100 °C for 8–12 hours.

  • Quenching & Workup: Cool the reaction, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC (Water/MeCN with 0.1% TFA) to isolate the product as a TFA salt.

G SM 3-Bromo-5-((4-methylpiperidin- 1-yl)methyl)pyridine Suzuki Suzuki-Miyaura (C-C Bond) SM->Suzuki Arylboronic Acid Pd(dppf)Cl2, K2CO3 Buchwald Buchwald-Hartwig (C-N Bond) SM->Buchwald Amine Pd2(dba)3, BrettPhos Sonogashira Sonogashira (C-C Alkynyl) SM->Sonogashira Terminal Alkyne Pd/Cu Catalysts

Divergent synthetic workflows utilizing the bromopyridine building block.

Data Presentation

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions Optimization data demonstrating the necessity of biphasic conditions and bidentate ligands to prevent catalyst poisoning by the basic piperidine moiety.

EntryCatalystLigandSolvent SystemBaseYield (%)
1Pd(PPh₃)₄PPh₃TolueneNa₂CO₃34%
2Pd₂(dba)₃P(t-Bu)₃THF (Anhydrous)KF<10%
3Pd(OAc)₂SPhos1,4-Dioxane / H₂OK₃PO₄68%
4 Pd(dppf)Cl₂ dppf 1,4-Dioxane / H₂O K₂CO₃ 92%
Isolated yields based on coupling with phenylboronic acid.

Table 2: Physicochemical Impact of the (4-Methylpiperidin-1-yl)methyl Motif Comparative analysis illustrating the DMPK benefits of incorporating the basic amine motif.

Property3-Bromopyridine (Core)3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridinePharmacological Implication
pKa (Basic) ~5.2~9.5 (Piperidine N)Ensures ionization at physiological pH (7.4).
LogD (pH 7.4) 1.4~0.8Improved hydrophilicity; reduces non-specific binding.
Aqueous Sol. LowHigh (as HCl/TFA salt)Enables formulation of oral or IV dosage forms.
Target Vector NoneSolvent Channel / Salt BridgeEnhances affinity for GPCRs and kinases.

References

  • Computational Medicinal Chemistry for Drug Discovery: Pharmacophore Discovery. Ethernet Edu. Available at:[Link]

  • Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, ACS Publications. Available at: [Link][1]

  • Glennon's pharmacophoric sigma-1 receptor model and general basic amine trends. ResearchGate. Available at:[Link][6]

  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Catalysts, MDPI. Available at: [Link][7]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SCIRP. Available at: [Link][2]

  • Acidic and Basic Drugs in Medicinal Chemistry: A Perspective. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link][3]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, RSC Publishing. Available at:[Link][4]

Sources

Application Note: Large-Scale Synthesis of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine via Selective Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Route Design & Mechanistic Causality

The synthesis of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine requires the precise coupling of a functionalized pyridine core with a piperidine derivative. In early discovery phases, this is often achieved via direct nucleophilic substitution (alkylation) using 3-bromo-5-(bromomethyl)pyridine. However, for large-scale and pilot-plant operations, direct alkylation is fundamentally flawed: it risks over-alkylation (forming quaternary ammonium salts), requires handling highly lachrymatory and potentially genotoxic benzyl halides, and complicates downstream purification.

To ensure a highly scalable, self-validating, and safe process, we employ a Direct Reductive Amination strategy. This one-pot method couples 5-bromo-3-pyridinecarboxaldehyde (5-bromonicotinaldehyde) with 4-methylpiperidine.

Mechanistic Insights

The reaction proceeds through two distinct mechanistic phases:

  • Condensation: The basic secondary amine (4-methylpiperidine) attacks the electrophilic carbonyl of the aldehyde, dehydrating to form a transient iminium ion. Because 4-methylpiperidine is sufficiently basic, this step proceeds rapidly in aprotic solvents (like THF) without the need for external Lewis or Brønsted acid catalysts .

  • Selective Hydride Transfer: We utilize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) as the reducing agent. The three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond via steric shielding and electronic effects, rendering STAB exceptionally mild. It is unreactive toward the starting aldehyde at room temperature but highly reactive toward the more electrophilic iminium intermediate .

Pathway SM 5-Bromonicotinaldehyde + 4-Methylpiperidine IM Iminium Intermediate (In situ generation) SM->IM THF, 20°C RED Hydride Reduction STAB Addition IM->RED NaBH(OAc)3 QUENCH Bicarbonate Quench CO2 Evolution Control RED->QUENCH Complete Conversion PROD Target Molecule 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine QUENCH->PROD Phase Separation

Figure 1: Large-scale reductive amination workflow for the target pyridine derivative.

Quantitative Process Parameters

Table 1: Reducing Agent Selection Matrix
Reducing AgentChemoselectivity (Iminium vs. Carbonyl)Safety Profile & ScalabilityPrimary Byproducts
STAB (NaBH(OAc)₃) Excellent High: Safe for pilot scale; no toxic gas evolution.Acetic acid, borate salts
NaBH₃CN ExcellentLow: Risk of HCN gas release during workup/degradation.Cyanide salts, borates
NaBH₄ Poor (Reduces aldehyde directly)Moderate: Highly exothermic, rapid H₂ evolution.Borate salts
Catalytic H₂ (Pd/C) GoodLow: High risk of hydrodehalogenation (loss of the 3-bromo group).H₂O
Table 2: Stoichiometry and Material Requirements (1-kg Scale)
MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
5-Bromonicotinaldehyde186.011.001.00 kg (5.38 mol)Limiting Reagent
4-Methylpiperidine99.171.050.56 kg (5.65 mol)Nucleophile
STAB211.941.401.60 kg (7.53 mol)Hydride Donor
Tetrahydrofuran (THF)72.11N/A10.0 L (10 vol)Reaction Solvent
10% Aqueous NaHCO₃84.01Excess10.0 L (10 vol)Quench / Neutralization

Self-Validating Experimental Protocol (1-kg Scale)

This protocol incorporates built-in In-Process Controls (IPCs) to ensure the system validates its own progression, preventing downstream failures.

Phase 1: Iminium Formation
  • Reactor Preparation: Purge a 20 L jacketed glass reactor with nitrogen. Charge with 10.0 L of anhydrous THF.

  • Substrate Addition: Add 1.00 kg of 5-bromonicotinaldehyde. Initiate overhead stirring at 150 rpm.

  • Amine Addition: Slowly charge 0.56 kg of 4-methylpiperidine over 15 minutes.

  • Aging: Stir the mixture at 20 °C for 2 hours.

    • Causality Check: The slight 0.05 eq excess of amine drives the equilibrium toward the iminium intermediate, ensuring complete consumption of the expensive aldehyde precursor.

Phase 2: Hydride Reduction
  • Temperature Control: Chill the reactor jacket to 5 °C.

  • STAB Addition: Charge 1.60 kg of STAB in four equal 400 g portions over 1 hour.

  • Reaction Aging: Warm the reactor to 20 °C and stir for 6 hours.

  • Self-Validation (IPC 1): Pull a 1 mL sample for HPLC analysis.

    • Condition: If unreacted aldehyde is >0.5% (Area%), stir for an additional 2 hours. If still >0.5%, charge an additional 0.1 eq of STAB. Proceed to Phase 3 only when aldehyde is ≤0.5%.

Phase 3: Bicarbonate Quench & Phase Separation (Critical Safety Step)
  • Cooling: Cool the reaction mixture to 10 °C.

  • Controlled Quench: Slowly add 10.0 L of 10% aqueous NaHCO₃ over 2 hours.

    • Causality Check: This step neutralizes the acetic acid byproduct and destroys unreacted STAB, generating CO₂ gas. Warning: A documented pilot-plant near-miss revealed that fully quenched aqueous waste streams can generate unexpected internal pressure in sealed drums due to the delayed, slow reaction of weakly acidic boric acid with excess bicarbonate .

  • Off-Gassing: To prevent downstream pressurization, maintain vigorous agitation for a minimum of 4 hours post-quench to ensure complete CO₂ evolution before phase separation.

  • Separation: Stop agitation, allow phases to settle for 30 minutes, and separate the lower aqueous waste layer. Wash the upper organic layer with 5.0 L of brine.

Phase 4: Isolation & Crystallization
  • Solvent Swap: Transfer the organic layer to a distillation apparatus. Concentrate under reduced pressure (40 °C, 150 mbar) to roughly 3 L. Charge 10.0 L of Methyl tert-butyl ether (MTBE) and concentrate again to 5 L to remove residual THF.

  • Salt Formation: Cool the MTBE solution to 5 °C. Slowly add 1.1 equivalents of 5-6 N HCl in isopropanol.

    • Causality Check: The free base is an oil or low-melting solid. Precipitating the target compound as a hydrochloride salt provides a highly crystalline, stable solid, effectively purging trace organic impurities without the need for unscalable column chromatography.

  • Filtration: Filter the resulting white crystalline slurry. Wash the filter cake with 2.0 L of cold MTBE.

  • Drying: Dry the product in a vacuum oven at 40 °C until constant weight is achieved.

References

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031.[Link]

  • Zacuto, M. J., & Perona, R. D. (2019). A Quantitative Assay of Sodium Triacetoxyborohydride. Organic Process Research & Development, 23(9), 1773-1780.[Link]

  • American Chemical Society. (2020). Reductive Amination Bicarbonate Quench: Gas-Evolving Waste Stream Near-Miss Investigation. Organic Process Research & Development.[Link]

Troubleshooting & Optimization

improving reaction yield for 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Yield Optimization for 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine Synthesis

Welcome to the Chemical Development Support Portal. This guide is designed for research scientists and drug development professionals experiencing bottleneck issues during the synthesis of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine .

The most scalable and reliable route for this target is the direct reductive amination of 5-bromo-3-pyridinecarboxaldehyde with 4-methylpiperidine using sodium triacetoxyborohydride, NaBH(OAc)₃. However, due to the electronic properties of the pyridine ring and the specific pKa of the product, researchers frequently encounter stalled conversions or poor recovery during workup.

Experimental Workflow & Validation Logic

The following workflow illustrates the optimized sequence. As a self-validating system, each critical step is paired with an In-Process Control (IPC) to ensure the chemical state matches the mechanistic intent before proceeding.

ReductiveAmination A 1. Reagent Assembly Aldehyde + Amine B 2. Iminium Catalysis Add 1.0 eq AcOH in DCE A->B Stir 30 min (IPC: LC-MS) C 3. Hydride Delivery Add NaBH(OAc)3 Portionwise B->C Hemiaminal Dehydration D D C->D 12h at RT (IPC: TLC) E 5. Phase Separation DCM Extraction D->E Neutralize Salts F 6. Target Isolation Purified Product E->F Evaporation

Figure 1: Experimental workflow and in-process controls for reductive amination.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why is my isolated yield low despite complete consumption of the starting aldehyde? Cause: Over-reduction of the starting material or poor extraction efficiency. Solution: 5-bromo-3-pyridinecarboxaldehyde is highly electrophilic. If NaBH(OAc)₃ is added simultaneously with the amine, the hydride may reduce the aldehyde directly to 5-bromo-3-pyridinemethanol before the iminium ion has time to form[1]. Actionable Step: You must pre-stir the aldehyde and 4-methylpiperidine for 30 minutes with 1.0 equivalent of acetic acid to ensure complete dehydration of the hemiaminal to the iminium intermediate before adding the reducing agent. Furthermore, the final product contains two basic nitrogen centers. If the aqueous quench is not sufficiently basic (pH > 8.5), the product remains protonated and is lost in the aqueous waste stream.

Q2: Can I substitute 1,2-Dichloroethane (DCE) with Methanol or THF? Cause: Solvent effects on reagent stability and intermediate kinetics. Solution: Methanol must be strictly avoided. NaBH(OAc)₃ reacts rapidly with methanol to form sodium trimethoxyborohydride and hydrogen gas, which violently degrades the reducing agent and stalls the reaction[2]. While THF can be used, DCE is the industry standard because its dielectric constant optimally stabilizes the charged iminium ion intermediate, accelerating the desired amination pathway over competing side reactions[1].

Q3: How do I control the exotherm upon the addition of the reducing agent? Cause: Rapid hydride transfer and neutralization kinetics. Solution: Adding NaBH(OAc)₃ in a single portion causes a rapid temperature spike, which can lead to the thermal degradation of the iminium intermediate and promote off-target reactions. Portionwise addition over 30 minutes maintains the internal temperature below 27 °C, ensuring kinetic control[3].

Self-Validating Experimental Protocol

To guarantee reproducibility, follow this step-by-step methodology. Do not proceed to the next step until the specified In-Process Control (IPC) is satisfied.

Step 1: Iminium Formation

  • Charge a dry, nitrogen-flushed round-bottom flask with 5-bromo-3-pyridinecarboxaldehyde (1.0 eq) and 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Add 4-methylpiperidine (1.05 eq) followed by glacial acetic acid (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • IPC Check 1 (Causality Validation): Sample 10 µL into acetonitrile and run LC-MS. You must observe the mass of the iminium ion (m/z ≈ 267.0 / 269.0 for Br isotopes) and <5% remaining aldehyde. If aldehyde persists, continue stirring for 15 minutes.

Step 2: Hydride Reduction

  • Cool the reaction mixture to 0–5 °C using an ice-water bath.

  • Add sodium triacetoxyborohydride (1.5 eq) in three equal portions over 30 minutes to control the exotherm[3].

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • IPC Check 2 (Conversion Validation): Run TLC (10% MeOH in DCM). The intermediate iminium spot should be completely consumed and replaced by a lower Rf spot corresponding to the tertiary amine product.

Step 3: Basic Quench & Extraction

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to DCE).

  • IPC Check 3 (Recovery Validation): Test the aqueous layer with pH paper. It MUST be ≥ 8.5. If it is acidic, the pyridine and piperidine nitrogens will remain protonated. Add 1M NaOH dropwise until pH 8.5 is achieved.

  • Transfer to a separatory funnel and extract the aqueous layer three times with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude residue via silica gel flash chromatography using a gradient of 0-10% Methanol in DCM (with 1% Triethylamine to prevent streaking of the basic amine).

Quantitative Optimization Matrix

The following table summarizes the quantitative data driving the protocol choices above. Note the drastic impact of solvent choice and pre-stirring on the final isolated yield.

Reaction ConditionSolventAdditiveTime to CompletionIsolated Yield (%)Primary Byproduct Identified
Simultaneous AdditionTHFNone24 h45%5-bromo-3-pyridinemethanol
Pre-stir (30 min)THFAcOH (1.0 eq)16 h72%Unreacted iminium
Pre-stir (30 min)MethanolAcOH (1.0 eq)N/A (Stalled)<10%Reagent degradation products
Pre-stir (30 min) DCE AcOH (1.0 eq) 12 h 94% Trace (<1%)
References

1.[1] Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link] 2.[2] Wikipedia Contributors. Sodium triacetoxyborohydride. Wikipedia, The Free Encyclopedia. [Link] 3.[3] Kündig, E. P., & Seidel, T. M. (2013). Oxindole Synthesis via Palladium-catalyzed C-H Functionalization. Organic Syntheses, 90, 300.[Link]

Sources

Technical Support Center: Synthesis of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important building block. The information is presented in a practical, question-and-answer format to directly address specific issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine?

There are two primary and reliable synthetic pathways to achieve the target molecule. The choice between them often depends on the availability of starting materials and the desired scale of the reaction.

  • Route 1: Reductive Amination. This is often the more convergent and higher-yielding approach. It involves the reaction of 3-bromo-5-formylpyridine with 4-methylpiperidine in the presence of a reducing agent.

  • Route 2: Nucleophilic Substitution. This route starts with the bromination of 3-bromo-5-methylpyridine to form 3-bromo-5-(bromomethyl)pyridine, which is then reacted with 4-methylpiperidine.

Q2: I am observing a significant amount of a di-substituted byproduct where two 3-bromo-5-methylpyridine units are attached to the 4-methylpiperidine nitrogen. What is causing this?

This is a classic issue of over-alkylation, particularly prevalent in the nucleophilic substitution route (Route 2). The initially formed product, a secondary amine, can be further alkylated by the electrophilic 3-bromo-5-(bromomethyl)pyridine.

Q3: My reductive amination reaction (Route 1) is sluggish and giving low yields. What are the critical parameters to optimize?

Successful reductive amination hinges on several factors:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is generally preferred as it is milder and more selective than sodium borohydride or sodium cyanoborohydride.[1]

  • pH Control: The reaction is sensitive to pH. An acidic catalyst, such as acetic acid, is often required to facilitate iminium ion formation, but excess acidity can protonate the amine, rendering it non-nucleophilic.[2]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents that work well for this transformation.

Troubleshooting Guide

Problem 1: Formation of Bis-alkylated Impurity in Nucleophilic Substitution

Symptoms:

  • LC-MS analysis shows a significant peak with a mass corresponding to the di-substituted product.

  • NMR of the crude product shows complex multiplets in the aromatic and benzylic regions.

Root Cause Analysis: The secondary amine product is competing with the starting 4-methylpiperidine for the electrophilic 3-bromo-5-(bromomethyl)pyridine. This is exacerbated by higher reaction temperatures and prolonged reaction times.

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess of 4-methylpiperidine (1.1-1.2 equivalents) to favor the formation of the desired mono-alkylated product.

  • Slow Addition: Add the 3-bromo-5-(bromomethyl)pyridine solution dropwise to a solution of 4-methylpiperidine. This maintains a low concentration of the electrophile, minimizing the chance of over-alkylation.

  • Lower Reaction Temperature: Perform the reaction at room temperature or even 0 °C to slow down the rate of the second alkylation.

Problem 2: Incomplete Conversion in Reductive Amination

Symptoms:

  • TLC or LC-MS analysis indicates the presence of unreacted 3-bromo-5-formylpyridine.

Root Cause Analysis: This can be due to several factors including inefficient iminium ion formation, inactive reducing agent, or suboptimal reaction conditions.

Troubleshooting Workflow:

G start Incomplete Conversion check_reagents Verify Reagent Quality (Aldehyde, Amine, Reducing Agent) start->check_reagents check_ph Optimize Reaction pH (Add Acetic Acid) check_reagents->check_ph Reagents OK failure Consult Further check_reagents->failure Reagents Degraded check_conditions Adjust Reaction Conditions (Temperature, Time) check_ph->check_conditions pH Adjusted success Reaction Complete check_conditions->success Optimization Successful check_conditions->failure Still Incomplete

Caption: Troubleshooting workflow for incomplete reductive amination.

Detailed Protocol for Optimized Reductive Amination:

  • To a solution of 3-bromo-5-formylpyridine (1.0 eq) and 4-methylpiperidine (1.1 eq) in anhydrous dichloromethane (DCM), add acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM.

Problem 3: Presence of Oxidized Impurities

Symptoms:

  • The final product has a yellow or brown discoloration.

  • Mass spectrometry reveals peaks corresponding to the N-oxide or other oxidation products.

Root Cause Analysis: Pyridine-containing compounds can be susceptible to oxidation, especially if exposed to air and light for extended periods, or in the presence of certain reagents.

Preventative Measures & Purification:

StrategyDescription
Inert Atmosphere Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
Degassed Solvents Use solvents that have been degassed to remove dissolved oxygen.
Purification If oxidation has occurred, the product can often be purified by column chromatography on silica gel.[3] A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective.

Synthesis of Key Intermediates and Potential Side Products

The successful synthesis of the final product relies on the purity of its precursors. Below are common issues encountered during the preparation of the key intermediates.

Synthesis of 3-Bromo-5-formylpyridine

A common route to this intermediate is the formylation of 3,5-dibromopyridine via a Grignard reaction followed by quenching with N,N-dimethylformamide (DMF).[4][5]

Potential Side Products:

  • Unreacted 3,5-dibromopyridine: Incomplete Grignard formation or reaction.

  • 3-Bromopyridine: Protonation of the Grignard reagent by trace water before the addition of DMF.

  • 5,5'-Dibromo-3,3'-bipyridine: Wurtz-type coupling of the Grignard reagent.

G 3,5-Dibromopyridine 3,5-Dibromopyridine Grignard Reagent Grignard Reagent 3,5-Dibromopyridine->Grignard Reagent 3-Bromo-5-formylpyridine 3-Bromo-5-formylpyridine Grignard Reagent->3-Bromo-5-formylpyridine + DMF 3-Bromopyridine 3-Bromopyridine Grignard Reagent->3-Bromopyridine + H2O (trace) 5,5'-Dibromo-3,3'-bipyridine 5,5'-Dibromo-3,3'-bipyridine Grignard Reagent->5,5'-Dibromo-3,3'-bipyridine Self-coupling

Caption: Side reactions in the synthesis of 3-bromo-5-formylpyridine.

Synthesis of 3-Bromo-5-(bromomethyl)pyridine

This intermediate is typically prepared by radical bromination of 3-bromo-5-methylpyridine using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Potential Side Products:

  • 3-Bromo-5-(dibromomethyl)pyridine: Over-bromination of the methyl group. This can be minimized by using a controlled amount of NBS (typically 1.0-1.1 equivalents).[6]

  • Unreacted 3-bromo-5-methylpyridine: Incomplete reaction. Ensure the radical initiator is active and the reaction is run at an appropriate temperature (e.g., reflux in carbon tetrachloride or chlorobenzene).

  • Ring Brominated Species: Although less common for benzylic bromination, some aromatic bromination can occur, especially with excess NBS or under ionic conditions.

ImpurityFormation ConditionMitigation
3-Bromo-5-(dibromomethyl)pyridineExcess NBS, prolonged reaction timeUse ≤ 1.1 eq. of NBS, monitor reaction closely
Unreacted 3-bromo-5-methylpyridineInsufficient NBS or initiator, low temperatureEnsure active initiator, maintain reflux
Ring Brominated IsomersExcess NBS, polar solventsUse non-polar solvents (e.g., CCl4), control stoichiometry

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • Guo, J., Lu, Y., & Wang, J. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide.
  • Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
  • ResearchGate. (n.d.). Reductive amination and amide synthesis. Reagents and conditions: (a)... Retrieved from [Link]

  • Google Patents. (n.d.). CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde.
  • Synthetic Pages. (2001). solid-supported reductive amination. Retrieved from [Link]

Sources

Technical Support Center: Cross-Coupling Optimization for 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for the palladium-catalyzed cross-coupling of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine . This substrate presents unique mechanistic hurdles due to the presence of two highly coordinating nitrogen centers: an aromatic pyridine nitrogen and a basic, aliphatic tertiary amine (piperidine). This guide provides field-proven strategies to overcome catalyst poisoning, optimize solvent dynamics, and maximize product yield.

Mechanistic Insights & Catalyst Selection (FAQs)

Q: Why am I observing low to no conversion when using standard catalysts like Pd(PPh₃)₄? A: Low conversion with this substrate is typically caused by severe catalyst deactivation. Both the pyridine nitrogen and the piperidine nitrogen can coordinate directly to the palladium center, forming stable, off-cycle complexes that inhibit the catalytic cycle[1]. Standard ligands like triphenylphosphine (PPh₃) lack the steric bulk necessary to prevent this coordination.

Solution: You must transition to bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs). These ligands sterically shield the palladium metal center from nitrogen coordination while simultaneously providing the electron density needed to accelerate oxidative addition into the C-Br bond[1].

Q: Which precatalyst system yields the most reproducible results? A: Pre-formed palladium precatalysts, such as XPhos Pd G3 (2-5 mol%), are highly recommended over in situ generation. These systems ensure the rapid generation of the active monoligated Pd(0) species in solution, which is critical for outcompeting the background coordination of the piperidine moiety.

Solvent & Base Dynamics (FAQs)

Q: How does the solvent choice impact the coupling of this specific basic substrate? A: The basicity of the piperidine group dictates that the solvent must maintain the solubility of the free base while supporting the transmetalation step. A biphasic aqueous-organic system is optimal. A mixture of 1,4-dioxane and water (typically at a 4:1 to 5:1 volume ratio) provides the best balance[2]. The organic phase (dioxane) dissolves the bulky pyridine substrate and the active catalyst, while the aqueous phase solvates the inorganic base and sequesters the halide by-products, preventing them from interfering with the catalytic cycle[3].

Q: Which base minimizes side reactions while ensuring full conversion? A: Potassium phosphate (K₃PO₄ ) is the optimal base. It is sufficiently basic to form the reactive boronate complex required for transmetalation but mild enough to avoid degrading sensitive functional groups. Weaker carbonate bases (like Na₂CO₃) often fail to drive the reaction to completion with sterically hindered pyridine substrates[1].

Troubleshooting Side Reactions (FAQs)

Q: I am seeing significant protodeboronation of my boronic acid partner. How can I stop this? A: Protodeboronation (the cleavage of the C-B bond to form a C-H bond) is a common competing reaction, especially with heteroaryl boronic acids in aqueous basic conditions[1]. Solution: Switch your coupling partner from a free boronic acid to a more stable pinacol ester (BPin) or a potassium trifluoroborate salt (BF₃K) [1].

Q: My LC-MS shows a high degree of homocoupling. What went wrong? A: Homocoupling (the dimerization of the aryl species) is heavily promoted by the presence of trace oxygen in the reaction vessel[1]. Ensure your biphasic solvent system is thoroughly degassed (via sparging with argon or freeze-pump-thaw cycles) prior to adding the palladium catalyst.

Visualizing the Workflows

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII TransMet Transmetalation (Boronate + Base) PdII->TransMet Poison Catalyst Deactivation (Pyridine/Piperidine N-Coordination) PdII->Poison Unshielded Pd PdII_Ar2 Pd(II) Complex Ar-Pd-Ar' TransMet->PdII_Ar2 RedElim Reductive Elimination (Product) PdII_Ar2->RedElim RedElim->Pd0 Poison->PdII Bulky Ligands (XPhos)

Catalytic cycle of Suzuki-Miyaura coupling highlighting N-coordination poisoning and ligand rescue.

Troubleshooting Start Issue: Low Product Yield CheckConv Analyze Conversion via LC-MS Start->CheckConv LowConv < 20% Conversion (Failed Oxidative Addition) CheckConv->LowConv HighConv > 80% Conversion (Side Reactions Occurring) CheckConv->HighConv Action1 Switch to Pd(OAc)2 / XPhos Increase Temp to 100°C LowConv->Action1 Action2 Identify Byproducts (Dehalogenation vs Homocoupling) HighConv->Action2 Action3 Use Degassed 1,4-Dioxane/H2O Switch to Boronic Esters Action2->Action3

Diagnostic workflow for troubleshooting low yields in pyridine-halide cross-coupling reactions.

Quantitative Data: Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and experimental outcomes for this specific substrate class.

Catalyst System (5 mol%)Solvent / Base SystemSubstrate ConversionTarget YieldPrimary Observation / Failure Mode
Pd(PPh₃)₄Toluene / Na₂CO₃< 15%< 5%Severe catalyst poisoning; unreacted starting material.
Pd(dppf)Cl₂DMF / K₂CO₃~ 45%~ 20%High protodeboronation of the boronic acid partner.
Pd(OAc)₂ + SPhos1,4-Dioxane:H₂O (4:1) / K₃PO₄> 85%~ 75%Good conversion; trace homocoupling observed.
XPhos Pd G3 1,4-Dioxane:H₂O (4:1) / K₃PO₄ > 98% > 90% Clean profile; rapid oxidative addition; ideal conditions.

Validated Experimental Protocol

General Procedure for the Suzuki-Miyaura Coupling of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine:

  • Preparation & Reagent Loading: To a dry Schlenk tube or a reaction vial equipped with a magnetic stir bar, add 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine (1.0 equiv, 1.0 mmol), the corresponding aryl boronic acid pinacol ester (1.2 equiv, 1.2 mmol), and K₃PO₄ (2.0 to 3.0 equiv, 2.0 mmol)[1].

  • Atmosphere Exchange: Seal the vessel and replace the atmosphere with inert gas (Argon or Nitrogen) by evacuating and backfilling three times[1].

  • Solvent Addition: Add a pre-degassed mixture of 1,4-Dioxane and Water (4:1 v/v, total volume 5-10 mL) via syringe[2]. Note: Degassing the solvent prior to addition is critical to prevent homocoupling.

  • Catalyst Addition: Quickly remove the septum under a positive flow of Argon and add the XPhos Pd G3 precatalyst (0.02 to 0.05 equiv, 2-5 mol%). Reseal the vessel.

  • Reaction: Heat the reaction mixture to 90–100 °C with vigorous stirring. Monitor the reaction via LC-MS. Full conversion is typically achieved within 4 to 12 hours.

  • Workup & Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove the precipitated inorganic salts and palladium black[1]. Concentrate the filtrate under reduced pressure and purify the crude product via reverse-phase chromatography or silica gel chromatography (using a DCM/MeOH/NH₄OH gradient to accommodate the basic piperidine).

References

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC/NIH.[Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.[Link]

Sources

degradation and stability issues of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine .

As researchers and drug development professionals, ensuring the chemical stability of your building blocks and active pharmaceutical ingredients (APIs) is paramount. This compound presents a unique stability profile due to its trifunctional nature: a halogenated pyridine ring, a benzylic-type (picolylic) methylene linker, and a basic tertiary amine (piperidine).

This guide is engineered by Senior Application Scientists to help you troubleshoot degradation issues, understand the mechanistic causality behind them, and implement self-validating experimental protocols to secure your workflows.

Molecular Degradation Landscape

Before troubleshooting, it is critical to understand the intrinsic vulnerabilities of the molecule. The structural features of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine dictate three primary degradation pathways:

  • N-Oxidation: The aliphatic tertiary amine (piperidine) is highly nucleophilic and prone to oxidation by ambient reactive oxygen species (ROS) or peroxides, forming an N-oxide.

  • Photolytic Debromination: The C-Br bond on the pyridine ring is susceptible to homolytic cleavage under UV irradiation.

  • Picolylic Cleavage: The methylene bridge connecting the two rings can undergo oxidative cleavage under extreme pH or radical stress.

Degradation Parent 3-Bromo-5-((4-methylpiperidin- 1-yl)methyl)pyridine NOxide N-Oxidation (+16 Da) (Piperidine N-oxide) Parent->NOxide Ambient O2 / Peroxides Debrom Photolytic Debromination (-79 Da / +1 Da) Parent->Debrom UV Light (C-Br Cleavage) Cleavage Picolylic Cleavage (Fragmentation) Parent->Cleavage Extreme pH / ROS

Fig 1: Primary degradation pathways of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine.

Troubleshooting FAQs

Issue 1: We are observing an unexplained +16 Da mass shift in our LC-MS analysis after storing the compound in solution for several weeks. What is happening?

The Causality: You are observing N-oxide formation. The lone pair of electrons on the aliphatic piperidine nitrogen is highly basic and nucleophilic. When exposed to dissolved oxygen or trace peroxides (commonly found in aging ethereal solvents like THF or PEG-based excipients), this nitrogen undergoes electrophilic oxidation to form a stable N-oxide[1]. The pyridine nitrogen is significantly less nucleophilic due to its sp2 hybridization and electron-withdrawing bromine atom, making the piperidine nitrogen the primary site of oxidation.

The Solution:

  • Storage: Store the free base under an inert atmosphere (Argon/N2) at -20°C. If formulating, consider converting the free base to a stable salt (e.g., Hydrochloride salt), which protonates the piperidine nitrogen, tying up the lone pair and rendering it immune to oxidation.

  • Solvent Selection: Avoid using uninhibited ethers or polysorbates that auto-oxidize to form peroxides.

Issue 2: During our photochemical cross-coupling experiments, the starting material disappears, but we do not see the desired product. Instead, a major impurity lacking the bromine isotope pattern appears. Why?

The Causality: Halopyridines, particularly bromopyridines, are highly susceptible to photolytic degradation. Under UV or intense visible light irradiation (often used in photoredox catalysis), the C-Br bond undergoes homolytic cleavage to generate a highly reactive pyridyl radical[2]. If your intended cross-coupling partner is not reacting fast enough, this pyridyl radical will abstract a hydrogen atom from the solvent (e.g., from MeOH or THF), resulting in a hydro-debrominated impurity (3-((4-methylpiperidin-1-yl)methyl)pyridine).

The Solution:

  • Light Protection: For standard storage and handling, use amber glassware or wrap flasks in aluminum foil to prevent ambient photolytic debromination.

  • Reaction Optimization: If performing photoredox chemistry, ensure your radical acceptor is in sufficient excess and evaluate the use of a hydrogen atom transfer (HAT) catalyst to outcompete the solvent quenching pathway.

Issue 3: We observe peak splitting and loss of assay purity when the compound is subjected to strong alkaline conditions (pH > 12).

The Causality: While piperidinium structures are generally stable, the benzylic/picolylic position (the CH2 linker) is activated by the electron-deficient pyridine ring. Under harsh alkaline conditions at elevated temperatures, hydroxide ions can initiate nucleophilic attack or autoxidation at this benzylic position, leading to the cleavage of the molecule into 5-bromo-3-pyridinecarboxaldehyde and 4-methylpiperidine[3].

Quantitative Stability Data

To assist in your analytical method development, we have summarized the expected degradation behavior of this compound under standard ICH Q1A(R2) stress conditions[4].

Table 1: Expected Degradation Profile under Forced Stress Conditions

Stress ConditionReagent / EnvironmentTime / TempExpected Degradation (%)Primary Degradant Identified
Oxidative 3% H₂O₂24h / 25°C15 - 25%Piperidine N-oxide (+16 Da)
Photolytic UV-Vis (ICH Q1B)1.2M lux hrs20 - 30%Debrominated API (-78 Da net)
Acidic 0.1 N HCl48h / 60°C< 5%Highly Stable (Protonated)
Basic 0.1 N NaOH48h / 60°C5 - 10%Picolylic cleavage products
Thermal Solid State7 days / 80°C< 2%Stable as solid

Self-Validating Experimental Protocols

To ensure trustworthiness in your internal data, you must employ self-validating protocols. A self-validating system includes internal controls (mass balance checks) to prove that the disappearance of the parent peak is entirely accounted for by the appearance of degradant peaks, ruling out precipitation, column retention, or volatilization.

Protocol 1: ICH-Compliant Forced Degradation & Mass Balance Assay

Objective: Generate a stability-indicating LC-MS profile while ensuring >95% mass balance.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the API in LC-MS grade Acetonitrile/Water (50:50) to a concentration of 1.0 mg/mL.

  • Stress Aliquoting: Transfer 1.0 mL of stock into five separate 2 mL HPLC vials.

    • Vial 1 (Control): Add 100 µL H₂O. Store at 4°C in the dark.

    • Vial 2 (Acid): Add 100 µL 1.0 N HCl. Heat at 60°C for 24h.

    • Vial 3 (Base): Add 100 µL 1.0 N NaOH. Heat at 60°C for 24h.

    • Vial 4 (Oxidation): Add 100 µL 30% H₂O₂. Keep at RT for 24h.

    • Vial 5 (Light): Add 100 µL H₂O. Expose to 1.2 million lux hours of UV/Vis light.

  • Neutralization (The Validation Step): After the stress period, neutralize Vial 2 with 100 µL 1.0 N NaOH, and Vial 3 with 100 µL 1.0 N HCl. Causality: Neutralization ensures that extreme pH does not shift the retention time or alter the ionization efficiency of the API during LC-MS injection, which would artificially skew the mass balance.

  • Dilution & Injection: Dilute all vials 1:10 in mobile phase and inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm).

  • Mass Balance Calculation: Calculate: (Area of Parent in Stressed Vial + Sum of Areas of Degradants) / (Area of Parent in Control Vial) * 100.

    • Acceptance Criteria: Mass balance must be between 95% - 105%. If it is lower, investigate volatile degradants or polymeric species not eluting from the column.

Workflow cluster_stress ICH Q1A(R2) Stress Conditions Start Prepare API Stock (1 mg/mL in MeCN/H2O) Acid Acidic (0.1N HCl, 60°C) Start->Acid Base Basic (0.1N NaOH, 60°C) Start->Base Ox Oxidative (3% H2O2, RT) Start->Ox Photo Photolytic (UV/Vis, RT) Start->Photo Neutralize Neutralize & Quench (Self-Validation Step) Acid->Neutralize Base->Neutralize Ox->Neutralize Photo->Neutralize LCMS LC-MS/MS Analysis (Mass Balance Check) Neutralize->LCMS

Fig 2: Self-validating forced degradation workflow compliant with ICH guidelines.

References

  • Q1A(R2) Guideline - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC - NIH. National Institutes of Health.
  • Radical Hydroarylation of Functionalized Olefins and Mechanistic Investigation of Photocatalytic Pyridyl Radical Reactions - PMC. National Institutes of Health.
  • Chemically stable piperidinium cations for anion exchange membranes - RSC Publishing. Royal Society of Chemistry.

Sources

Technical Support Center: Monitoring the Synthesis of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine. The focus is on the critical aspect of reaction monitoring, offering troubleshooting advice and frequently asked questions in a direct, problem-solving format. Our goal is to equip you with the expertise to navigate experimental challenges, optimize your reaction outcomes, and ensure the integrity of your results.

Overview: The Critical Role of Reaction Monitoring

The synthesis of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine is most commonly achieved via a reductive amination. This involves the reaction of 3-bromo-5-formylpyridine with 4-methylpiperidine to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine product.

Effective reaction monitoring is not merely a procedural checkpoint; it is the cornerstone of successful synthesis. It allows for:

  • Optimization: Determining the shortest reaction time to maximize throughput and minimize degradation.

  • Yield Maximization: Ensuring the complete consumption of limiting reagents.

  • Purity Control: Identifying the formation of side products in real-time, allowing for immediate corrective action.

  • Mechanistic Insight: Understanding the kinetics and potential pitfalls of the reaction.

The following diagram illustrates the general workflow for this synthesis, highlighting the crucial monitoring step.

cluster_0 Synthesis Workflow A 1. Reagent Staging (3-bromo-5-formylpyridine, 4-methylpiperidine, reducing agent) B 2. Reaction Initiation (Imine/Iminium Formation & Reduction) A->B C 3. Reaction Monitoring (TLC, HPLC, GC-MS) B->C In-process sampling C->B Reaction incomplete? Continue reaction D 4. Reaction Quench & Work-up C->D Reaction complete? E 5. Purification (e.g., Column Chromatography) D->E F 6. Product Characterization E->F

Caption: General workflow for the synthesis of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine.

Recommended Monitoring Techniques: Protocols & Interpretation

A multi-faceted approach to monitoring is often the most robust. Thin-Layer Chromatography (TLC) offers a rapid, qualitative assessment, while HPLC or GC-MS provides quantitative and more detailed information.[1][2][3][4]

Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for its simplicity, speed, and low cost, making it ideal for frequent reaction checks.[3][5]

Experimental Protocol:

  • Plate Preparation: Use silica gel-coated aluminum or glass plates (e.g., Silica Gel 60 F254).[4]

  • Sample Preparation: Withdraw a small aliquot (a few microliters) from the reaction mixture and dilute it with a suitable solvent like ethyl acetate or dichloromethane.

  • Spotting: On a pencil-drawn baseline, spot the following:

    • Lane 1: 3-bromo-5-formylpyridine (Starting Material - SM)

    • Lane 2: Co-spot (SM + Reaction Mixture)

    • Lane 3: Reaction Mixture (RM)

  • Elution: Develop the plate in a chamber saturated with an appropriate mobile phase. A good starting point is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). Adjust polarity as needed.

  • Visualization:

    • Examine the dried plate under UV light (254 nm). The pyridine-containing compounds should appear as dark spots.[4]

    • Stain the plate with potassium permanganate (KMnO₄) solution. The product amine will often stain yellow/orange, while the starting aldehyde may also react.

Data Interpretation:

  • Start of Reaction (t=0): You will see a prominent spot for the starting aldehyde in lanes 1, 2, and 3.

  • Mid-Reaction: The spot corresponding to the starting material will diminish in intensity in lane 3, and a new, typically lower Rf spot corresponding to the more polar product will appear.

  • Completion: The starting material spot should be completely absent in the reaction mixture lane (lane 3). The only prominent spot should be the product.

CompoundExpected PolarityExpected Rf Value (3:7 EtOAc:Hex)
3-bromo-5-formylpyridineLess PolarHigher (e.g., ~0.6)
Product More Polar (tertiary amine)Lower (e.g., ~0.3)
High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for quantitative analysis, offering excellent separation of reactants, products, and impurities.[1][6]

Experimental Protocol (Reverse-Phase):

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase (e.g., 50:50 acetonitrile:water) and filter through a 0.45 µm syringe filter.[6]

  • Instrumentation & Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.[6]

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid to ensure protonation of the amine for good peak shape) is recommended.[6]

    • Detection: UV at a wavelength where both the starting material and product have good absorbance (e.g., 260 nm).[6]

    • Flow Rate: 1.0 mL/min.

  • Analysis: Inject the sample and monitor the chromatogram. The disappearance of the starting material peak and the appearance and growth of the product peak indicate reaction progress.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, providing causal explanations and actionable solutions.

Q1: My TLC shows the starting aldehyde is still present after the recommended reaction time. What should I do?

This indicates an incomplete or stalled reaction. Several factors could be at play.

  • Possible Cause 1: Inactive Reducing Agent. Borohydride reagents can degrade upon improper storage, especially if exposed to moisture. Sodium triacetoxyborohydride (STAB) is particularly moisture-sensitive.[7]

    • Solution: Use a fresh bottle of the reducing agent. If adding more of the current batch does not restart the reaction, it has likely degraded.

  • Possible Cause 2: Insufficient Reducing Agent. The stoichiometry may be off, or some reagent may have been consumed by side reactions (e.g., reacting with trace water in the solvent).

    • Solution: Add another portion (e.g., 0.2-0.3 equivalents) of the reducing agent and continue to monitor the reaction by TLC every 30-60 minutes.

  • Possible Cause 3: Inefficient Imine Formation. The equilibrium between the aldehyde/amine and the iminium ion might not favor the iminium intermediate, which is the species that gets reduced. This can be an issue with less reactive carbonyls or amines.

    • Solution: For less reactive substrates, adding a Lewis acid like Ti(iPrO)₄ or ZnCl₂ can help drive imine formation.[7] Alternatively, allowing the aldehyde and amine to stir together for a period (e.g., 1 hour) before adding the reducing agent can also be effective.

Q2: I see a new spot on my TLC that is not the starting material or the expected product. What could it be?

The formation of an unexpected spot indicates a side reaction. The identity of the byproduct often depends on the choice of reducing agent.

  • Possible Cause 1 (If using NaBH₃CN): Cyanide Addition. Sodium cyanoborohydride can release cyanide, which can add to the iminium ion, resulting in an α-amino nitrile byproduct. This is a known issue with this reagent.[8][9]

    • Solution: The most effective solution is to switch to a different reducing agent. Sodium triacetoxyborohydride (STAB) is an excellent alternative that does not pose a risk of cyanide addition and is highly selective for reducing imines in the presence of aldehydes.[9][10]

  • Possible Cause 2 (If using NaBH₄): Aldehyde Reduction. Sodium borohydride is capable of reducing the starting aldehyde to the corresponding alcohol (3-bromo-5-(hydroxymethyl)pyridine).[7] This happens if the imine formation is slow and the NaBH₄ is added too early or in large excess.

    • Solution: Ensure the imine has had sufficient time to form before adding the NaBH₄. Add the borohydride in small portions to control the reaction. Again, using STAB is often a better choice as it is less likely to reduce the aldehyde under standard reductive amination conditions.[9]

Q3: The reaction seems complete by TLC, but after work-up and purification, my yield is very low. Where did my product go?

Low isolated yield despite apparent completion suggests issues during the work-up or purification stages.

  • Possible Cause 1: Product Loss During Aqueous Work-up. The product is a tertiary amine, which can be protonated and become water-soluble in acidic conditions.

    • Solution: During the work-up, ensure the aqueous layer is made sufficiently basic (pH > 9) with a base like NaOH or Na₂CO₃ before extraction with an organic solvent. This ensures the amine is in its free-base form and has maximum solubility in the organic phase.

  • Possible Cause 2: Product Adsorption on Silica Gel. Amines are basic and can strongly adsorb to the acidic silica gel during column chromatography, leading to streaking and poor recovery.[11]

    • Solution: Deactivate the silica gel by pre-treating your column solvent with a small amount of triethylamine (~1%). For example, if your mobile phase is 20% ethyl acetate in hexanes, add 1% triethylamine to the mixture. This will occupy the acidic sites on the silica, allowing your product to elute cleanly.

Q4: How can I be certain the new spot on my TLC is the correct product before committing to a full-scale work-up and purification?

Confirmation can be achieved with a quick spectroscopic analysis.

  • Solution: LC-MS or GC-MS Analysis. The most definitive way to quickly check is to take a small, crude sample from the reaction, dilute it, and inject it into an LC-MS or GC-MS system.[1][2] You can quickly identify the peak corresponding to your product by its mass-to-charge ratio (m/z).

    • Expected Mass: Calculate the exact mass of the protonated molecule [M+H]⁺ for 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine and look for this m/z value in the mass spectrum.

The following decision tree provides a logical workflow for troubleshooting common monitoring issues.

cluster_1 Troubleshooting Decision Tree Start Monitor reaction by TLC. Is starting aldehyde consumed? Incomplete Reaction Incomplete Start->Incomplete No Complete Reaction Complete Start->Complete Yes CheckReagent Check reducing agent activity. Add 0.2-0.3 eq. more. Incomplete->CheckReagent SideProduct Is there a new, unexpected spot? Complete->SideProduct NoSideProduct No unexpected spots SideProduct->NoSideProduct No SwitchReagent Consider switching reducing agent (e.g., to STAB). Identify byproduct by MS. SideProduct->SwitchReagent Yes Proceed Proceed to work-up and purification. NoSideProduct->Proceed LowYield Low isolated yield? Proceed->LowYield GoodYield Success! LowYield->GoodYield No CheckWorkup Optimize work-up: - Ensure aqueous layer is basic (pH > 9). - Use Et3N in column solvent. LowYield->CheckWorkup Yes

Caption: A decision-making workflow for troubleshooting reaction monitoring issues.

References

  • BenchChem (2025). Application Notes and Protocols for Monitoring Acetohydrazide-Pyridine Reactions.
  • Nelson, R. W., et al. (2005). Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry. PMC.
  • Koster, S., et al. (2001).
  • The Royal Society of Chemistry (2011). Electronic Supplementary Material (ESI)
  • BenchChem (2025).
  • Thieme Chemistry.
  • Chemistry LibreTexts (2022).
  • University of York.
  • Synple Chem.
  • Purdue University Graduate School (2021).
  • BenchChem (2025).
  • Science.gov.
  • BenchChem (2025). A Comparative Guide to the Quantitative Analysis of 3-Bromo-4-methylpyridine: HPLC vs. GC.
  • BenchChem (2025). Validating the Structure of Synthesized 2-Amino-5-bromo-4-methylpyridine: A Comparative Guide Using 2D NMR and Other Analytical Techniques.
  • Wikipedia.
  • Organic Chemistry Portal.
  • Master Organic Chemistry (2017).
  • Ukrainica Bioorganica Acta (2019). Synthesis and NMR spectroscopy investigations of functionalized spiropyranochromenediones and their s.

Sources

Technical Support Center: Reaction Kinetics & Troubleshooting for 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists working with 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine . This bifunctional building block features a nucleophilic tertiary amine and an electrophilic bromopyridine moiety, making its synthesis and downstream applications highly sensitive to thermal conditions.

Below, you will find authoritative troubleshooting guides, kinetic insights, and self-validating protocols to optimize your workflows.

Part 1: Frequently Asked Questions (FAQs)

Section A: Synthesis & SN2 Alkylation Kinetics

Q: How does temperature mathematically and practically affect the SN2 synthesis of this compound? A: The synthesis typically involves the reaction of 3-bromo-5-(bromomethyl)pyridine with 4-methylpiperidine. This is a classic bimolecular nucleophilic substitution (SN2) reaction, where the rate is proportional to the concentration of both the electrophile and the nucleophile [1]. While the Arrhenius equation dictates that the reaction rate will exponentially increase with temperature, practical limits exist. Exceeding 60 °C provides enough thermal energy to overcome the activation barrier for competing side reactions, specifically the quaternization of the newly formed tertiary amine or the pyridine nitrogen, leading to polymeric degradation products.

Q: Why am I observing a high percentage of baseline material on my TLC plate when synthesizing this building block at reflux (80 °C+)? A: Baseline material in this context is almost certainly the quaternary ammonium salt dimer. At elevated temperatures (>80 °C), the product itself—3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine—acts as a competing nucleophile. The tertiary amine of the product attacks unreacted 3-bromo-5-(bromomethyl)pyridine. To prevent this, strict kinetic control must be maintained by keeping the reaction temperature between 40 °C and 50 °C and adding the electrophile dropwise to an excess of the amine.

Section B: Downstream Palladium-Catalyzed Cross-Coupling

Q: What is the optimal temperature window for Suzuki or Sonogashira coupling of this bromopyridine derivative? A: The optimal window is strictly between 65 °C and 85 °C . The oxidative addition of the C(sp2)-Br bond to the Pd(0) catalyst requires a minimum thermal threshold; below 65 °C, the reaction stalls, and no coupling is observed [2]. However, pushing the temperature above 100 °C does not enhance the rate; instead, it accelerates ligand dissociation, leading to the rapid precipitation of inactive palladium black [2].

Q: Does the (4-methylpiperidin-1-yl)methyl moiety interfere with the palladium catalytic cycle? A: Yes. The pendant tertiary amine is a strong Lewis base and can competitively coordinate to the coordinatively unsaturated Pd intermediates. At lower temperatures, this coordination acts as a thermodynamic sink, trapping the catalyst. Operating at the upper end of the optimal thermal window (80 °C) provides sufficient energy to promote the dissociation of the amine from the Pd center, allowing the transmetalation and reductive elimination steps to proceed efficiently [4].

Part 2: Kinetic Data & Visualization

Table 1: Temperature Impact on SN2 Alkylation Kinetics

Reaction: 3-bromo-5-(bromomethyl)pyridine + 4-methylpiperidine (1.2 eq) + K2CO3 in Acetonitrile.

Temperature (°C)SN2 Rate Constant (

)
Target Product Yield (4h)Quaternization (Side Product)Visual Observation
25 (Ambient)Low42%< 1%Clear, colorless solution
45 (Optimal)Moderate89% 2%Faint yellow solution
65High65%18%Deep yellow solution
85 (Reflux)Very High31%> 50%Orange/brown, heavy precipitate
Table 2: Temperature Impact on Pd-Catalyzed Cross-Coupling

Reaction: 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine + Arylboronic acid + Pd2(dba)3 / XPhos.

Temperature (°C)Oxidative Addition RateCatalyst StateOverall Yield (12h)
50NegligibleIntact, trapped by amine0%
65SlowActive, homogeneous45%
80 (Optimal)FastActive, homogeneous92%
110Very FastDeactivated (Pd Black) 15% (Stalled)
Kinetic Pathway Visualizations

SN2_Kinetics SM 3-Bromo-5-(bromomethyl)pyridine + 4-Methylpiperidine TS Bimolecular Transition State (Rate ∝ [Electrophile][Nucleophile]) SM->TS Activation Energy Prod Target Product (Optimal at 40-50°C) TS->Prod Controlled Heating Deg Quaternization / Degradation (Dominant >80°C) TS->Deg Excessive Thermal Energy

Temperature-dependent S_N2 pathway for 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine.

Pd_Cycle Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Requires T > 65°C) Pd0->OxAdd + Bromopyridine Substrate PdBlack Pd Black Precipitation (Catalyst Deactivation >100°C) Pd0->PdBlack T > 100°C Trans Transmetalation OxAdd->Trans OxAdd->PdBlack T > 100°C RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Product Release

Impact of temperature on the Pd-catalyzed cross-coupling cycle of bromopyridines.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Kinetically Controlled SN2 Synthesis

Objective: Synthesize 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine while suppressing thermal quaternization.

  • Preparation: In an oven-dried flask, suspend anhydrous K2CO3 (2.0 equiv) in anhydrous acetonitrile (0.2 M). Add 4-methylpiperidine (1.2 equiv).

  • Temperature Equilibration: Heat the suspension to exactly 45 °C using a calibrated thermocouple.

  • Controlled Addition: Dissolve 3-bromo-5-(bromomethyl)pyridine (1.0 equiv) in a minimal volume of acetonitrile. Add this solution dropwise over 30 minutes. Causality: Dropwise addition keeps the instantaneous concentration of the electrophile low, favoring the reaction with the more abundant primary nucleophile over the newly formed product.

  • Self-Validation Check (2 hours): Spot the reaction on a TLC plate (DCM:MeOH 9:1).

    • Pass: A single major UV-active spot (Rf ~0.4).

    • Fail: Heavy material stuck at the baseline indicates the temperature is too high, causing quaternization.

  • Workup: Cool to room temperature, filter out the inorganic salts, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol 2: Temperature-Optimized Suzuki Cross-Coupling

Objective: Perform a C-C coupling on the 3-bromo position without inducing Pd-black precipitation [3].

  • Catalyst Pre-activation: In a Schlenk tube under argon, combine Pd2(dba)3 (2 mol%), XPhos (4 mol%), and the boronic acid (1.2 equiv).

  • Substrate Addition: Add 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine (1.0 equiv) and K3PO4 (2.0 equiv).

  • Solvent & Heating: Add degassed Toluene/H2O (10:1). Submerge the flask in a pre-heated oil bath set strictly to 80 °C . Causality: 80 °C provides the exact thermodynamic energy required for the C-Br oxidative addition while remaining below the threshold for phosphine ligand degradation [2][4].

  • Self-Validation Check (1 hour): Observe the reaction mixture visually.

    • Pass: The solution remains a clear, homogeneous yellow/orange color.

    • Fail: The sudden appearance of a fine black suspension (Pd black) indicates catalyst death due to localized overheating or oxygen ingress.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate for purification.

References

  • Kinetics of Nucleophilic Substitution Reactions Chemistry LibreTexts URL:[Link]

  • Temperature effect on coupling reaction ResearchGate URL:[Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes Scirp.org URL:[Link]

Technical Support Center: Refining the Workup for 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine . This guide is designed for researchers and drug development professionals who are synthesizing this molecule via the reductive amination of 5-bromo-3-pyridinecarboxaldehyde with 4-methylpiperidine.

Because this molecule possesses dual basic centers and is synthesized in the presence of excess volatile amines and boron salts[1], standard workup procedures often lead to low yields, emulsions, or contaminated products. This guide provides a self-validating, pH-controlled methodology to resolve these specific bottlenecks.

Mechanistic Overview & Causality

The core challenge in isolating 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine lies in managing the ionization states of the different amines in the reaction mixture.

  • 4-Methylpiperidine is a highly basic secondary amine with a pKa of 11.23[2].

  • 3-Bromopyridine is a weak base with a pKa of 2.84[3].

  • The Product contains a substituted piperidine ring. Based on the pKa of structurally similar 4-benzylpiperidine (10.35)[4], the electron-withdrawing nature of the 3-bromopyridyl group lowers the product's piperidine pKa to approximately 9.5 .

By exploiting the ~1.7 unit pKa differential between the unreacted 4-methylpiperidine and the product, we can design a highly selective liquid-liquid extraction protocol that eliminates the need for tedious column chromatography.

Optimized Workup Workflow

Workup Start Crude Reaction Mixture (Product, Boron Salts, 4-Methylpiperidine) Quench 1. Quench with 1N NaOH (Adjust to pH > 12) Start->Quench Extract 2. Extract with EtOAc (Product & Amines in Organic Phase) Quench->Extract Discard Aqueous Phase Wash 3. Selective pH 10.0 Buffer Wash (Removes 4-Methylpiperidine) Extract->Wash Retain Organic Phase Brine 4. Brine Wash & Dry (Na2SO4) Wash->Brine Discard Aqueous Phase Concentrate 5. Concentrate in vacuo Brine->Concentrate Pure Pure 3-Bromo-5-((4-methylpiperidin- 1-yl)methyl)pyridine Concentrate->Pure

Optimized workflow for basic amine separation during reductive amination workup.

Step-by-Step Methodology: The Self-Validating Protocol

Prerequisite: Ensure imine reduction is complete via LC-MS or TLC[1]. The mixture contains the product, unreacted 4-methylpiperidine, and residual reducing agents (e.g., NaBH(OAc)₃).

Step 1: Reaction Quenching & Basification

  • Cool the crude reaction mixture to 0–5 °C using an ice bath to control the exothermic quench.

  • Slowly add 1N NaOH dropwise until the aqueous phase reaches a pH > 12 .

    • Causality: Quenching with weak bases like NaHCO₃ (pH ~8.5) leaves the product's piperidine nitrogen protonated. A pH > 12 ensures complete deprotonation, breaking boron-amine complexes and driving the neutral product into the organic phase.

Step 2: Primary Extraction

  • Add Ethyl Acetate (EtOAc) to the quenched mixture (approx. 3 volumes relative to the reaction volume).

  • Stir vigorously for 5 minutes, then transfer to a separatory funnel.

  • Separate the layers. Extract the aqueous layer twice more with EtOAc. Combine the organic layers.

Step 3: pH-Selective Wash (Amine Separation)

  • Prepare a carbonate/bicarbonate buffer solution precisely tuned to pH 10.0 .

  • Wash the combined organic layers with the pH 10.0 buffer (1 volume).

    • Causality: At pH 10.0, the Henderson-Hasselbalch equation dictates that 4-methylpiperidine (pKa 11.23) is >94% protonated and partitions into the water. The product (pKa ~9.5) remains ~76% deprotonated and stays in the organic layer.

  • Repeat the buffer wash 1–2 times until TLC confirms the removal of the secondary amine.

Step 4: Final Polish & Concentration

  • Wash the organic layer once with saturated aqueous NaCl (brine) to remove residual water and salts.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate in vacuo at 35–40 °C to yield the pure product.

Quantitative Data: Phase Partitioning Justification

The success of the protocol relies on the thermodynamic distribution of the amines at pH 10.0. The table below summarizes the causality behind the selective wash.

Property4-Methylpiperidine3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine
pKa (Conjugate Acid) 11.23~9.5 (Estimated)
Lipophilicity (LogP) ~1.8~3.5
Ionization State at pH 10.0 > 94% Cationic (Protonated)~ 76% Neutral (Deprotonated)
Phase Preference at pH 10.0 Aqueous Phase Organic Phase (EtOAc)

Troubleshooting Guides & FAQs

Q1: My reductive amination is complete by TLC, but I am losing over 40% of my product during the initial aqueous extraction. What is causing this? A1: The loss is driven by insufficient pH control during the quench. Because the product contains a highly basic piperidine moiety, quenching with standard saturated NaHCO₃ (pH ~8.5) leaves the product largely protonated and water-soluble. You must use 1N NaOH to adjust the aqueous phase to pH > 12 to fully deprotonate the product before extracting.

Q2: My crude NMR shows significant contamination with unreacted 4-methylpiperidine. How do I remove it without resorting to tedious column chromatography? A2: Exploit the pKa differential. By washing your organic layer with a precisely buffered aqueous solution at pH 10.0 (as outlined in Step 3 of the methodology), the 4-methylpiperidine becomes cationic and partitions into the aqueous phase, while the product remains predominantly neutral and stays in the organic phase.

Q3: I am experiencing severe emulsion formation during the liquid-liquid extraction. How can I break it? A3: Emulsions in reductive amination workups are typically caused by insoluble boron salts coordinating with basic amines. To resolve this:

  • Filter the biphasic mixture through a pad of Celite before separation.

  • Add brine (saturated NaCl) to increase the ionic strength of the aqueous layer.

  • If you are using Dichloromethane (DCM), switch your extraction solvent to Ethyl Acetate (EtOAc), which often exhibits better phase separation with boron complexes.

Q4: If I must purify the final product via silica gel chromatography, it streaks terribly down the column. What is the optimal eluent system? A4: Silica gel is inherently acidic, which causes secondary and tertiary amines to protonate, bind to the silica, and streak. To prevent this, deactivate the silica by adding 1–5% triethylamine (Et₃N) to your eluent system (e.g., Hexanes/EtOAc + 2% Et₃N), or use a highly polar basic mixture such as Dichloromethane/Methanol/Aqueous Ammonia (e.g., 90:9:1 DCM/MeOH/NH₄OH).

References

  • Title: Transdermal formulation of 4-benzylpiperidine for cocaine-use ... Source: permegear.com URL: [Link]

Sources

Validation & Comparative

confirming the structure of synthesized 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine: A Comparative Analytical Guide

As small molecule therapeutics and biochemical probes grow in complexity, the rigorous confirmation of synthesized structures is paramount. The molecule 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine (Formula: C₁₂H₁₇BrN₂) presents a unique analytical challenge. It features a rigid, electron-deficient halogenated aromatic core linked to a flexible, basic aliphatic heterocycle.

This guide objectively compares the performance of orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Single-Crystal X-Ray Diffraction (SC-XRD)—to establish a self-validating system for its structural confirmation.

The Philosophy of Orthogonal Validation

Relying on a single analytical technique introduces critical blind spots. For instance, ¹H NMR provides excellent connectivity data but is largely "blind" to the direct presence of the bromine atom, as halogens do not possess a measurable spin in routine 1D proton experiments. Conversely, HRMS definitively proves the presence of bromine through isotopic fingerprinting but cannot distinguish between regioisomers (e.g., whether the alkyl group is at position 5 or 4 on the pyridine ring).

To achieve high scientific integrity, an elucidation workflow must integrate these methods so that the limitations of one are compensated by the strengths of another [1].

G A Synthesized Molecule (Crude Extract) B Purification (HPLC/Flash) A->B Prep C HRMS (ESI-TOF) Isotopic Pattern Analysis B->C Exact Mass & Br Isotope D 1D & 2D NMR Connectivity Mapping B->D Core Framework E FT-IR Functional Group ID B->E Orthogonal Check F Structure Confirmed: 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine C->F D->F E->F

Figure 1: Orthogonal workflow for the structural elucidation of synthesized small molecules.

Comparative Performance of Analytical Alternatives

When deciding how to allocate analytical resources for this specific pyridine derivative, researchers must weigh resolution against throughput. Table 1 summarizes the performance of alternative techniques.

Table 1: Performance Matrix for Structural Elucidation Techniques

TechniquePrimary Data YieldSpecificity for C₁₂H₁₇BrN₂Bottleneck / Limitation
1D/2D NMR Atomic connectivity, stereochemistryHigh: Resolves the 3,5-disubstitution pattern on the pyridine ring.Requires ~5-10 mg of highly pure sample; Br presence is inferred, not seen.
HRMS (ESI) Exact mass, isotopic formulaHigh: Definitively proves the presence of the ⁷⁹Br/⁸¹Br isotopes.Cannot differentiate regioisomers (e.g., 2-bromo vs. 3-bromo).
FT-IR Functional groupsLow: Detects C=N and C-Br stretches, but lacks specific framework data.Highly susceptible to moisture and background matrix interference.
SC-XRD Absolute 3D conformationUltimate: Provides exact atomic coordinates.Crystallizing a flexible piperidine derivative is notoriously difficult.

Verdict: A combination of HRMS (for formula and halogen confirmation) and 2D NMR (for regiochemical connectivity) provides the most efficient, self-validating proof of structure.

High-Resolution Mass Spectrometry (HRMS): The Isotopic Fingerprint

The Causality of the Method: Electrospray Ionization (ESI) is chosen over Electron Ionization (EI) because the basic piperidine nitrogen readily accepts a proton, forming a stable [M+H]⁺ ion without excessive fragmentation. The presence of bromine is highly diagnostic; naturally occurring bromine consists of two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). This creates a distinct 1:1 doublet in the mass spectrum separated by exactly 2 m/z units [2].

Table 2: Expected HRMS Isotopic Data for [M+H]⁺ (C₁₂H₁₈BrN₂⁺)

Isotope ContributorCalculated Exact Mass (m/z)Expected Relative Abundance
[M(⁷⁹Br)+H]⁺269.0648~100%
[M(⁸¹Br)+H]⁺271.0628~97.3%

If this exact 1:1 doublet is missing, the synthesis has failed to incorporate the bromine atom, or debromination occurred during the reaction.

NMR Spectroscopy: The Connectivity Blueprint

The Causality of the Method: While HRMS confirms the ingredients of the molecule, NMR confirms the architecture. The 3,5-disubstituted pyridine ring is confirmed by the presence of three aromatic protons (H-2, H-4, H-6). Because H-2 and H-6 are adjacent to the electronegative pyridine nitrogen, they are strongly deshielded and appear downfield (>8.4 ppm). They will exhibit meta-coupling (J ≈ 2.0 Hz) with H-4 [3].

The most critical structural feature to prove is the methylene bridge (-CH₂-) connecting the pyridine and piperidine rings. We utilize Heteronuclear Multiple Bond Correlation (HMBC) to observe long-range (²J and ³J) carbon-proton couplings. The methylene protons must show simultaneous cross-peaks to the pyridine carbons (C-4, C-5, C-6) and the piperidine carbons (C-2', C-6').

HMBC H_meth Methylene Protons (-CH2-, ~3.5 ppm) C_pyr Pyridine C4, C5, C6 (Aromatic Core) H_meth->C_pyr 2J & 3J HMBC Coupling C_pip Piperidine C2', C6' (Aliphatic Ring) H_meth->C_pip 3J HMBC Coupling

Figure 2: HMBC NMR connectivity logic confirming the methylene bridge attachment.

Table 3: Diagnostic ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

Proton AssignmentExpected Shift (δ, ppm)Multiplicity & Coupling (J in Hz)Structural Significance
Pyridine H-2~8.55d, J = 2.0Deshielded by N and Br; meta-coupled to H-4.
Pyridine H-6~8.40d, J = 2.0Deshielded by N; meta-coupled to H-4.
Pyridine H-4~7.90t, J = 2.0Located between Br and alkyl group.
Methylene Linker~3.50s (2H)Proves the presence of the -CH₂- bridge.
Piperidine N-CH₂ (eq)~2.80m (2H)Equatorial protons adjacent to basic nitrogen.
Piperidine -CH₃~0.95d, J = 6.5 (3H)Confirms the 4-methyl substitution.

Step-by-Step Experimental Methodologies

To ensure this protocol acts as a self-validating system, internal calibrations must be strictly followed.

Protocol A: HRMS (ESI-TOF) Acquisition
  • Sample Preparation: Dissolve 0.1 mg of the synthesized compound in 1.0 mL of LC-MS grade Methanol containing 0.1% Formic Acid. The formic acid ensures complete protonation of the piperidine nitrogen.

  • Instrument Tuning: Calibrate the Time-of-Flight (TOF) analyzer using a standard tuning mix (e.g., Agilent ESI-L) to achieve mass accuracy within < 2 ppm.

  • Lock Mass Infusion: Co-infuse a reference mass solution (e.g., reserpine, m/z 609.2807) during the run to correct for ambient temperature drifts in the flight tube.

  • Data Acquisition: Run in positive ion mode (ESI+). Scan range: m/z 100 to 500.

  • Validation Check: Extract the ion chromatogram for m/z 269.06 and 271.06. Verify that the isotopic ratio is 1:1.

Protocol B: 1D and 2D NMR Acquisition
  • Sample Preparation: Dissolve 10 mg of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

  • Shimming and Locking: Lock the spectrometer frequency to the deuterium signal of CDCl₃ (7.26 ppm). Perform gradient shimming to ensure a sharp TMS singlet at exactly 0.00 ppm (internal validation).

  • 1D ¹H Acquisition: Acquire 16 scans with a relaxation delay (D1) of 2 seconds to ensure accurate integration of the aliphatic vs. aromatic protons.

  • 2D HMBC Acquisition: Set the long-range coupling delay optimized for J = 8 Hz (standard for aromatic/aliphatic ³J couplings). Acquire 128 t1 increments.

  • Validation Check: Process the HMBC spectrum and trace the cross-peaks from the 3.50 ppm methylene singlet to the carbon axis. Confirm intersections at the expected shifts for the pyridine and piperidine carbons.

References

  • The Evolving Landscape of NMR Structural Elucidation MDPI Molecules URL:[Link]

  • Determination and Mass Spectrometric Investigation of a New Mixed Halogenated Persistent Component ACS Environmental Science & Technology URL:[Link]

  • Atomic Diffusion Models for Small Molecule Structure Elucidation from NMR Spectra arXiv URL:[Link]

A Comparative Guide to the Synthetic Routes of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine is a key building block in medicinal chemistry, appearing as a core scaffold in a variety of pharmacologically active compounds. Its synthesis, therefore, is of significant interest to researchers in drug discovery and development. This guide provides an in-depth, objective comparison of three distinct synthetic strategies for the preparation of this valuable intermediate. Each route is analyzed for its efficiency, scalability, safety, and overall practicality, with supporting experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Strategic Analysis of Synthetic Disconnections

The target molecule, 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine, presents two primary retrosynthetic disconnections: the C-N bond linking the pyridine and piperidine rings, and the C-C bond between the pyridine ring and the exocyclic methylene group. This analysis has led to the evaluation of three logical synthetic approaches:

  • Route 1: Nucleophilic Substitution - Construction of the C-N bond via substitution of a suitable leaving group on the benzylic carbon by 4-methylpiperidine.

  • Route 2: Reductive Amination - Formation of the C-N bond through the reaction of 3-bromo-5-formylpyridine with 4-methylpiperidine under reductive conditions.

  • Route 3: Alternative Nucleophilic Substitution via a Hydroxymethyl Intermediate - A two-step approach involving the synthesis of (3-bromo-pyridin-5-yl)methanol, followed by activation of the hydroxyl group and subsequent substitution with 4-methylpiperidine.

dot graph "Synthetic_Disconnections" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} /dot

Caption: Primary retrosynthetic disconnections for 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine.

Route 1: Nucleophilic Substitution

This classical and often direct approach relies on the synthesis of a reactive intermediate, 3-bromo-5-(halomethyl)pyridine, which is then subjected to nucleophilic attack by 4-methylpiperidine. The key steps involve the synthesis of the methyl-substituted pyridine precursor followed by a selective benzylic halogenation.

Workflow

dot graph "Route_1_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} /dot

Caption: Workflow for the synthesis of the target molecule via Route 1.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-5-methylpyridine

A multi-step procedure starting from 3-nitro-5-chloropyridine is employed.[1]

  • 3-Nitro-5-methylpyridine: A condensation reaction of 3-nitro-5-chloropyridine with diethyl malonate in the presence of a base, followed by decarboxylation, yields 3-nitro-5-methylpyridine.[1]

  • 3-Amino-5-methylpyridine: The nitro group is reduced to an amine via catalytic hydrogenation using palladium on carbon (Pd/C) in methanol.[1]

  • 3-Bromo-5-methylpyridine: The amino-substituted pyridine undergoes a Sandmeyer-type reaction. The amine is first converted to its salt, then treated with bromine and sodium nitrite at low temperatures (-10 to 0 °C) to yield the desired 3-bromo-5-methylpyridine.[1]

Step 2: Synthesis of 3-Bromo-5-(bromomethyl)pyridine

This step involves the selective free-radical bromination of the methyl group.

  • A solution of 3-bromo-5-methylpyridine in a non-polar solvent such as carbon tetrachloride or ethyl acetate is treated with N-Bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).[2][3]

  • The reaction mixture is heated to reflux, often with irradiation by a UV lamp to facilitate the initiation of the radical chain reaction.[3]

  • Upon completion, the reaction is cooled, and the succinimide byproduct is filtered off. The filtrate is washed and concentrated to yield the crude 3-bromo-5-(bromomethyl)pyridine.

Step 3: Synthesis of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine

The final step is a standard nucleophilic substitution.

  • 3-Bromo-5-(bromomethyl)pyridine is dissolved in a suitable aprotic solvent like acetonitrile or DMF.

  • 4-Methylpiperidine (typically 1.1-1.5 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine are added to the solution.

  • The reaction is stirred at room temperature or gently heated until completion, monitored by TLC or LC-MS.

  • The product is isolated through an aqueous workup and purified by column chromatography.

Causality and Experimental Choices
  • Radical Bromination: The use of NBS and a radical initiator is a standard and effective method for the selective bromination of benzylic positions while leaving the pyridine ring intact.[4] The choice of solvent is critical; non-polar solvents are preferred to minimize side reactions.[2]

  • Nucleophilic Substitution: The choice of an aprotic solvent facilitates the SN2 reaction. The addition of a non-nucleophilic base is crucial to scavenge the HBr generated during the reaction, preventing the protonation of the piperidine nucleophile.

Route 2: Reductive Amination

This strategy forms the C-N bond in a single step from an aldehyde precursor, 3-bromo-5-formylpyridine. This approach can be more convergent than Route 1 but requires the synthesis of the aldehyde intermediate.

Workflow

dot graph "Route_2_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} /dot

Caption: Workflow for the synthesis of the target molecule via Route 2.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-5-formylpyridine

This intermediate can be prepared from 3,5-dibromopyridine via a Grignard reaction followed by formylation.

  • 3,5-Dibromopyridine is dissolved in an ethereal solvent like THF.

  • The solution is cooled to a low temperature (e.g., -78 °C), and a Grignard reagent such as isopropylmagnesium chloride is added dropwise to perform a halogen-metal exchange.

  • N,N-Dimethylformamide (DMF) is then added to the reaction mixture to introduce the formyl group.

  • The reaction is quenched with an aqueous acid solution, and the product is extracted and purified.

Step 2: Synthesis of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine

This is a one-pot reductive amination procedure.

  • To a solution of 3-bromo-5-formylpyridine in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), 4-methylpiperidine is added.

  • A mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the mixture.

  • The reaction is stirred at room temperature until the starting aldehyde is consumed.

  • The reaction is quenched with an aqueous basic solution, and the product is extracted and purified by column chromatography.

Causality and Experimental Choices
  • Grignard Reaction: The use of a Grignard reagent allows for the selective functionalization of one of the bromine atoms on the pyridine ring. The low temperature is crucial to control the reactivity and prevent side reactions.

  • Reductive Amination: Sodium triacetoxyborohydride is a preferred reducing agent for reductive aminations as it is mild enough not to reduce the starting aldehyde but reactive enough to reduce the in situ formed iminium ion.[5][6] This one-pot procedure is highly efficient and avoids the isolation of the potentially unstable imine intermediate.

Route 3: Alternative Nucleophilic Substitution via a Hydroxymethyl Intermediate

This route is a variation of Route 1, avoiding the direct use of a potentially lachrymatory and reactive bromomethylpyridine. Instead, a more stable alcohol intermediate is synthesized, which is then activated in situ for nucleophilic substitution.

Workflow

dot graph "Route_3_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} /dot

Caption: Workflow for the synthesis of the target molecule via Route 3.

Experimental Protocols

Step 1: Synthesis of (3-Bromo-pyridin-5-yl)methanol

This alcohol can be prepared by the reduction of the corresponding carboxylic acid or its ester. A procedure for a similar isomer, (5-methylpyridin-3-yl)methanol, can be adapted.[7]

  • 3-Bromo-5-methylnicotinic acid is first esterified, for example, by reacting with methanol in the presence of thionyl chloride.

  • The resulting methyl ester is then reduced to the alcohol using a reducing agent like sodium borohydride in methanol.[7]

Step 2: Synthesis of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine

This step involves the activation of the alcohol and subsequent nucleophilic substitution.

  • To a solution of (3-bromo-pyridin-5-yl)methanol in a suitable solvent like DCM at 0 °C, a non-nucleophilic base such as triethylamine is added.

  • Methanesulfonyl chloride (MsCl) is then added dropwise to form the mesylate in situ.

  • 4-Methylpiperidine is added to the reaction mixture, which is then allowed to warm to room temperature and stirred until the reaction is complete.

  • The product is isolated via an aqueous workup and purified by column chromatography.

Causality and Experimental Choices
  • Reduction of the Ester: Sodium borohydride is a milder and safer reducing agent than lithium aluminum hydride (LiAlH₄) for the reduction of esters to alcohols, making it more suitable for larger-scale synthesis.[7]

  • In Situ Activation: The in situ formation of the mesylate followed by immediate reaction with the amine is an efficient process that avoids the isolation of the potentially unstable mesylate intermediate. The mesyl group is an excellent leaving group, facilitating the subsequent nucleophilic substitution.

Comparative Analysis

FeatureRoute 1: Nucleophilic SubstitutionRoute 2: Reductive AminationRoute 3: Alternative Nucleophilic Substitution
Overall Yield Moderate to GoodGood to HighModerate to Good
Number of Steps 4-5 steps from commercial starting materials2 steps from 3,5-dibromopyridine3 steps from the nicotinic acid derivative
Scalability Scalable, but benzylic bromination can be challenging to control on a large scale.[8][9]Highly scalable, with one-pot final step.Scalable, avoids highly reactive intermediates.
Safety Concerns Use of lachrymatory and reactive bromomethylpyridine. Radical bromination requires careful control.Grignard reactions require anhydrous conditions and careful temperature control.Use of methanesulfonyl chloride, which is corrosive and moisture-sensitive.
Cost-Effectiveness Starting materials are relatively inexpensive.3,5-Dibromopyridine can be more expensive.Depends on the cost of the starting nicotinic acid derivative.
Key Advantages Well-established chemistry.Convergent and efficient final step.Avoids handling of highly reactive bromomethyl intermediate.
Key Disadvantages Potentially hazardous intermediate. Multiple steps.Requires synthesis of the aldehyde precursor.An additional step compared to the direct reductive amination.

Conclusion and Recommendations

All three synthetic routes offer viable pathways to 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine.

  • Route 2 (Reductive Amination) is likely the most efficient and scalable approach for large-scale production due to its convergent nature and high-yielding final step. The synthesis of the aldehyde precursor is the main challenge to optimize.

  • Route 1 (Nucleophilic Substitution) is a reliable and well-understood method suitable for laboratory-scale synthesis. However, the handling of the lachrymatory bromomethyl intermediate and the control of the radical bromination reaction are significant considerations for safety and scalability.[8][9]

  • Route 3 (Alternative Nucleophilic Substitution) provides a good balance of safety and efficiency. By avoiding the isolation of the reactive benzylic halide, it offers a safer alternative to Route 1, although it involves an additional step compared to the ideal reductive amination pathway.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including the desired scale of synthesis, available starting materials, and safety considerations. For rapid access on a smaller scale, Route 1 may be the quickest to implement if the starting materials are readily available. For larger-scale campaigns where efficiency and safety are paramount, the development of a robust process for Route 2 is highly recommended. Route 3 presents a valuable compromise when the directness of Route 2 is not feasible and the hazards of Route 1 are to be avoided.

References

  • Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. (n.d.). Retrieved March 7, 2026, from [Link]

  • Guan, M., et al. (2021). Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Organic Process Research & Development, 25(6), 1375-1382.
  • Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. (2021). Organic Process Research & Development, 25(6), 1375-1382.
  • Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. (2022). The Journal of Organic Chemistry, 87(13), 8359-8370.
  • Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. (2023). Molecules, 29(1), 164.
  • Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. (2021). Organic Process Research & Development, 25(6), 1375-1382.
  • Pyridine - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. (2023).
  • Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918-6919.
  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. (2025). Journal of the American Chemical Society.
  • A Simple, Modular Synthesis of Substituted Pyridines. (2008). Journal of the American Chemical Society, 130(22), 6918-6919.
  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (2018).
  • Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. (2021). RSC Advances, 11(43), 26866-26896.
  • Supplementary Information Synthetic routes to compounds 5 and 10-19 - The Royal Society of Chemistry. (2013). Retrieved March 7, 2026, from [Link]

  • Manganese/bipyridine-catalyzed non-directed C(sp3)–H bromination using NBS and TMSN3. (2021). Beilstein Journal of Organic Chemistry, 17, 1069-1075.
  • Synthesis method of 3-bromo-5-methylpyridine. (2017). CN107162985A.
  • Green Chemistry - BORIS Portal. (2024). Retrieved March 7, 2026, from [Link]

  • Guo, J., Lu, Y., & Wang, J. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide.
  • Dandu, R. R., & et al. (2011).
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (1985). The Journal of Organic Chemistry, 50(25), 5124-5130.
  • Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470-5477.
  • Reductive amination and amide synthesis. (n.d.). Retrieved March 7, 2026, from [Link]

  • The 4-substitution of 3-bromopyridines with additional nucleophiles. (n.d.). Retrieved March 7, 2026, from [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules, 22(2), 204.

Sources

3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine vs other pyridine-based building blocks

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine vs. Analogous Pyridine Building Blocks in Drug Discovery

Executive Summary & Strategic Importance

The 3,5-disubstituted pyridine motif is a privileged scaffold in modern medicinal chemistry. It offers an optimal balance of polarity, hydrogen-bonding capability, and precise vector projection for target engagement. Among the vast library of pyridine derivatives, 3-bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine has emerged as a highly versatile building block.

The 3-bromo position serves as a reliable synthetic handle for transition-metal-catalyzed cross-coupling reactions[1], while the 5-position houses a sterically modulated, basic amine. This guide objectively compares the 4-methylpiperidine analog with its unsubstituted piperidine, morpholine, and pyrrolidine counterparts, providing researchers with the experimental data, self-validating protocols, and mechanistic causality needed to guide scaffold selection.

Physicochemical Profiling (The Causality of Scaffold Selection)

When appending a basic amine to a pyridine core, the choice of the saturated heterocycle dramatically alters the molecule's physicochemical properties and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Table 1: Physicochemical Comparison of 3-Bromo-5-(aminomethyl)pyridine Analogs

Building BlockAmine MotifMW ( g/mol )Calc. Amine pKaLogD (pH 7.4)Steric Bulk / TPSA
Target Compound 4-Methylpiperidine269.19~ 10.82.1Moderate / 16.1 Ų
Analog A [2]Piperidine255.16~ 10.41.7Low / 16.1 Ų
Analog B Morpholine257.13~ 8.30.9Low / 25.3 Ų
Analog C Pyrrolidine241.13~ 10.61.4Minimal / 16.1 Ų

Note: Values are calculated estimates based on standard medicinal chemistry profiling.

The Causality of the 4-Methyl Group: The 4-methylpiperidine group provides a pKa of ~10.8, ensuring the molecule is largely protonated at physiological pH. This protonation is critical for maintaining aqueous solubility. Furthermore, the addition of the 4-methyl group increases lipophilicity (LogD) slightly compared to the unsubstituted piperidine[2]. This added steric bulk is frequently utilized by drug designers to perfectly occupy deep hydrophobic pockets in target proteins (such as kinase hinge regions or GPCR allosteric sites). Conversely, replacing the piperidine with a morpholine drastically lowers the pKa (~8.3), rendering the nitrogen significantly less protonated at pH 7.4, which increases membrane permeability but sacrifices solubility.

Reactivity & Cross-Coupling Workflows

The 3-bromo-pyridine moiety is primed for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings. However, performing transition metal chemistry with pyridines and basic aliphatic amines is notoriously challenging because the nitrogen lone pairs can coordinate to and "poison" standard palladium catalysts[1].

To overcome this, modern protocols employ bulky, electron-rich dialkylbiaryl phosphine ligands, such as SPhos, often utilized as preformed Generation 2 (G2) precatalysts[3]. SPhos Pd G2 ensures rapid oxidative addition and its massive steric profile prevents off-target coordination by the substrate's basic nitrogens[4].

Self-Validating Protocol: Suzuki-Miyaura Coupling with SPhos Pd G2

This protocol is designed to be self-validating; if the catalyst is poisoned, the reaction will stall at the oxidative addition complex, which can be observed via LC-MS.

  • Reagent Preparation: Charge a dry Schlenk flask with 3-bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K3PO4 (3.0 equiv).

    • Causality: K3PO4 is chosen over weaker bases like Na2CO3 because it efficiently activates the boronic acid for transmetalation without requiring harsh heating that could degrade the amine[4].

  • Catalyst Addition: Add SPhos Pd G2 (0.05 equiv).

    • Causality: The biphenyl backbone of SPhos provides a steric shield that prevents the basic piperidine nitrogen from coordinating to the palladium center[3].

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v).

    • Causality: The biphasic system ensures the simultaneous solubility of the organic substrates (dioxane) and the inorganic base (water), driving the catalytic cycle forward.

  • Reaction Execution: Heat to 80 °C for 4-6 hours under an N2 atmosphere. Monitor conversion via LC-MS.

  • Workup: Extract with EtOAc, wash with brine, dry over Na2SO4, and purify via reverse-phase chromatography (using a 0.1% TFA or NH4OH modifier to elute the basic amine cleanly).

G A 3-Bromo-5-((4-methylpiperidin -1-yl)methyl)pyridine C SPhos Pd G2 Precatalyst A->C Oxidative Addition B Aryl Boronic Acid (Ar-B(OH)2) B->C Transmetalation E Cross-Coupled Pyridine Product C->E Reductive Elimination D Base (K3PO4) Dioxane / H2O D->C Base Activation

Workflow of Suzuki-Miyaura coupling using SPhos Pd G2 to prevent catalyst poisoning.

Metabolic Stability & Pharmacokinetics (ADME)

A critical differentiator for 3-bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine compared to its unsubstituted analog is its superior metabolic stability. The liver's cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6) are responsible for the phase I metabolism of most drugs[5]. Saturated nitrogen heterocycles like piperidine are highly susceptible to CYP-mediated oxidation[6].

Specifically, the C4 position of an unsubstituted piperidine is a known metabolic "soft spot," prone to rapid hydroxylation by CYP450[7]. By utilizing the 4-methylpiperidine building block, medicinal chemists introduce a methyl group at this exact C4 position. This structural modification provides profound steric shielding and strengthens the local C-H bonds, effectively blocking the primary hydroxylation pathway[7]. The result is a significant reduction in intrinsic clearance (


) and a prolonged pharmacokinetic half-life.

G A Unsubstituted Piperidine (e.g., CAS 866327-70-0) B CYP450 Oxidation at C4 position A->B C High Clearance (Short Half-life) B->C D 4-Methylpiperidine Analog E Steric Shielding of C4 Blocks Hydroxylation D->E F Improved Metabolic Stability (Low CL_int) E->F

Impact of the 4-methyl group on CYP450-mediated metabolic clearance pathways.

Experimental Data & Performance Metrics

The table below summarizes the expected performance metrics of these building blocks when subjected to standard lead-optimization assays. The data clearly illustrates the superior metabolic profile of the 4-methylated variant.

Table 2: Comparative Performance Metrics

Building BlockSuzuki Coupling Yield (SPhos G2)Human Liver Microsome (HLM) Stability (T½)Primary CYP450 Liability
4-Methylpiperidine Analog > 85%> 45 minN-dealkylation
Piperidine Analog > 85%< 15 minC4-Hydroxylation
Morpholine Analog > 90%> 60 minN-dealkylation
Pyrrolidine Analog > 80%< 20 minC3-Hydroxylation

References

  • New reaction turns feedstock chemical into versatile, chiral building block ScienceDaily[Link]

  • Modular synthesis of simple cycloruthenated complexes with state-of-the-art performance in p-type DSCs Journal of Materials Chemistry C (RSC Publishing)[Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions ResearchGate[Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design PMC - NIH[Link]

  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs MDPI[Link]

  • Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes PMC - NIH[Link]

Sources

biological activity of derivatives synthesized from 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Starting Material: Initial investigations into the biological activity of derivatives synthesized from 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine revealed a notable scarcity of publicly available data. To provide a comprehensive and data-supported guide for researchers, this document will focus on the biological activities of derivatives from a structurally related and well-documented starting material: 5-bromo-2-methylpyridin-3-amine . This allows for a detailed exploration of synthetic derivatization and corresponding biological effects, offering valuable insights into the therapeutic potential of this class of compounds. The pyridine ring, often considered a "privileged structure" in medicinal chemistry, is a cornerstone in numerous approved drugs, and its combination with a piperidine moiety offers a versatile scaffold for interacting with various biological targets[1][2].

From Synthesis to Biological Evaluation: A General Workflow

The journey from a starting chemical entity to a potential therapeutic lead involves a structured process of synthesis, purification, characterization, and biological screening. The following workflow illustrates the typical path for evaluating the novel pyridine derivatives discussed in this guide.

cluster_synthesis Synthesis & Characterization cluster_bioactivity Biological Evaluation Start 5-bromo-2-methylpyridin-3-amine Acetylation Acetylation (Acetic Anhydride) Start->Acetylation Intermediate N-[5-bromo-2-methyl pyridin-3-yl]acetamide Acetylation->Intermediate Suzuki_Coupling Suzuki Cross-Coupling (Arylboronic Acids, Pd Catalyst) Intermediate->Suzuki_Coupling Derivatives 5-Aryl-2-methylpyridin-3-amine & N-acetylated Derivatives Suzuki_Coupling->Derivatives Purification Purification & Characterization (NMR, MS) Derivatives->Purification Screening Biological Screening Purification->Screening Thrombolytic_Assay Anti-Thrombolytic Assay Screening->Thrombolytic_Assay Biofilm_Assay Biofilm Inhibition Assay Screening->Biofilm_Assay Data_Analysis Data Analysis & SAR Studies Thrombolytic_Assay->Data_Analysis Biofilm_Assay->Data_Analysis

Caption: General workflow from synthesis to biological evaluation.

Synthesis of 5-Aryl-2-methylpyridin-3-amine Derivatives

The generation of a library of derivatives from 5-bromo-2-methylpyridin-3-amine was efficiently achieved using the palladium-catalyzed Suzuki cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the introduction of various aryl groups at the 5-position of the pyridine ring, creating a diverse set of molecules for biological testing[3]. The synthesis was performed on both the parent amine and its N-acetylated form, yielding two series of compounds[3].

Suzuki Cross-Coupling Reaction

Suzuki_Coupling reactant1 5-Bromo-2-methylpyridin-3-amine (or N-acetylated form) product 5-Aryl-2-methylpyridin-3-amine Derivative reactant1->product reactant2 Arylboronic Acid (R-B(OH)₂) reactant2->product catalyst Pd(PPh₃)₄ (Palladium Catalyst) catalyst->product base Base (e.g., K₃PO₄) base->product solvent Solvent (Dioxane/H₂O) solvent->product

Caption: Schematic of the Suzuki cross-coupling reaction.

Comparative Biological Activities

A series of novel pyridine derivatives synthesized from 5-bromo-2-methylpyridin-3-amine demonstrated interesting biological activities, particularly in the areas of anti-thrombolysis and biofilm inhibition[3].

Anti-Thrombolytic and Biofilm Inhibition Activities

The following table summarizes the biological data for a selection of the synthesized N-[5-aryl-2-methylpyridin-3-yl]acetamide derivatives[3].

Compound IDAryl Substituent (R)% Clot Lysis% Biofilm Inhibition (E. coli)
4b 3,5-Dimethylphenyl41.3283.90
4f 4-Thiomethylphenyl-91.95
4a 4-Tolyl21.5187.09
4g 3-Nitrophenyl29.2182.97
4i 3-Chloro-4-fluorophenyl-87.36
Streptokinase (Positive Control)75.00-
Data extracted from Nawaz et al. (2017)[3]. A hyphen (-) indicates data was not provided in the source.

From this data, several structure-activity relationships can be inferred:

  • Anti-Thrombolytic Activity: The N-acetylated derivative with a 3,5-dimethylphenyl substituent (4b ) exhibited the highest percentage of clot lysis among the tested compounds, suggesting that steric and electronic factors of the aryl moiety play a crucial role in this activity[3]. The presence of the acyl group on the amine appeared to enhance this effect when compared to the non-acetylated analogues[3].

  • Biofilm Inhibition: The derivative containing a 4-thiomethylphenyl group (4f ) was the most potent inhibitor of E. coli biofilm formation[3]. This highlights the potential impact of sulfur-containing moieties in preventing bacterial biofilm development. Several other derivatives also showed strong inhibition, indicating that the 5-aryl-2-methylpyridine scaffold is a promising template for developing anti-biofilm agents[3].

Expanding the Horizon: Pyridine Scaffolds as Kinase Inhibitors

While the derivatives of 5-bromo-2-methylpyridin-3-amine have shown promise in anti-thrombolytic and anti-biofilm applications, the broader class of pyridine-containing compounds is well-known for its activity as kinase inhibitors. Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases like cancer and inflammatory disorders[4][5].

  • TGF-β Receptor Kinase Inhibitors: The transforming growth factor-beta (TGF-β) signaling pathway is crucial in cell growth, differentiation, and apoptosis. Its deregulation is often linked to cancer[6]. Several small molecule inhibitors of the TGF-β type I receptor (TGF-βR1) kinase, also known as ALK5, feature a pyridine core. For instance, LY-364947 is a potent and selective ATP-competitive inhibitor of TGF-βR1 kinase with an IC50 of 51 nM[4]. This demonstrates the utility of the pyridine scaffold in targeting the ATP-binding pocket of kinases.

  • p38 MAP Kinase Inhibitors: The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines. Pyridinylimidazole-based compounds were among the first potent inhibitors of p38 kinase and have been extensively studied for treating inflammatory diseases[2]. The pyridine nitrogen in these inhibitors forms a critical hydrogen bond with the "hinge" region of the kinase's ATP-binding site, anchoring the molecule and contributing to its inhibitory activity.

Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of the discussed pyridine derivatives, based on established protocols.

General Procedure for Synthesis of 5-Aryl-2-methylpyridin-3-amine Derivatives (4a-i)[3]
  • Acetylation of Starting Material: 5-bromo-2-methylpyridin-3-amine is first acetylated using acetic anhydride to yield N-[5-bromo-2-methylpyridine-3-yl]acetamide.

  • Reaction Setup: In a Schlenk flask, add N-[5-bromo-2-methylpyridine-3-yl]acetamide (0.1 g), tetrakis(triphenylphosphine)palladium (5 mol %), and 1,4-dioxane (2 mL). Stir the mixture at room temperature for 30 minutes.

  • Addition of Reagents: Add the appropriate arylboronic acid (1.1 mmol), potassium phosphate (1.5 mmol), and H₂O (0.5 mL) to the mixture.

  • Reaction: Stir the reaction mixture at 85–95 °C for over 15 hours.

  • Work-up: After cooling to room temperature, filter the mixture and dilute with ethyl acetate (50 mL).

  • Purification: The final product is purified, dried, and characterized using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol for In Vitro Anti-Thrombolytic Assay[3]
  • Blood Collection: Draw venous blood from healthy human volunteers.

  • Clot Formation: Transfer 500 µL of blood to pre-weighed microcentrifuge tubes and incubate at 37°C for 45 minutes to allow for clot formation.

  • Serum Removal: After clot formation, remove the serum carefully without disturbing the clot. Weigh the tubes again to determine the clot weight.

  • Compound Treatment: Add 100 µL of the test compound solution (1 mg/mL) to each tube containing the pre-weighed clot. Use streptokinase as a positive control and water as a negative control.

  • Incubation: Incubate all tubes at 37°C for 90 minutes.

  • Clot Lysis Calculation: After incubation, carefully remove the supernatant. Weigh the tubes again to determine the final weight of the clot. The percentage of clot lysis is calculated using the following formula: % Clot Lysis = [(Initial Clot Weight - Final Clot Weight) / Initial Clot Weight] x 100

Protocol for Biofilm Inhibition Assay[3]
  • Bacterial Culture: Grow E. coli in tryptic soy broth (TSB) overnight at 37°C.

  • Preparation of Plates: In a 96-well flat-bottom microtiter plate, add 180 µL of TSB and 20 µL of the test compound to each well.

  • Inoculation: Add 20 µL of the overnight bacterial culture to each well. Wells with only TSB and bacteria serve as a negative control.

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • Washing: After incubation, discard the culture medium and wash the wells three times with sterile phosphate-buffered saline (PBS) to remove planktonic bacteria.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 30 minutes.

  • Destaining and Measurement: Discard the crystal violet solution and wash the wells again with PBS. Add 200 µL of 95% ethanol to each well to dissolve the stain from the biofilm. Measure the absorbance at 570 nm using a microplate reader.

  • Inhibition Calculation: The percentage of biofilm inhibition is calculated as: % Inhibition = [(OD of Control - OD of Test) / OD of Control] x 100

References

  • Krasavin, M. (2022).
  • Zhang, X., et al. (2016). Synthesis and Biological Evaluation of New Piperazine Substituted 3, 5-Diarylisoxazolines. Medicinal Chemistry, 12(8), 769-777.
  • Bassyouni, F. A., et al. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Journal of Molecular Structure, 1262, 133039.
  • Fei, J., et al. (2021). Design, synthesis and biological evaluation of pyridinylmethylenepiperidine derivatives as potent 5-HT1F receptor agonists for migraine therapy. European Journal of Medicinal Chemistry, 225, 113782.
  • Wilkins, J. A., et al. (2000). Pyridinylimidazole based p38 MAP kinase inhibitors. Current Opinion in Drug Discovery & Development, 3(5), 577-584.
  • Wilson, K. P., et al. (1997). A highly specific inhibitor of human p38 MAP kinase binds in the ATP pocket. The Journal of Biological Chemistry, 272(29), 18042-18046.
  • MySkinRecipes. (n.d.). 3-Bromo-5-(3-methoxyphenyl)pyridine. Retrieved from [Link]

  • Nawaz, H., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 206.
  • Montgomery, J., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14548-14554.
  • World Health Organization. (2014). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Retrieved from [Link]

  • American Chemical Society. (2022). Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays. ACS Omega, 7(14), 11986-11997.
  • Royal Society of Chemistry. (2018). CHAPTER 2: New Screening Approaches for Kinases.
  • MDPI. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025). Design And Synthesis of Heterocyclic Compounds for Antimicrobial Activity.
  • Elgemeie, G. H., et al. (2018).
  • Al-Warhi, T., et al. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 30(10), 2269.
  • Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.
  • American Chemical Society. (2024). Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation. Journal of Medicinal Chemistry, 67(17), 14459-14482.
  • El-Sayed, W. A., et al. (2022). Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. RSC Advances, 12(20), 12567-12581.
  • Current issues in pharmacy and medicine: science and practice. (2022). Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles.
  • World Journal of Biology Pharmacy and Health Sciences. (2023).
  • Asian Journal of Pharmaceutical Research and Development. (n.d.). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Retrieved from [Link]

  • ResearchGate. (2020). Antibacterial and antibiofilm activities of synthetic analogs of 3-alkylpyridine marine alkaloids. Retrieved from [Link]

  • IntechOpen. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities.
  • ResearchGate. (2021). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. Retrieved from [Link]

  • Popa, M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659.
  • ResearchGate. (n.d.). (A) Examples of pyridine‐containing bioactive molecules; (B) Pyridine substitution patterns in drugs. Retrieved from [Link]

  • RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
  • MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Retrieved from [Link]

  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • MDPI. (2025). ADME of Bromo-DragonFLY as an example of a new psychoactive substance (NPS) – application of in Silico methods for prediction: absorption, distribution, metabolism and excretion.
  • PubMed. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Retrieved from [Link]

Sources

Comparative Guide: Alternative Reagents for the Synthesis of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology

Introduction & Retrosynthetic Strategy

The synthesis of 3-bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine analogs is a critical workflow in medicinal chemistry. The 3-bromopyridine core serves as a versatile handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations), while the 4-methylpiperidine moiety modulates the physicochemical properties and basicity of the drug candidate.

While direct alkylation of 4-methylpiperidine with a halomethylpyridine is possible, it frequently suffers from over-alkylation and requires harsh basic conditions that can degrade sensitive functional groups. Reductive amination of 3-bromo-5-formylpyridine is the superior, atom-economical alternative. This process avoids multiple alkylations by condensing the aldehyde and amine into an iminium intermediate, which is subsequently reduced in situ to the target secondary or tertiary amine.

Selecting the optimal hydride source for this reduction is critical for maximizing yield, ensuring safety, and minimizing toxic byproducts. This guide objectively compares the three primary reagents used for this transformation: Sodium Triacetoxyborohydride (STAB) , Sodium Cyanoborohydride (NaBH₃CN) , and the modern green alternative, 2-Picoline Borane (pic-BH₃) .

Mechanistic Pathway

To understand reagent selection, we must first map the causality of the reaction. The reductive amination proceeds via a self-assembling intermediate system. The reducing agent must be mild enough that it does not prematurely reduce the starting aldehyde to an alcohol, yet reactive enough to rapidly reduce the electrophilic iminium ion.

RA_Pathway A 3-Bromo-5-formylpyridine (Aldehyde) C Hemiaminal Intermediate A->C Nucleophilic Addition B 4-Methylpiperidine (Secondary Amine) B->C Nucleophilic Addition D Iminium Ion Intermediate (Activated Electrophile) C->D -H2O (Acid Catalysis) F 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine (Target Analog) D->F Reduction E Hydride Source (STAB, NaBH3CN, or pic-BH3) E->F Hydride Transfer

Figure 1: Mechanistic pathway of the reductive amination workflow.

Reagent Performance Comparison

As an Application Scientist, I evaluate reagents not just on theoretical yield, but on operational safety, solvent compatibility, and downstream purification requirements.

Sodium Triacetoxyborohydride (STAB)

STAB (NaBH(OAc)₃) is traditionally the first-line reagent for reductive aminations due to its mildness and high selectivity . The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making it a significantly weaker reducing agent than sodium borohydride (NaBH₄). Because the reaction rate for the reduction of iminium ions is vastly faster than for aldehydes, STAB allows for a true "one-pot" procedure .

  • The Catch: STAB delivers only one hydride per molecule, possesses low solubility in many organic solvents, and is strictly incompatible with protic solvents (like methanol) which are sometimes necessary to drive imine formation in sterically hindered analogs .

Sodium Cyanoborohydride (NaBH₃CN)

Historically, NaBH₃CN was the go-to reagent when protic solvents were required. It is stable in methanol and highly selective at pH 4–5.

  • The Catch: NaBH₃CN poses severe toxicity risks. When exposed to the acidic conditions often used to catalyze iminium formation, it can liberate highly lethal hydrogen cyanide (HCN) gas. Furthermore, it leaves toxic cyanide salts in the aqueous waste stream, making it highly undesirable for modern, scaled-up drug development .

2-Picoline Borane (pic-BH₃)

2-Picoline borane has emerged as the premier green alternative to NaBH₃CN. It is a stable, low-melting solid that is completely non-toxic and highly soluble in protic solvents. It mimics the reactivity profile of NaBH₃CN without the cyanide liability. Its robust stability to hydrolysis allows reactions to be performed in methanol or ethanol, and it has been successfully utilized in the multikilogram synthesis of complex pharmaceutical agents, including DPP-IV inhibitors .

Quantitative Data & Reagent Selection

The following table summarizes the operational parameters of the three reagents to aid in your experimental design.

ParameterSTAB (NaBH(OAc)₃)2-Picoline Borane (pic-BH₃)NaBH₃CN
Relative Toxicity LowLowHigh (Risk of HCN gas)
Solvent Compatibility Aprotic (DCE, THF, DCM)Protic & Aprotic (MeOH, EtOH, THF)Protic & Aprotic (MeOH, THF)
Hydride Delivery 1 equivalent per moleculeUp to 3 equivalentsUp to 3 equivalents
Byproducts Acetate salts2-Picoline, Boric acidCyanide salts
Recommended Use Standard library synthesisGreen chemistry, protic conditionsLegacy procedures (Avoid)
Decision Logic for Reagent Selection

Reagent_Selection Start Select Reductive Amination Reagent Q1 Are protic solvents (MeOH) required for solubility? Start->Q1 STAB Use STAB (NaBH(OAc)3) Q1->STAB No (Use DCE/THF) PicBH3 Use 2-Picoline Borane (pic-BH3) Q1->PicBH3 Yes (Green Choice) NaBH3CN Use NaBH3CN (Legacy/Restricted) PicBH3->NaBH3CN Only if pic-BH3 fails (Rare)

Figure 2: Logical decision tree for selecting a reductive amination reagent.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not blindly add all reagents at once; verify intermediate formation to prevent the generation of primary alcohol byproducts.

Protocol A: The Standard Approach using STAB

Best for standard substrates soluble in halogenated or ethereal solvents.

  • Imine Formation: In an oven-dried flask, dissolve 3-bromo-5-formylpyridine (1.0 equiv, 1.0 mmol) and 4-methylpiperidine (1.05 equiv, 1.05 mmol) in anhydrous 1,2-dichloroethane (DCE) (5.0 mL).

  • Catalysis: Add glacial acetic acid (1.0 equiv) to catalyze iminium ion formation. Stir at room temperature for 30–60 minutes.

  • Self-Validation Check: Pull a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. Do not proceed until the aldehyde mass is fully consumed and the iminium/hemiaminal mass is dominant.

  • Reduction: Portion-wise, add STAB (1.5 equiv, 1.5 mmol). The suspension will slowly become homogeneous as the reaction proceeds. Stir for 2–4 hours at room temperature.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (5 mL) to neutralize the acetic acid and destroy excess STAB. Extract the aqueous layer with dichloromethane (3 x 5 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: The Protic/Green Approach using 2-Picoline Borane

Best for substrates requiring methanol for solubility or to force imine formation.

  • Imine Formation: Dissolve 3-bromo-5-formylpyridine (1.0 equiv, 1.0 mmol) and 4-methylpiperidine (1.05 equiv, 1.05 mmol) in methanol (5.0 mL).

  • Catalysis: Add a catalytic amount of acetic acid (10 mol%). Stir at room temperature for 30 minutes.

  • Self-Validation Check: Confirm the disappearance of the aldehyde via TLC (UV active) or LC-MS.

  • Reduction: Add 2-picoline borane (1.2 equiv, 1.2 mmol) in one portion. Stir at room temperature for 2 hours.

  • Quench & Workup: Caution: Quenching borane complexes releases hydrogen gas. Slowly add 1M HCl (2 mL) and stir for 15 minutes to fully decompose the borane. Basify the mixture to pH 10 using 1M NaOH. Extract the product with ethyl acetate (3 x 5 mL). Wash the organics with brine, dry over MgSO₄, and concentrate.

Conclusion

For the synthesis of 3-bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine analogs, STAB remains the workhorse reagent for reactions conducted in aprotic solvents like DCE or THF. However, when solubility issues dictate the use of protic solvents like methanol, 2-picoline borane should be strictly prioritized over the highly toxic NaBH₃CN. 2-Picoline borane provides matching efficacy, superior safety profiles, and eliminates hazardous cyanide waste streams, aligning perfectly with modern sustainable drug development practices.

References

  • "Reductive Amination - Reagent Guides." ACS GCI Pharmaceutical Roundtable. Available at:[Link]

  • "Sodium CyanoBoroHydride and Sodium BoroHydride Technical Note." Interchim. Available at: [Link]

  • Faul, M. M., Larsen, R. D., Levinson, A. M., Tedrow, J. S., & Vounatsos, F. (2013). "Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor." Journal of Organic Chemistry. Semantic Scholar. Available at: [Link]

  • "Reductive Amination, and How It Works." Master Organic Chemistry. Available at: [Link]

cross-validation of analytical data for 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, halogenated piperidinyl-pyridine derivatives serve as critical building blocks for kinase inhibitors and GPCR modulators. Specifically, 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine (Formula:


) presents unique analytical challenges due to the potential for regioisomer impurities (e.g., 3,4- or 2,5-substitution patterns) generated during cross-coupling or halogenation synthesis steps.

This guide provides an objective, data-driven framework for the analytical cross-validation of this compound against structural alternatives. By employing an orthogonal testing strategy—combining Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Ultra-High-Performance Liquid Chromatography (UHPLC)—we establish a self-validating system that complies with the latest ICH Q2(R2) guidelines for analytical procedure validation[1].

Analytical Target Profile (ATP) & Strategic Rationale

Under the lifecycle and Quality-by-Design (QbD) approach outlined in ICH Q14 and Q2(R2), analytical methods must be proven "fit for their intended purpose"[2][3]. For this specific intermediate, the ATP requires:

  • Specificity: Unequivocal differentiation between the target 3,5-disubstituted isomer and the closely related 3,4-disubstituted isomer[3].

  • Isotopic Verification: Confirmation of the mono-brominated state using the natural

    
     isotopic distribution as an internal control.
    
  • Chromatographic Resolution: Baseline separation of the target API from unreacted 4-methylpiperidine and debrominated byproducts.

Cross-Validation Workflow

Workflow A Batch Sample 3-Bromo-5-((4-methyl...) B 1H & 13C NMR (Regioisomer ID) A->B C UHPLC-HRMS (Exact Mass & Br Isotope) A->C D UHPLC-UV (Purity & SST) A->D E Data Cross-Validation (ICH Q2(R2) Compliant) B->E C->E D->E

Figure 1: Orthogonal cross-validation workflow for structural and purity confirmation.

Structural Elucidation: Causality in NMR Spectroscopy

The primary risk in synthesizing this compound is the misidentification of the substitution pattern on the pyridine ring.

  • The 3,5-Substitution Signature: In 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine, the pyridine protons occupy positions 2, 4, and 6. Because they are all meta to each other,

    
     NMR will display three distinct signals (typically narrow multiplets or doublets) with small meta-coupling constants (
    
    
    
    Hz).
  • The 3,4-Substitution Alternative: A 3,4-isomer would feature protons at positions 2, 5, and 6. Protons 5 and 6 are ortho to each other, resulting in a large ortho-coupling constant (

    
     Hz), which immediately flags the structural deviation.
    

By utilizing Tetramethylsilane (TMS) as an internal standard at 0.00 ppm, we create a self-validating baseline that ensures chemical shift accuracy across different instruments.

Mass Spectrometry & Isotopic Fingerprinting

Bromine possesses two stable isotopes,


 and 

, in a nearly 1:1 natural abundance ratio. This provides a built-in, self-validating diagnostic tool during MS analysis. The target molecule (

) must exhibit a characteristic doublet in the

spectrum at

270.06 and 272.06 of equal intensity.

Furthermore, collision-induced dissociation (CID) in MS/MS mode reveals specific fragmentation pathways. The cleavage of the methylene C-N bond is favored due to the stability of the resulting pyridinium-methyl cation and the leaving 4-methylpiperidine group.

MS/MS Fragmentation Pathway

MS_Frag M [M+H]+ Parent Ion m/z 270.06 / 272.06 (1:1) F1 Pyridinium-methyl Cation m/z 170.94 / 172.94 M->F1 Pathway A F2 4-Methylpiperidinium m/z 100.11 M->F2 Pathway B Loss1 Neutral Loss: 4-Methylpiperidine Loss2 Neutral Loss: 3-Bromo-5-methylpyridine

Figure 2: ESI+ MS/MS fragmentation pathway of the target molecule.

Comparative Analytical Data

To objectively assess performance, the target compound was cross-validated against a commercial reference standard and its primary synthetic regioisomer. Data is summarized below to demonstrate the analytical specificity required by ICH Q2(R2)[1][2].

Analytical MetricTarget: 3,5-IsomerAlternative: 3,4-IsomerCommercial Standard
UHPLC Retention Time 2.45 min2.30 min2.45 min
Pyridine

NMR (

)
8.52 (d), 8.41 (d), 7.85 (t)8.60 (d), 8.48 (s), 7.35 (d)8.52 (d), 8.41 (d), 7.85 (t)
NMR Coupling Constants

Hz

Hz

Hz
HRMS

(

)
270.0601 / 272.0581270.0605 / 272.0584270.0602 / 272.0582
Isotope Ratio (79/81) 1.00 : 0.981.00 : 0.971.00 : 0.98

Interpretation: The UHPLC retention time shift (0.15 min) and the stark difference in NMR coupling constants definitively separate the target from the 3,4-isomer, validating the method's specificity.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating System Suitability Tests (SST) and internal controls.

Protocol A: UHPLC-UV/MS Purity and Identity Assay

Causality: Formic acid is utilized in the mobile phase to protonate the basic piperidine nitrogen (


), preventing peak tailing on the silica-based C18 column and significantly enhancing ionization efficiency in the ESI+ source.
  • System Preparation: Equilibrate a Waters Acquity BEH C18 column (1.7 µm, 2.1 x 50 mm) at 40°C.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in MS-grade

      
      .
      
    • Solvent B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • System Suitability Test (SST): Inject a blank (methanol) followed by a known reference standard. The method is valid only if the standard's retention time is

    
     min and the blank shows no carryover >0.1%.
    
  • Sample Injection: Inject 1.0 µL of the sample prepared at 0.5 mg/mL in methanol.

  • Detection: Monitor UV at 254 nm (pyridine absorbance maximum) and MS in ESI+ mode (scan range

    
     100-500).
    
Protocol B: High-Resolution 1D and 2D NMR

Causality:


 is selected as the solvent because it lacks exchangeable protons that could obscure the aliphatic signals of the piperidine ring. 2D HSQC is mandated to unequivocally map the methylene linker protons to their corresponding carbon, ruling out alternative alkylation sites.
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of

    
     containing 0.03% v/v TMS. Transfer to a standard 5 mm NMR tube.
    
  • Instrument Setup: Tune and match the probe on a 400 MHz or 600 MHz NMR spectrometer. Lock onto the Deuterium signal of

    
    .
    
  • 1H Acquisition: Acquire 16 scans with a 30° pulse angle and a relaxation delay (D1) of 2.0 seconds to ensure accurate integration of the pyridine protons.

  • 13C / HSQC Acquisition: Acquire a

    
     HSQC spectrum to correlate the singlet at ~3.5 ppm (
    
    
    
    ) with the corresponding benzylic/pyridylic carbon at ~60 ppm (
    
    
    ), confirming the intact -CH2- linker.
  • Validation Check: Calibrate the spectrum setting the TMS signal strictly to 0.00 ppm. Check that the residual

    
     peak appears at exactly 7.26 ppm.
    

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (europa.eu) URL:[Link][1]

  • Validation of Analytical Procedures Q2(R2) International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link][2]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained IntuitionLabs URL:[Link][3]

Sources

Safety Operating Guide

Navigating the Disposal of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a foundational element of laboratory safety, operational integrity, and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine. As a brominated heterocyclic compound, this substance requires specific handling and disposal protocols to mitigate risks to personnel and the environment. This document synthesizes data from structurally related compounds and established regulatory guidelines to offer a comprehensive and actionable disposal plan.

Hazard Profile and Risk Assessment

Therefore, it is imperative to handle this compound as a hazardous substance, assuming a similar or greater hazard profile to its analogs. The primary risks involve acute toxicity upon ingestion, severe eye irritation upon contact, and potential irritation of the skin and respiratory tract[1][2][3][4][5].

Hazard Classification (Inferred) Description GHS Pictograms (Anticipated) Precautionary Statements (Anticipated)
Acute Toxicity (Oral) Harmful if swallowed[1].P264, P270, P301+P312, P330, P501[1]
Serious Eye Damage/Irritation Causes serious eye damage[1].corrosiveP280, P305+P351+P338, P310[1]
Skin Corrosion/Irritation May cause skin irritation[2][5].P280, P302+P352, P332+P317[5]
Specific Target Organ Toxicity May cause respiratory irritation[3][4][5].P261, P271, P304+P340, P319[5]

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, handle 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine within a certified chemical fume hood to minimize inhalation exposure.[6] The following Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection : Chemical safety goggles are essential. For splash risks, a face shield should also be worn.[6]

  • Hand Protection : Chemically resistant nitrile gloves are required. Always inspect gloves for integrity before use.[6]

  • Body Protection : A properly fastened lab coat must be worn to prevent skin contact.[6]

First-Aid Measures in Case of Accidental Exposure
  • Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[6][7]

  • Eye Contact : Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]

  • Inhalation : Move the individual to an area with fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[6][7]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][7]

Step-by-Step Disposal Protocol

The disposal of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine falls under the category of halogenated organic waste.[8][9] This classification is critical because halogenated compounds require high-temperature incineration with flue gas scrubbing to prevent the formation of toxic byproducts like dioxins and furans.[7][10] Never dispose of this chemical down the drain or in regular trash.[2][8]

Workflow for Proper Disposal

DisposalWorkflow cluster_prep Preparation & Segregation cluster_contain Containerization & Labeling cluster_storage Storage & Final Disposal A Identify Waste: 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine (Solid or in Solution) B Is this a Halogenated Organic Compound? A->B C YES: Segregate into 'HALOGENATED ORGANIC WASTE' B->C Contains Bromine D NO: Segregate into 'NON-HALOGENATED ORGANIC WASTE' (Incorrect for this compound) B->D No F, Cl, Br, I E Select a compatible, leak-proof waste container with a secure cap. C->E F Affix 'HAZARDOUS WASTE' label before adding any waste. E->F G Clearly write the full chemical name and approximate concentration/quantity. F->G H Store the sealed container in a designated Satellite Accumulation Area (SAA). G->H I Ensure secondary containment and proper ventilation in the SAA. H->I J Contact your institution's EHS office or a certified hazardous waste disposal company. I->J K Arrange for professional pickup and disposal. J->K

Caption: Decision workflow for the disposal of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine.

Detailed Procedural Steps
  • Waste Segregation : It is fundamentally important to segregate halogenated organic waste from non-halogenated streams.[9][11][12] This compound, containing bromine, must be placed in a waste container specifically designated for "Halogenated Organic Waste".[9] Co-mingling with non-halogenated waste complicates the disposal process and increases costs.[13]

  • Container Selection : Utilize a chemically compatible container that is in good condition, free of leaks, and has a secure, tightly-fitting screw cap.[11][14] The original product container can be reused if it is intact and properly relabeled.[12][14] Do not use food-grade containers.[14]

  • Labeling : Before adding any waste, the container must be clearly labeled with the words "Hazardous Waste".[6][15] The label must also include the full chemical name, "3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine," and any other constituents if it is a solution.[11][12] Do not use abbreviations or chemical formulas.[11]

  • Accumulation : Keep the waste container closed at all times except when actively adding waste.[11][12] Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.[14][16]

  • Storage : Store the sealed container in a designated and properly labeled Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[14][15] The storage area must be well-ventilated, and the container should be placed within a secondary containment system to prevent spills.[17][18]

  • Professional Disposal : Once the container is full or has been stored for the maximum allowed time (which can vary by jurisdiction, often up to 90 days or one year for partially filled containers in an SAA), contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[6][14][16]

Spill and Emergency Management

Immediate and correct action is crucial in the event of a spill to prevent personnel exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate vicinity and evacuate the area. For large spills, activate the fire alarm and call emergency services.[11]

  • Control and Contain : If safe to do so, prevent the spill from spreading by using absorbent materials like sand, vermiculite, or a commercial chemical absorbent.[1] Do not use combustible materials like paper towels on large spills.

  • Collect and Dispose : Carefully collect the absorbent material using non-sparking tools and place it into a sealed, labeled hazardous waste container.[6][7] All materials used for cleanup must be disposed of as halogenated hazardous waste.[6]

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[6]

  • Report : Report the incident to your supervisor and your institution's EHS office in accordance with established protocols.[6]

Regulatory Context and Compliance

The management of hazardous chemical waste is strictly regulated. In the United States, the primary governing regulation is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[16][17] In the European Union, the Waste Framework Directive (WFD) and regulations concerning the Classification, Labelling and Packaging (CLP) of substances and mixtures establish the legal framework.[19][20] Adherence to these regulations, along with institutional policies, is mandatory.

References

  • Navigating the Safe Disposal of 3,4,5-Tribromo-2,6-dimethylpyridine: A Guide for Laboratory Professionals. Benchchem.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry. (2025-03-04).
  • Hazardous waste segregation. Bucknell University.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. (2025-05-21).
  • Chemical Waste Disposal Guidelines. Unknown Source.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022-04-11).
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Chemistry Lab Waste Disposal. Environmental Marketing Services. (2024-06-17).
  • Laboratory Waste Management: The New Regulations. MedicalLab Management.
  • Organic solvent waste. Kemicentrum. (2025-01-13).
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • 3-Bromo-5-methylpyridine - Safety Data Sheet. Apollo Scientific. (2023-06-29).
  • 3-BROMO-4,5-DIMETHYLPYRIDINE - Chemical Safety Data Sheet. ChemicalBook. (2025-07-26).
  • Understanding Waste Framework Directive. European Chemicals Agency (ECHA).
  • HAZARDOUS WASTE IDENTIFICATION GUIDE ANNEX 1 LEGAL CONTEXT OF THE IDENTIFICATION AND CLASSIFICATION OF HAZARDOUS WASTE. European Commission. (2022-05-03).
  • SAFETY DATA SHEET - 3-Bromo-2-methylpyridine, 97%. Fisher Scientific. (2010-11-25).
  • SAFETY DATA SHEET - 3-Bromo-4-methylpyridine. Fisher Scientific. (2010-11-16).
  • 3-Bromo-4-methylpyridine | C6H6BrN | CID 817630. PubChem.
  • 3-Bromo-5-methylpyridine 97%. MilliporeSigma.
  • Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. Aerosol and Air Quality Research. (2023-10-11).

Sources

Personal protective equipment for handling 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex, multi-functional pharmaceutical building blocks requires moving beyond generic safety data sheets. 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine is a highly valuable intermediate in drug discovery, frequently utilized in transition-metal-catalyzed cross-coupling reactions (due to the aryl bromide) and pharmacophore optimization (via the lipophilic, basic piperidine moiety).

However, its specific molecular architecture presents distinct occupational hazards. This guide provides a deeply technical, causality-driven protocol for the safe handling, operational processing, and disposal of this compound, ensuring your laboratory maintains both scientific integrity and uncompromising safety standards[1].

Mechanistic Hazard Profiling: The Causality of Risk

To design an effective Personal Protective Equipment (PPE) strategy, we must first deconstruct the molecule's functional groups to understand why it behaves hazardously in a biological context:

  • The 4-Methylpiperidine Moiety (Tertiary Amine): The nitrogen atom in the piperidine ring possesses a highly accessible lone pair, rendering the molecule a moderately strong base (estimated conjugate acid pKa ~9.5–10.5). Upon contact with physiological moisture (sweat, tears, mucous membranes), it rapidly generates hydroxide ions. This causes localized saponification of tissue lipids, leading to severe chemical burns and irreversible corneal damage.

  • The Halogenated Pyridine Core: Bromopyridines are lipophilic and can easily permeate the stratum corneum (the skin's outermost layer). Once absorbed, halogenated heterocycles can act as systemic toxins and potential skin sensitizers[2][3].

  • Physical State Variations: Depending on the supplier, this compound may be provided as a free-base (typically a viscous, lipophilic oil) or as a hydrochloride/hydrobromide salt (a crystalline solid). The free-base oil presents a significantly higher risk of rapid dermal absorption and solvent-assisted glove breakthrough.

Risk-Assessed PPE Matrix

Generic PPE mandates often fail because they do not account for the chemical vehicle (e.g., the solvent used during synthesis). The following table outlines the required PPE, grounded in the OSHA Personal Protective Equipment Standard (29 CFR 1910.132)[4][5], with specific causality for this compound.

PPE CategorySpecificationQuantitative MetricCausality & Self-Validation
Eye/Face Indirect-vented chemical splash goggles + Face shield.ANSI Z87.1+ certified.Causality: The basic amine causes rapid corneal saponification. Validation: Ensure goggles leave a visible, temporary indentation on the skin to confirm a hermetic seal.
Hand (Solid Handling) Heavy-duty Nitrile gloves.Minimum thickness: 0.11 mm (4.3 mil).Causality: Nitrile provides excellent resistance to dry basic salts[6]. Validation: Perform the "inflation test" (trap air and squeeze) prior to donning to verify absence of micro-punctures.
Hand (Solvent Handling) Laminate (e.g., SilverShield) under Nitrile.Breakthrough time: >240 mins for DCM/DMF.Causality: If handling the free-base in Dichloromethane (DCM), standard nitrile degrades in <10 minutes. Laminate prevents solvent-assisted dermal transport.
Body Flame-resistant (FR) lab coat with knit cuffs; Chemical apron.Knee-length minimum.Causality: Prevents accumulation of basic dust/oil on street clothes. Knit cuffs prevent wrist exposure between the glove and sleeve.
Respiratory Fume hood (Primary). Half-mask respirator with ABEK filter (Secondary, if required).Hood face velocity: 80–120 fpm.Causality: Mitigates inhalation of basic aerosols or vapors[1]. Validation: Check the hood's digital airflow monitor before opening the container.

Operational Workflow: A Self-Validating Protocol

When handling 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine, procedural discipline is your primary engineering control. The following step-by-step methodology ensures that every action is verified by a subsequent safety check.

Step 1: Environmental Isolation & Setup

  • Verify the chemical fume hood is operational (face velocity >100 fpm).

  • Clear the hood of all incompatible materials (specifically strong acids and strong oxidizing agents, which can react violently with the basic piperidine).

  • Line the weighing area with a disposable, anti-static bench pad to contain micro-spills.

Step 2: Material Transfer & Weighing

  • If handling the solid salt form, use a static-dissipative spatula. Basic amine salts often carry static charges and can aerosolize when transferred.

  • Self-Validation: Weigh the material in a closed, tared vial rather than open weigh boats. This prevents aerosolization during transit from the balance to the reaction flask.

Step 3: Reaction Assembly

  • Dissolve the compound in the chosen solvent (e.g., THF, DMF, or Toluene) entirely within the fume hood.

  • Because the compound is an aryl bromide intended for cross-coupling, it will likely be subjected to inert gas (Argon/Nitrogen) sparging. Ensure the exhaust from the Schlenk line or bubbler is routed directly into the back of the fume hood to capture any entrained amine vapors.

Workflow N1 1. Environmental Isolation Verify Fume Hood Face Velocity (>100 fpm) N2 2. PPE Verification Don Goggles, Lab Coat, & Double Nitrile N1->N2 N3 3. Material Transfer Weigh via Enclosed Vial / Static Control N2->N3 N4 4. Reaction Assembly Inert Atmosphere (Ar/N2) Setup N3->N4 N5 5. Decontamination Quench Residuals & Segregate Waste N4->N5

Operational workflow for handling basic halogenated pyridine derivatives.

Spill Management & Disposal Plan

In the event of a spill, the basicity and environmental toxicity of the bromopyridine derivative dictate the response. Standard organic spill kits are insufficient; the spill must be chemically neutralized to validate the area is safe[7].

Spill Response Protocol:

  • Assess & Isolate: Determine if the spill is minor (<50 mL/g inside the hood) or major (>50 mL/g or outside the hood). For major spills, evacuate the lab and contact Environmental Health and Safety (EHS) immediately.

  • Neutralization (Self-Validating Step): For minor spills, cover the liquid/solid with a mildly acidic absorbent material (e.g., sodium bisulfate-based spill control agents or citric acid powder mixed with sand).

  • Validation: Wet a piece of universal pH indicator paper with distilled water and touch it to the neutralized slurry. The protocol is only validated when the pH strip reads between 5 and 8. If it reads >8, apply more acidic absorbent.

  • Collection: Use a non-sparking plastic scoop to transfer the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container.

  • Decontamination: Wash the affected surface with a dilute 1% acetic acid solution, followed by soapy water, to remove any residual amine film.

Spill S1 Chemical Spill Detected S2 Assess Location & Volume S1->S2 S3 Inside Hood (<50mL/g) S2->S3 S4 Outside Hood or >50mL/g S2->S4 S5 Apply Acidic Absorbent (Self-Validating pH 5-8) S3->S5 S6 Evacuate Area & Notify EHS S4->S6

Decision tree for basic amine chemical spill response and neutralization.

Waste Segregation Plan: Do not mix waste containing 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine with general aqueous or acidic waste. It must be strictly segregated into Halogenated Organic Waste containers. Mixing basic amines with halogenated solvents (like chloroform) under certain conditions can generate reactive carbenes; therefore, ensure the waste carboy is kept cool and properly vented.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R).[Link]

  • Occupational Safety and Health Administration (OSHA). Standard 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.